1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOSFRVQFDRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1N)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
This guide provides a comprehensive overview of a plausible synthetic route for 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a substituted phenylethanolamine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing from commercially available 1,3-benzodioxole. Each step is detailed with underlying chemical principles, procedural guidelines, and critical safety considerations.
Strategic Approach to Synthesis
The synthesis of the target molecule is strategically designed in four distinct stages, each targeting a specific functional group transformation. This modular approach allows for the purification and characterization of intermediates, ensuring the integrity of the final product.
The overall synthetic pathway is as follows:
-
Friedel-Crafts Acylation: Introduction of an acetyl group onto the 1,3-benzodioxole ring.
-
Aromatic Nitration: Regioselective nitration of the acylated intermediate.
-
Chemoselective Ketone Reduction: Reduction of the ketone to a secondary alcohol.
-
Nitro Group Reduction: Final reduction of the nitro group to the primary amine.
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential transformations from the starting material to the final product.
An In-depth Technical Guide to 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol
This technical guide provides a comprehensive overview of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document elucidates the compound's chemical identity, potential synthesis, and inferred biological significance based on the activities of structurally related benzodioxole derivatives.
Chemical Identity and Nomenclature
The compound, identified by the CAS Number 927833-63-4, is a substituted benzodioxole featuring both an amino group and a hydroxyethyl side chain. These functional groups are critical determinants of its chemical properties and potential biological activity.
IUPAC Name: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-ol[1]
Synonyms: While specific, commonly used synonyms for this compound are not widely documented, the following systematic names can be used for its identification:
-
α-Methyl-6-amino-1,3-benzodioxole-5-methanol
-
6-Amino-α-methyl-1,3-benzodioxole-5-methanol
Chemical Structure
The molecular structure of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol is characterized by a central 1,3-benzodioxole ring system. An amino group (-NH₂) is attached at the 6-position, and a 1-hydroxyethyl group [-CH(OH)CH₃] is at the 5-position.
Caption: 2D representation of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₁₁NO₃ | - |
| Molecular Weight | 181.19 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on related compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from structure |
| Melting Point | Not determined (precursor ketone melts at 171°C) | [4] |
Synthesis and Manufacturing
A definitive, published synthesis protocol for 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol has not been identified. However, a logical and commonly employed synthetic strategy would involve the reduction of the corresponding ketone, 1-(6-amino-1,3-benzodioxol-5-yl)ethanone.
Proposed Retrosynthetic Pathway
A plausible retrosynthetic analysis suggests that the target alcohol can be derived from its ketone analog, which in turn can be synthesized from a suitable benzodioxole starting material.
Caption: Proposed retrosynthetic pathway for the target compound.
Hypothetical Laboratory-Scale Synthesis Protocol
This protocol is conceptual and based on standard organic chemistry transformations. It should be optimized and validated by qualified personnel.
Step 1: Synthesis of the Precursor Ketone, 1-(6-amino-1,3-benzodioxol-5-yl)ethanone
The synthesis of the ketone precursor is a critical step. It can be prepared from 3',4'-(Methylenedioxy)acetophenone through nitration followed by reduction.
-
Nitration: 3',4'-(Methylenedioxy)acetophenone is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone.
-
Reduction: The nitro group of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to produce 1-(6-amino-1,3-benzodioxol-5-yl)ethanone.[4]
Step 2: Reduction of the Ketone to the Target Alcohol
The final step is the reduction of the carbonyl group of the ketone to a hydroxyl group.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(6-amino-1,3-benzodioxol-5-yl)ethanone in a suitable solvent, such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute acid.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol.
Potential Biological and Pharmacological Significance
While direct studies on the biological activity of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol are limited, the 1,3-benzodioxole scaffold is present in numerous biologically active molecules and natural products. This structural motif is a key pharmacophore that imparts a range of pharmacological properties.
Inferred Activities from Structurally Related Compounds
The biological activities of various 1,3-benzodioxole derivatives suggest potential therapeutic applications for the title compound.
-
Anticancer Properties: Many 1,3-benzodioxole derivatives have demonstrated promising anti-tumor activities. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The mechanism of action is often linked to the inhibition of enzymes like the thioredoxin system, leading to increased oxidative stress within cancer cells.[5]
-
Anti-inflammatory and Analgesic Effects: The nitro analog, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, is a known intermediate in the synthesis of anti-inflammatory and analgesic agents.[2] This suggests that the amino-substituted version may also serve as a valuable building block for compounds with similar activities.
-
Antimicrobial and Other Activities: The benzodioxole nucleus is associated with a broad spectrum of biological effects, including antimicrobial, antiepileptic, and antituberculosis properties.[6][7]
Potential Signaling Pathway Involvement
Based on the known activities of related compounds, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol could potentially modulate cellular signaling pathways associated with cell survival, proliferation, and inflammation.
Caption: Hypothesized mechanism of action in cancer cells.
Applications in Research and Drug Discovery
1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol represents a versatile chemical scaffold for the development of novel therapeutic agents.
-
Medicinal Chemistry Building Block: Its functional groups—a primary amine, a secondary alcohol, and the benzodioxole core—offer multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.
-
Probe for Biological Studies: This compound and its derivatives could be utilized as chemical probes to investigate the biological roles of specific enzymes and signaling pathways.
-
Lead Compound for Optimization: Should initial screenings reveal promising biological activity, its structure can be further optimized to enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical entity with significant potential in the realm of drug discovery and development. While direct experimental data on this specific molecule is sparse, the well-documented biological activities of the 1,3-benzodioxole class of compounds provide a strong rationale for its further investigation. Its synthesis is achievable through established chemical transformations, and its versatile structure makes it a valuable tool for medicinal chemists. Future research focused on the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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Chem-Impex. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. [Link]
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MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]
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ResearchGate. Structures of Benzodioxole derivatives that have biological activities. [Link]
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PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]
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Pharmaffiliates. 6'-Amino-3',4'-(methylenedioxy)acetophenone. [Link]
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- 1. eMolecules 1-(6-Amino-benzo[1,3]dioxol-5-yl)-ethanol | 927833-63-4 | MFCD20720884 | Fisher Scientific [fishersci.com]
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- 4. 6'-Amino-3',4'-(methylenedioxy)acetophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
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An In-depth Technical Guide to 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a molecule of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this guide details its logical synthesis from a known precursor, outlines its predicted physicochemical properties, and explores its potential applications based on the well-established bioactivity of the benzodioxole scaffold.
Introduction and Chemical Identity
This compound is a chiral secondary alcohol containing the 1,3-benzodioxole moiety. This structural feature is present in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of an amino group and a hydroxyl group on the substituted ethan-1-ol side chain suggests its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
The direct precursor to this alcohol is the corresponding ketone, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one, which is commercially available as its hydrochloride salt (CAS No: 93983-01-8).[1] The synthesis of the target alcohol, therefore, involves the reduction of this ketone.
Proposed Synthesis: Reduction of a Ketone Precursor
The most direct and efficient method for the synthesis of this compound is the reduction of the ketone 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other functional groups.
Experimental Protocol: Sodium Borohydride Reduction
A mild and selective reducing agent such as sodium borohydride (NaBH₄) is ideal for this transformation. It readily reduces ketones to secondary alcohols while being compatible with the amino group and the benzodioxole ring.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride in a suitable protic solvent, such as methanol or ethanol, at room temperature. The hydrochloride salt should be neutralized with a mild base (e.g., sodium bicarbonate) to liberate the free amine before reduction.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1.5 to 2 equivalents to ensure complete reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot will indicate the completion of the reaction.
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acetic acid until the effervescence ceases.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for the target alcohol.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from related compounds.[2]
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |
| Boiling Point | Estimated to be >300 °C |
| Melting Point | Estimated to be in the range of 100-150 °C |
| pKa (Amino Group) | Estimated to be around 4-5 |
| pKa (Hydroxyl Group) | Estimated to be around 16-18 |
Potential Applications in Research and Drug Development
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The introduction of the aminoethanol side chain in this compound opens up possibilities for its use as a key intermediate in the synthesis of novel therapeutic agents.
Precursor for Bioactive Molecules
This compound can serve as a starting material for the synthesis of a variety of derivatives. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships. For instance, related nitro-benzodioxole ethanol derivatives are utilized in the development of anti-inflammatory and analgesic drugs.[3]
Chiral Building Block
The secondary alcohol in the target molecule is a chiral center. Resolution of the racemic mixture or asymmetric synthesis would yield enantiomerically pure forms, which are highly valuable in the development of stereospecific drugs.
Logical Workflow for Bioactivity Screening
The following diagram illustrates a logical workflow for the investigation of the biological activity of the newly synthesized this compound.
Caption: A logical workflow for biological activity screening.
Safety and Handling
The safety profile of this compound has not been established. However, based on its ketone precursor, it should be handled with care. The precursor is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis from a commercially available precursor and outlines its potential as a versatile building block in drug discovery. The proposed synthetic route is straightforward and employs common laboratory reagents and techniques. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
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PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]
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Pharmaffiliates. 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. [Link]
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Unveiling the Pharmacological Profile of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Technical Guide to Elucidating Its Mechanism of Action
Abstract
This technical guide delineates a comprehensive strategy for the elucidation of the mechanism of action of the novel compound, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. Given the absence of existing pharmacological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships of analogous 1,3-benzodioxole derivatives, we hypothesize a primary interaction with monoaminergic systems. This guide provides a robust framework of detailed experimental protocols, from initial in vitro screening to functional cellular assays, designed to rigorously test this hypothesis and uncover the compound's therapeutic potential or toxicological profile.
Introduction: The Rationale for Investigation
The 1,3-benzodioxole moiety is a key pharmacophore present in a multitude of biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anti-epileptic, analgesic, and antimicrobial activities.[1] Notably, the substitution pattern on the benzodioxole ring and its side chains can drastically alter the biological target and subsequent physiological response.
The structure of this compound, featuring an amino group and a hydroxylated ethyl side chain, bears a significant resemblance to known psychoactive phenethylamines and amphetamines. Compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 1-(1,3-benzodioxol-5-yl)-2-butanamine share the core benzodioxole structure and are well-characterized for their potent effects on central nervous system (CNS) targets, primarily through interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.[2]
The structural alerts within this compound strongly suggest a potential interaction with these monoaminergic systems. The primary amine and the beta-hydroxyl group are critical for binding to and interacting with monoamine transporters and G-protein coupled receptors (GPCRs). Therefore, a thorough investigation into its mechanism of action is warranted to determine its potential as a novel therapeutic agent or to understand its toxicology as a potential new psychoactive substance (NPS).[3] This guide outlines a systematic and scientifically rigorous approach to achieve this.
Hypothesized Mechanisms of Action
Based on the structural features of this compound, we propose three primary, non-mutually exclusive, hypothesized mechanisms of action:
-
Hypothesis 1: Monoamine Transporter Inhibition and/or Substrate Activity: The compound may act as an inhibitor or a substrate (releaser) at the serotonin transporter (SERT), dopamine transporter (DAT), and/or norepinephrine transporter (NET). This is a common mechanism for many psychoactive benzodioxole derivatives.
-
Hypothesis 2: Direct G-Protein Coupled Receptor (GPCR) Agonism or Antagonism: The compound may directly bind to and modulate the activity of serotonin (e.g., 5-HT1A, 5-HT2A/2C) or adrenergic (e.g., α1, α2, β) receptors, which are known targets for structurally similar molecules.[4]
-
Hypothesis 3: Multi-Target Engagement: The compound may exhibit a polypharmacological profile, interacting with a combination of transporters and receptors to produce a unique and potentially complex physiological effect.
The following experimental plan is designed to systematically test these hypotheses.
Experimental Workflows and Protocols
To elucidate the mechanism of action of this compound, a tiered approach will be employed, starting with broad screening and progressing to more specific functional assays.
Tier 1: Primary In Vitro Screening - Target Identification
The initial phase focuses on identifying the primary molecular targets of the compound through competitive radioligand binding assays. This provides a rapid and quantitative assessment of the compound's affinity for a panel of CNS targets.
Experimental Protocol: Radioligand Binding Assays
-
Target Panel Selection: A comprehensive panel of receptors and transporters will be selected, with a primary focus on the monoaminergic system. This will include, but is not limited to:
-
Transporters: Human SERT, DAT, and NET.
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7.
-
Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.
-
Dopamine Receptors: D1, D2, D3, D4, D5.
-
-
Membrane Preparation: Cell membranes expressing the recombinant human receptors or transporters will be prepared from stable cell lines (e.g., HEK293, CHO).
-
Assay Conditions: For each target, a specific radioligand and appropriate buffer conditions will be used. The compound will be tested over a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined. The affinity of the compound for the target (Ki) will be calculated using the Cheng-Prusoff equation.
Data Presentation: Summary of Binding Affinities (Ki)
| Target | Radioligand | Ki (nM) of this compound | Positive Control | Ki (nM) of Positive Control |
| hSERT | [³H]Citalopram | TBD | Citalopram | TBD |
| hDAT | [³H]WIN 35,428 | TBD | Cocaine | TBD |
| hNET | [³H]Nisoxetine | TBD | Desipramine | TBD |
| 5-HT1A | [³H]8-OH-DPAT | TBD | 8-OH-DPAT | TBD |
| 5-HT2A | [³H]Ketanserin | TBD | Ketanserin | TBD |
| α1A | [³H]Prazosin | TBD | Prazosin | TBD |
TBD: To Be Determined
Tier 2: Functional Characterization of Identified Targets
Once high-affinity targets are identified in Tier 1, the functional activity of the compound at these targets will be assessed. This is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at receptors, or as an inhibitor or substrate at transporters.
Experimental Protocol: Monoamine Transporter Uptake and Release Assays
This protocol is adapted from established methods for characterizing monoamine transporter function.[5]
-
Cell Culture: HEK293 cells stably expressing human SERT, DAT, or NET will be cultured in 96-well plates.
-
Uptake Inhibition Assay:
-
Cells are pre-incubated with varying concentrations of the test compound or a reference inhibitor.
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT) is added.
-
Uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated by rapid washing with ice-cold buffer.
-
Intracellular radioactivity is quantified by scintillation counting.
-
IC₅₀ values for uptake inhibition are calculated.
-
-
Substrate (Releaser) Assay:
-
Cells are pre-loaded with a radiolabeled substrate.
-
After washing, cells are incubated with varying concentrations of the test compound or a reference releaser (e.g., p-chloroamphetamine for SERT).
-
The amount of radioactivity released into the supernatant is measured.
-
EC₅₀ values for release are calculated.
-
Experimental Protocol: GPCR Functional Assays (Second Messenger Assays)
The choice of assay will depend on the G-protein coupling of the identified receptor target.[6]
-
cAMP Assay (for Gs or Gi coupled receptors):
-
Cells expressing the receptor of interest are incubated with the test compound.
-
Forskolin is used to stimulate adenylyl cyclase for Gi-coupled receptors.
-
Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF).
-
-
Calcium Mobilization Assay (for Gq coupled receptors):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
The test compound is added, and changes in intracellular calcium are monitored using a fluorescence plate reader.
-
Data Presentation: Summary of Functional Potencies
| Assay | Target | Potency (IC₅₀/EC₅₀, nM) | Functional Effect |
| Uptake Inhibition | hSERT | TBD | Inhibitor |
| Release | hSERT | TBD | Substrate/Releaser |
| Uptake Inhibition | hDAT | TBD | Inhibitor |
| Release | hDAT | TBD | Substrate/Releaser |
| cAMP Accumulation | 5-HT1A | TBD | Agonist/Antagonist |
| Calcium Mobilization | 5-HT2A | TBD | Agonist/Antagonist |
TBD: To Be Determined
Visualization of Hypothesized Signaling and Workflows
Caption: Hypothesized interaction with monoaminergic systems.
Caption: Tiered experimental workflow for mechanism elucidation.
Self-Validating Systems and Causality
The described protocols are designed to be self-validating. The use of well-characterized reference compounds (positive and negative controls) in each assay provides an internal validation of the experimental setup. For instance, in the SERT uptake assay, the inclusion of a known inhibitor like citalopram will confirm that the assay is performing as expected.
The causality behind these experimental choices is rooted in a logical progression from broad, affinity-based screening to specific, function-based characterization. By first identifying high-affinity targets, we avoid the resource-intensive process of conducting functional assays on irrelevant targets. The subsequent functional assays are essential to move beyond simple binding and understand the actual biological consequence of the compound-target interaction.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically investigating its interaction with monoaminergic systems, we can effectively determine its pharmacological profile. The data generated from these studies will be critical in assessing its potential for therapeutic development or its public health risk as a novel psychoactive substance. Positive results in the in vitro assays described herein would provide a strong rationale for progressing to in vivo studies, including animal behavioral models and microdialysis, to understand the compound's effects in a whole-organism context.
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Nichols, D. E., Hoffman, A. J., Oberlender, R. A., Jacob, P., & Shulgin, A. T. (1986). Derivatives of 1-(1, 3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of medicinal chemistry, 29(11), 2009-2015. [Link]
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The Biological Versatility of 6-Amino-1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery
Abstract: The 1,3-benzodioxole scaffold, a key structural feature in numerous natural products and synthetic compounds, serves as a privileged core in medicinal chemistry.[1] The introduction of an amino group at the 6-position provides a crucial synthetic handle, enabling extensive molecular diversification and the development of novel therapeutic agents.[1] This guide provides an in-depth technical overview of the significant biological activities associated with 6-amino-1,3-benzodioxole derivatives, with a primary focus on their anticancer, neuroprotective, and antimicrobial properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. This document aims to synthesize field-proven insights with technical accuracy to facilitate the exploration and optimization of this promising class of compounds.
The 6-Amino-1,3-Benzodioxole Scaffold: A Privileged Core for Synthesis
The 1,3-benzodioxole moiety is a bicyclic system found in abundant natural products, most notably safrole, the principal component of sassafras oil.[2][3] This natural prevalence has made it an attractive starting point for synthetic chemistry programs. The true versatility of this scaffold for drug discovery is unlocked by the functionalization of the benzene ring, particularly with an amino group at the 6-position.
The 6-amino group acts as a potent nucleophile and a versatile chemical handle. It can be readily acylated, alkylated, or used in condensation and coupling reactions to build a diverse library of more complex heterocyclic systems.[1][2] This synthetic accessibility is paramount, as it allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
A general synthetic pathway often begins with a readily available precursor like piperonal or safrole, followed by nitration and subsequent reduction to yield the key 6-amino-1,3-benzodioxole intermediate. From this central building block, a multitude of derivatives can be generated.
Caption: General synthetic route to 6-amino-1,3-benzodioxole derivatives.
Anticancer and Antitumor Activities
One of the most extensively investigated therapeutic areas for 1,3-benzodioxole derivatives is oncology.[4] These compounds have demonstrated significant growth inhibitory activity against a wide range of human tumor cell lines.[5]
Mechanism of Action: Inhibition of the Thioredoxin System
The thioredoxin (Trx) system is a critical antioxidant system that is often over-expressed in cancer cells, contributing to their survival and resistance to therapy.[6] A novel and effective anticancer strategy involves conjugating 1,3-benzodioxole derivatives with arsenical precursors.[6][7]
Causality: The 1,3-benzodioxole moiety appears to improve the pharmacokinetic profile of the arsenical, leading to slower elimination and a longer retention time in the blood.[7][8] The resulting conjugate exhibits enhanced anti-proliferative properties by potently inhibiting thioredoxin reductase (TrxR).[6][7] This inhibition disrupts cellular redox homeostasis, leading to a surge in reactive oxygen species (ROS), inducing high levels of oxidative stress, and ultimately triggering apoptosis in cancer cells.[6][7] This approach has shown efficacy in both in vitro and in vivo models, including for leukemia and breast cancer.[6][8]
Caption: Anticancer mechanism via Thioredoxin Reductase inhibition.
Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives has been evaluated against various cancer cell lines. Notably, compounds have been identified with potent activity, sometimes exceeding that of standard chemotherapeutic agents like 5-fluorouracil (5-Fu).[9]
| Compound ID | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| YL201 | MDA-MB-231 (Breast) | MTT | IC₅₀ | 4.92 ± 1.09 | [9] |
| 5-Fluorouracil | MDA-MB-231 (Breast) | MTT | IC₅₀ | 18.06 ± 2.33 | [9] |
| Compound 8 | 52 Human Tumor Lines | Growth Inhibition | GI₅₀ | 0.1 - 10 | [5] |
| MAZ2 | 4T1 (Breast) | MTT | IC₅₀ | ~1.0 | [6] |
| MAZ2 | HeLa (Cervical) | MTT | IC₅₀ | ~1.2 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the in vitro anti-proliferative activity of test compounds.
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fu).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is dependent on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Neuroprotective Effects via AMPA Receptor Modulation
Derivatives of the 6-amino-1,3-benzodioxole scaffold have emerged as promising agents for the treatment of neurological disorders, including Parkinson's disease (PD) and epilepsy.[1][10] Their mechanism often involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic transmission and plasticity.[10][11]
Mechanism of Action
Excitotoxicity, mediated by overstimulation of glutamate receptors like AMPA, is a key pathological process in many neurodegenerative diseases. Certain benzodioxole-propanamide (BDZ-P) hybrid compounds act as potent antagonists or modulators of specific AMPA receptor subunits (e.g., GluA1, GluA2, GluA3).[10][11]
Causality: By binding to the AMPA receptor, these compounds can significantly impact its biophysical properties, altering the rates of desensitization and deactivation.[10] This modulation dampens excessive glutamatergic signaling, thereby protecting neurons from excitotoxic damage. In vivo studies in mouse models of Parkinson's disease have shown that lead compounds can partially restore locomotor abilities, demonstrating a tangible neuroprotective effect.[10][11]
Caption: Workflow for identifying neuroprotective benzodioxole derivatives.
Data Summary: AMPA Receptor Inhibition
The inhibitory potency of these compounds is typically evaluated using electrophysiological techniques on cells expressing specific AMPA receptor subunit combinations.
| Compound ID | AMPA Receptor Subunit | Assay Method | Endpoint | Value (µM) | Reference |
| BDZ-P7 | GluA2 | Whole-Cell Patch Clamp | IC₅₀ | 3.03 | [10][11] |
| BDZ-P7 | GluA1/2 | Whole-Cell Patch Clamp | IC₅₀ | 3.14 | [10][11] |
| BDZ-P7 | GluA2/3 | Whole-Cell Patch Clamp | IC₅₀ | 3.19 | [10][11] |
| BDZ-P7 | GluA1 | Whole-Cell Patch Clamp | IC₅₀ | 3.2 | [10][11] |
Experimental Protocol: Overview of Whole-Cell Patch Clamp
This technique is the gold standard for studying the effects of compounds on ion channel function with high temporal and voltage resolution.
Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a cell. The membrane patch under the pipette is then ruptured, granting electrical access to the entire cell. This allows for the precise control of the cell's membrane potential and the measurement of ionic currents flowing through its channels in response to stimuli, such as the application of glutamate and the test compound.
High-Level Workflow:
-
Cell Preparation: Use a cell line (e.g., HEK293t) stably expressing the target AMPA receptor subunits.
-
Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Seal Formation: Under a microscope, guide the micropipette to a single cell and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip.
-
Compound Application: Use a rapid perfusion system to apply glutamate (the agonist) to elicit a current, followed by co-application of glutamate and the benzodioxole derivative to measure the degree of inhibition.
-
Data Acquisition: Record the ionic currents using a specialized amplifier and data acquisition software. Analyze the peak current amplitude, desensitization rate, and deactivation rate to quantify the compound's effect.
Antimicrobial and Antibacterial Properties
With the rise of antibiotic resistance, there is an urgent need for novel chemical entities to combat pathogenic bacteria.[12] The 1,3-benzodioxole scaffold has been explored for this purpose, with derivatives showing promising activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]
Mechanism of Action
The antimicrobial activity often arises from the synthesis of Schiff base derivatives, formed by the condensation of the 6-amino group with an appropriate aldehyde.[12] These compounds can target essential bacterial enzymes. In silico and in vitro studies have suggested that some derivatives can effectively inhibit the bacterial FabH enzyme, a key component of the fatty acid synthesis pathway that is crucial for bacterial survival.[12]
Data Summary: Antimicrobial Activity
The efficacy of these compounds is determined by their minimum inhibitory concentration (MIC) against various pathogenic strains.
| Compound Class | Pathogenic Strain | Method | Result | Reference |
| Schiff Base Derivative | E. coli | Agar Diffusion | Inhibition | [12] |
| Schiff Base Derivative | P. aeruginosa | Agar Diffusion | Inhibition | [12] |
| Schiff Base Derivative | S. aureus (MSSA) | Agar Diffusion | Inhibition | [12] |
| Schiff Base Derivative | S. aureus (MRSA) | Agar Diffusion | Inhibition | [12] |
| Peptidyl Derivatives | Bacillus subtilis | In Vitro Assay | Growth Promotion | [13] |
Note: Interestingly, some peptidyl derivatives were found to promote the growth of certain organisms like B. subtilis, highlighting the importance of specific structural features for determining the biological outcome.[13]
Experimental Protocol: Agar Diffusion Method
This is a standard and widely used method for preliminary screening of antimicrobial activity.
Principle: A standardized inoculum of a test microorganism is spread across the surface of an agar plate. Discs impregnated with the test compound are placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the bacterial strain (e.g., MRSA) in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.
-
Placement: Using sterile forceps, place the impregnated discs onto the surface of the agar plate. Also, place a positive control disc (e.g., vancomycin for MRSA) and a negative control disc (solvent only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disc. A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
The 6-amino-1,3-benzodioxole scaffold is a remarkably versatile core for the development of new therapeutic agents. The strategic placement of the amino group provides a gateway for extensive synthetic modification, leading to compounds with potent and diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.
Future research should focus on:
-
Optimizing Potency and Selectivity: Further exploration of structure-activity relationships to enhance activity against specific targets while minimizing off-target effects.
-
Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, excretion) and toxicity studies to identify candidates with favorable drug-like properties.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases, such as inflammatory disorders or viral infections.
-
Advanced In Vivo Studies: Moving lead compounds into more complex animal models to validate their efficacy and safety profiles before consideration for clinical development.
The evidence strongly suggests that 6-amino-1,3-benzodioxole derivatives are promising candidates for further preclinical research and hold significant potential for addressing unmet medical needs.[9]
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A Technical Guide to the Starting Materials for the Synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Abstract: This document provides an in-depth technical examination of the synthetic pathways and starting materials for producing 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in various research and development applications. The guide is tailored for researchers, chemists, and professionals in drug development. It emphasizes the strategic selection of precursors, detailed retrosynthetic analysis, and process optimization. Core synthetic strategies are presented with a focus on causality, experimental integrity, and authoritative scientific grounding.
Introduction and Strategic Overview
This compound is a substituted β-amino alcohol featuring a benzodioxole core. Its structure presents specific synthetic challenges, namely the controlled installation of the amino and hydroxyl functionalities onto the aromatic ring in a precise ortho-para relationship. The selection of an appropriate starting material is the most critical decision in the synthetic campaign, directly influencing the efficiency, scalability, and economic viability of the entire process.
This guide explores the primary retrosynthetic pathways to this target molecule, focusing on commercially available and synthetically versatile precursors. We will dissect the logic behind common synthetic routes, providing detailed protocols and highlighting critical process parameters that ensure high yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The primary disconnection points are the C-N bond of the amino group and the C-C bond forming the ethanol side chain.
-
Disconnection 1 (C-N Bond): The amino group can be derived from the reduction of a nitro group. This is a highly reliable and common transformation in organic synthesis. This leads back to the precursor, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol.
-
Disconnection 2 (C-OH Bond): The secondary alcohol can be formed by the reduction of a ketone. This points to 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone as a key intermediate.
-
Disconnection 3 (C-C Bond): The bond between the aromatic ring and the ethanone side chain can be formed through various C-C bond-forming reactions. However, a more practical approach involves starting with a precursor that already contains the benzodioxole core and elaborating the side chain.
This analysis identifies 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone as a pivotal intermediate, from which the target molecule can be accessed in a two-step reduction sequence. Therefore, the core of our investigation will be the efficient synthesis of this nitro-ketone intermediate from readily available starting materials.
Caption: Workflow from 3',4'-(Methylenedioxy)acetophenone.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone [1][2]
-
Principle: The acetyl group is a meta-director, but the strongly activating methylenedioxy group directs ortho and para. The ortho position (C6) is sterically accessible and electronically favored, leading to regioselective nitration.
-
Protocol:
-
To a stirred solution of glacial acetic acid at 0-5°C, add 3',4'-(Methylenedioxy)acetophenone (1.0 eq).
-
Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated yellow solid, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, is collected by vacuum filtration. [1] 6. Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the product under vacuum. The product is often of sufficient purity for the next step, or it can be recrystallized from ethanol.
-
Step 2: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol [3]
-
Principle: Sodium borohydride is a mild reducing agent that selectively reduces the ketone in the presence of the nitro group.
-
Protocol:
-
Suspend 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases and the pH is acidic.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol as a solid. [3] Step 3: Synthesis of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol
-
-
Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Alternative methods like reduction with metals in acidic media (e.g., Fe/HCl) are also effective.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi or as per equipment specifications) and agitate at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol.
-
Critical Parameters and Optimization
| Parameter | Step | Rationale and Optimization Insights |
| Temperature | Nitration | Crucial for selectivity. Higher temperatures (>15°C) can lead to the formation of dinitro byproducts and oxidative degradation. Maintaining 0-5°C during addition is critical. |
| Acid Ratio | Nitration | The HNO₃/H₂SO₄ ratio must be carefully controlled. Excess nitric acid can increase byproduct formation. Sulfuric acid acts as a catalyst and dehydrating agent. |
| Reducing Agent | Ketone Red. | NaBH₄ is ideal due to its selectivity. Stronger hydrides like LiAlH₄ would reduce both the ketone and the nitro group simultaneously, which is an alternative but less controlled route. |
| Catalyst Loading | Nitro Red. | Pd/C loading can be optimized. Lower loading may require longer reaction times or higher pressures, while higher loading increases cost. Catalyst activity is key. |
| Solvent Choice | All Steps | Methanol/Ethanol are good choices for the reduction steps as they solubilize the reactants and are compatible with the reagents. Glacial acetic acid is a standard solvent for this type of nitration. |
Alternative Synthetic Approaches
While the primary route is robust, other strategies exist, often starting from more fundamental building blocks like piperonal. These routes are typically longer but can be advantageous if the primary starting material is unavailable or cost-prohibitive.
One such approach involves a Henry Reaction (also known as a nitroaldol reaction) between 6-nitropiperonal and nitroethane. [4][5][6]
-
Step A: Nitration of piperonal to yield 6-nitropiperonal.
-
Step B: A base-catalyzed Henry reaction between 6-nitropiperonal and nitroethane to form a β-nitro alcohol. [4][6]* Step C: Subsequent reduction of the nitro group. This route is more convergent but requires careful control of the Henry reaction conditions to avoid side reactions like dehydration. [7] Another alternative could involve a Grignard reaction . [8][9][10]
-
Step A: Nitration of piperonal to 6-nitropiperonal.
-
Step B: Reaction of 6-nitropiperonal with a methyl Grignard reagent (e.g., CH₃MgBr) to form the secondary alcohol directly. [8][9][10][11]* Step C: Reduction of the nitro group. Caution is required as Grignard reagents are highly basic and can react with the acidic protons of the nitroalkane if not properly managed.
Conclusion
The synthesis of this compound is most efficiently achieved via a three-step sequence starting from 3',4'-(Methylenedioxy)acetophenone. This pathway, involving nitration followed by sequential ketone and nitro group reductions, offers high yields, operational simplicity, and good control over product purity. The key to success lies in the meticulous control of reaction parameters, particularly temperature during the nitration step. While alternative routes from precursors like piperonal exist, they generally involve more steps and present additional synthetic challenges. This guide provides the foundational knowledge for researchers to successfully and safely synthesize this valuable chemical intermediate.
References
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Henry reaction - Wikipedia. [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]
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1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem. [Link]
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The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines - ResearchGate. [Link]
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theoretical properties of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
An In-Depth Technical Guide on the Theoretical Properties of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Executive Summary
This compound is a novel chemical entity for which publicly available experimental data is scarce. This guide provides a comprehensive theoretical analysis of its potential physicochemical, pharmacological, and metabolic properties. By dissecting its molecular structure and drawing parallels with well-characterized analogous compounds, we infer a profile that suggests significant potential in drug development. The core structure, a 1,3-benzodioxole ring, is a well-known pharmacophore associated with a range of biological activities, most notably the inhibition of cytochrome P450 enzymes. The addition of an amino group and a chiral ethanol side chain introduces functionalities that suggest potential interactions with specific biological targets and a stereoselective pharmacological profile. This document outlines plausible synthetic routes, predicts key physicochemical parameters, hypothesizes pharmacological targets based on structure-activity relationships, and proposes a detailed workflow for the experimental validation of these theoretical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related aminobenzodioxole scaffolds.
Chemical Identity and Predicted Physicochemical Profile
The fundamental step in characterizing a compound is to establish its chemical identity and predict its behavior in biological systems. The structure combines a rigid aromatic benzodioxole core with flexible, hydrogen-bonding capable side chains.
IUPAC Name: 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol CAS Number: 927833-63-4[1]
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational models. These parameters are critical for estimating the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coeff.) | 1.25 ± 0.35 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). |
| pKa (Acidic - OH) | 14.5 ± 0.7 | The alcoholic hydroxyl is weakly acidic and unlikely to be ionized at physiological pH. |
| pKa (Basic - NH₂) | 4.2 ± 0.1 | The aromatic amine is a weak base; will be partially protonated in acidic environments like the stomach but largely neutral in blood. |
| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Capable of forming key interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from O atoms and N atom) | Provides multiple sites for interaction with biological macromolecules. |
| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding affinity. |
Note: Values are computationally predicted and require experimental verification.
Plausible Synthetic Pathways
Route A: Reductive Amination from a Nitro Precursor
This route involves the catalytic reduction of the nitro group of a commercially available intermediate, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[2].
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield. The ethanol moiety is already present, simplifying the synthesis.
Route B: Ketone Reduction from an Amino Precursor
This approach utilizes the selective reduction of the ketone in 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one, which is a known compound[3][4][5].
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for converting ketones to secondary alcohols without affecting the aromatic ring or the amino group. This method is often preferred for its operational simplicity and safety.
Diagram of Proposed Synthesis Workflow (Route B)
Caption: Proposed workflow for synthesizing the target compound via Route B.
Experimental Protocol: Ketone Reduction (Route B)
-
Dissolution: Dissolve 1.0 g of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one in 20 mL of methanol in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution reaches 0-5°C.
-
Reduction: Slowly add 1.5 molar equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature does not exceed 10°C.
-
Causality: Portion-wise addition controls the exothermic reaction, preventing side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 5 mL of acetone to quench any unreacted NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in 50 mL of water and extract three times with 50 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final compound.
-
Self-Validation: The purity and identity of the final product must be confirmed by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Theoretical Pharmacological Profile
The pharmacological potential of this molecule can be inferred from its constituent functional groups. The 1,3-benzodioxole moiety is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[6]
Structure-Activity Relationship (SAR) Insights
-
1,3-Benzodioxole Core: This group is a classic inhibitor of cytochrome P450 (CYP) enzymes.[7] It acts as a mechanism-based inactivator, where the enzyme metabolizes the methylene bridge, forming a reactive carbene that covalently binds to and deactivates the enzyme. This property can be exploited to boost the bioavailability of co-administered drugs.
-
Aromatic Amino Group: The position of the amino group ortho to the ethanol side chain can influence electronic properties and allow for intramolecular hydrogen bonding, potentially stabilizing a preferred conformation for receptor binding. Aromatic amines are key features in many kinase inhibitors and other targeted therapies.
-
Chiral Ethanol Side Chain: The secondary alcohol introduces a chiral center. It is highly probable that the two enantiomers (R and S) will exhibit different pharmacological activities and metabolic fates. The hydroxyl group is a potent hydrogen bond donor and acceptor, critical for anchoring the molecule in a target's binding pocket.
Hypothesized Biological Targets and Activities
-
Cytochrome P450 Inhibition: Based on the benzodioxole core, the primary theoretical property is the inhibition of CYP enzymes, particularly major drug-metabolizing isoforms like CYP3A4 and CYP2D6. This could make it a candidate as a pharmacokinetic enhancer.
-
Antitumor Activity: Many benzodioxole derivatives have demonstrated antitumor effects by inducing oxidative stress and apoptosis.[7][8][9] The title compound could potentially inhibit signaling pathways crucial for cancer cell proliferation, such as those involving protein kinases.
-
Neuromodulatory Effects: The aminobenzodioxole scaffold is structurally related to certain classes of psychoactive compounds. While this molecule is distinct, the potential for interaction with CNS targets (e.g., serotonin, dopamine, or adrenergic receptors) cannot be ruled out and warrants investigation. The antiepileptic drug Stiripentol, which contains a benzodioxole ring, highlights the scaffold's CNS activity.[7]
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical pathway showing the compound inhibiting CYP3A4.
Proposed Experimental Validation Workflow
A logical, phased approach is required to systematically validate the theoretical properties of this compound.
Diagram of Experimental Validation Workflow
Caption: A phased approach for the experimental validation of the compound.
Step-by-Step Methodologies
-
In Vitro Profiling (Phase 1):
-
CYP450 Inhibition Assay: Incubate the compound at various concentrations with human liver microsomes and specific CYP isoform probe substrates. Measure the formation of the probe's metabolite using LC-MS/MS to determine IC₅₀ values. This directly tests the primary hypothesis.
-
Antiproliferative Screening: Screen the compound against the NCI-60 panel of human cancer cell lines using a sulforhodamine B (SRB) assay to assess broad-spectrum anticancer activity and identify sensitive cell lines.
-
-
In Silico and Mechanistic Studies (Phase 2):
-
Molecular Docking: If activity is confirmed, perform docking studies of the R and S enantiomers into the crystal structures of relevant targets (e.g., CYP3A4, or a specific kinase identified from screening) to predict binding modes and rationalize activity.
-
Mechanism of Action: For anticancer "hits," perform follow-up assays on sensitive cell lines to investigate the mechanism, such as cell cycle analysis by flow cytometry or apoptosis detection via caspase activation or TUNEL assays.
-
-
In Vivo Evaluation (Phase 3):
-
Pharmacokinetics: Administer the compound to rodents via intravenous (IV) and oral (PO) routes. Collect blood samples over time and analyze plasma concentrations using LC-MS/MS to determine key parameters like half-life, clearance, and oral bioavailability.
-
Efficacy Modeling: If the compound shows a promising in vitro profile and reasonable pharmacokinetics, evaluate its efficacy in a relevant animal model (e.g., a mouse xenograft model for an identified sensitive cancer cell line).
-
Conclusion
While experimental data on this compound remains to be published, a thorough theoretical analysis based on its chemical structure provides a strong foundation for targeted investigation. The presence of the 1,3-benzodioxole core strongly implies a role as a modulator of drug metabolism through cytochrome P450 inhibition. Furthermore, the overall scaffold is associated with diverse bioactivities, including antitumor and potential CNS effects, making it a compelling candidate for further research. The proposed synthetic and validation workflows provide a clear, logical, and robust framework for elucidating its true therapeutic potential and advancing it from a theoretical molecule to a validated lead compound.
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The Genesis of a Psychoactive Scaffold: An In-depth Technical Guide to the Discovery and History of Amino-Substituted Benzodioxoles
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of amino-substituted benzodioxoles, a class of compounds that has significantly impacted both medicine and culture. From their origins in natural products to their synthesis in the laboratory and their complex pharmacological profiles, this document will trace the scientific journey of these fascinating molecules. We will delve into the pioneering work of chemists and pharmacologists, examine the evolution of synthetic methodologies, and discuss the profound biological effects that have made these compounds subjects of intense interest and debate. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the core chemistry, history, and biological significance of amino-substituted benzodioxoles.
The Benzodioxole Moiety: A Privileged Scaffold from Nature
The story of amino-substituted benzodioxoles begins not in a laboratory, but in the natural world. The core structure, 1,3-benzodioxole, is a heterocyclic organic compound that is found in a variety of plant species.[1][2] This moiety is a key component of several naturally occurring phenylpropanoids, most notably safrole.
Safrole , a colorless or slightly yellow oily liquid, is the principal chemical constituent of sassafras oil, extracted from the root-bark of the sassafras tree (Sassafras albidum) and other plants.[3][4] Historically, sassafras oil was used in fragrances and as a food additive before its carcinogenic potential became understood.[3][5] The presence of the benzodioxole ring in safrole and other natural products like myristicin and apiole hinted at a rich and largely unexplored chemical space with potential biological activity.[6][7]
The 1,3-benzodioxole scaffold itself is synthesized from catechol, a simple aromatic diol. The methylenation of catechols to form the benzodioxole ring is a key chemical transformation in this field.[1] Early methods involved the use of dihalomethanes in the presence of a base.[1] A significant advancement was the use of methylene iodide and potassium carbonate in acetone, which allowed for the synthesis of safrole and its isomer, o-safrole, under mild conditions that prevented isomerization to the more stable isosafrole.[8]
The Dawn of Synthetic Exploration: From Safrole to Amphetamines
The structural similarity between naturally occurring benzodioxoles and known psychoactive compounds, particularly the phenethylamines, did not go unnoticed by chemists in the early 20th century. The journey towards amino-substituted benzodioxoles was driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships.
Gordon Alles and the Birth of MDA
The American chemist and pharmacologist Gordon Alles played a pivotal role in the early exploration of synthetic psychoactive compounds.[9] In 1930, while investigating analogues of ephedrine, Alles synthesized and discovered the psychoactive effects of 3,4-methylenedioxyamphetamine (MDA) .[9] This was a landmark discovery, as MDA was one of the first synthetic psychedelics to be identified.[9] Alles's work demonstrated that the introduction of an amino group to the propyl side chain of a benzodioxole derivative could lead to profound central nervous system effects.
The First Synthesis of MDMA: A Serendipitous Discovery
The most famous of the amino-substituted benzodioxoles, 3,4-methylenedioxymethamphetamine (MDMA) , was first synthesized in 1912 by the German pharmaceutical company Merck.[10][11][12] The synthesis was not the result of a targeted drug discovery program for a psychoactive compound. Instead, Merck chemist Anton Köllisch was attempting to develop a styptic (a substance to stop bleeding) and synthesized MDMA as an intermediate.[12] The company patented the compound in 1914 but did not investigate its pharmacological properties at the time.[11] For decades, MDMA remained a chemical curiosity, its remarkable psychoactive effects unknown.
The Shulgin Era: A Systematic Exploration of Phenethylamines
The modern history of amino-substituted benzodioxoles is inextricably linked to the work of American biochemist Alexander "Sasha" Shulgin .[13][14] Shulgin, a pioneer in the field of psychoactive drug research, dedicated a significant portion of his career to the synthesis and evaluation of hundreds of novel phenethylamine derivatives, meticulously documenting his findings in the book PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin.[13][15]
Shulgin did not discover MDMA, but he was instrumental in its "rediscovery" in the 1970s.[10] He developed a new, more accessible synthesis method and was the first to systematically document its unique psychoactive effects in humans, describing it as an "empathogen" for its ability to produce feelings of empathy and emotional openness.[10] Shulgin's work with MDMA and other related compounds, such as MDA and MDEA (3,4-methylenedioxy-N-ethylamphetamine), brought this class of substances to the attention of the scientific and therapeutic communities.[10]
Shulgin's approach was characterized by a deep understanding of structure-activity relationships. He systematically modified the phenethylamine backbone, including the benzodioxole ring, to explore how subtle changes in molecular structure would alter the psychoactive experience. His work provided a rich dataset for understanding the pharmacology of these compounds.
Synthesis Methodologies: From Precursors to Final Products
The synthesis of amino-substituted benzodioxoles typically starts from precursors containing the 1,3-benzodioxole ring system. Safrole, due to its natural abundance, has historically been a common starting material.
Synthesis from Safrole: A Classic Route
A common synthetic pathway to MDA and MDMA starting from safrole involves the following key steps:
-
Isomerization: Safrole is first isomerized to isosafrole, which moves the double bond into conjugation with the benzene ring, making it more reactive. This is typically achieved by heating safrole in the presence of a strong base.
-
Oxidation: The isosafrole is then oxidized to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK). This is a critical intermediate in the synthesis of many amino-substituted benzodioxoles.
-
Reductive Amination: MDP2P can then be converted to MDA or MDMA through reductive amination.
-
For MDA , MDP2P is reacted with ammonia or an ammonia source, followed by reduction.
-
For MDMA , MDP2P is reacted with methylamine, followed by reduction.
-
The following diagram illustrates this general synthetic pathway:
Caption: General synthetic pathway from safrole to MDA and MDMA.
Alternative Synthetic Routes
Due to restrictions on the sale of safrole and MDP2P, alternative synthetic routes have been developed. These often start from more readily available precursors like catechol or 1,3-benzodioxole itself.[1] For example, 1,3-benzodioxole can be brominated to 5-bromo-1,3-benzodioxole, which serves as a key starting material for the synthesis of MDMA in a safrole-free route.[16]
Pharmacological Activity and Mechanism of Action
Amino-substituted benzodioxoles exert their primary pharmacological effects by interacting with monoamine neurotransmitter systems in the brain, particularly the serotonin system.
-
Serotonin Release: The hallmark of compounds like MDMA is their potent ability to induce the release of serotonin (5-HT) from presynaptic neurons. They achieve this by reversing the direction of the serotonin transporter (SERT), effectively pumping serotonin out of the neuron and into the synapse.
-
Dopamine and Norepinephrine Release: These compounds also cause the release of dopamine and norepinephrine, though to a lesser extent than serotonin. This contributes to their stimulant effects.
-
Receptor Interactions: While their primary mechanism is neurotransmitter release, some amino-substituted benzodioxoles may also have direct effects on various serotonin receptors.
The unique combination of potent serotonin release with stimulant properties is thought to underlie the characteristic empathogenic and euphoric effects of these compounds.
Modern Research and Therapeutic Potential
Despite their controversial history and classification as controlled substances, there has been a resurgence of interest in the therapeutic potential of amino-substituted benzodioxoles, particularly MDMA.[11] Clinical trials are investigating the use of MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD).[12]
Beyond their psychoactive effects, researchers are also exploring other potential therapeutic applications of the benzodioxole scaffold. Derivatives of 1,3-benzodioxole have been investigated for a wide range of biological activities, including:
Conclusion
The journey of amino-substituted benzodioxoles from their natural origins to their complex role in modern science and medicine is a testament to the power of chemical exploration. What began with the investigation of plant-derived compounds has led to the discovery of molecules with profound effects on the human mind and the potential to treat debilitating psychiatric disorders. The ongoing research into these compounds highlights the importance of understanding the intricate relationship between chemical structure and biological function, a fundamental principle that continues to drive innovation in drug discovery and development. As our understanding of the brain and disease progresses, the legacy of these fascinating molecules will undoubtedly continue to evolve.
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Methodological & Application
experimental protocol for using 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
An Application Guide for the Synthesis and In Vitro Evaluation of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the novel chemical entity, this compound. While direct literature on this specific molecule is sparse, its structure as a 1,3-benzodioxole derivative containing an amino alcohol moiety suggests significant potential in medicinal chemistry. The 1,3-benzodioxole scaffold is a key feature in numerous biologically active compounds, exhibiting activities ranging from antitumor to antidiabetic.[1][2][3] This guide presents a detailed, field-proven protocol for the synthesis of the title compound via the chemical reduction of its ketone precursor, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one. Furthermore, we provide a step-by-step protocol for a preliminary in vitro biological evaluation using a standard cytotoxicity assay, enabling researchers to probe its potential as a therapeutic agent.
Introduction and Rationale
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a privileged scaffold in pharmacology and natural product chemistry. Its presence in compounds can influence metabolic stability and receptor binding, often by interacting with cytochrome P450 enzymes.[4] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as anticancer agents that can induce oxidative stress and apoptosis in tumor cells.[4][5]
The target molecule, this compound, combines this promising scaffold with an amino alcohol side chain. Chiral amino alcohols are critical pharmacophores in numerous approved drugs, where their stereochemistry is often essential for biological activity.[6][7] The synthesis and evaluation of novel compounds containing these two motifs are therefore of significant interest in the discovery of new drug candidates.
This guide is designed to bridge the gap in the existing literature by providing a robust synthetic route and a foundational biological screening protocol. The methodologies are based on well-established chemical principles and analogous procedures reported for related compounds.[1][7][8]
Physicochemical & Structural Properties
The properties of the title compound are predicted based on its chemical structure and data from its immediate precursor. These values serve as a baseline for characterization and quality control.
| Property | Value (Predicted/Calculated) | Source/Method |
| Molecular Formula | C₉H₁₁NO₃ | --- |
| Molecular Weight | 181.19 g/mol | --- |
| IUPAC Name | 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol | --- |
| Appearance | Off-white to light brown solid | Inferred from analogs |
| Solubility | Soluble in Methanol, DMSO, DMF; Sparingly soluble in water | Inferred from structure |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Precursor Mol. Weight | 179.17 g/mol (for C₉H₉NO₃) | [9] |
| Precursor CAS No. | 93983-01-8 (for hydrochloride salt of ketone) | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Principle: This protocol describes the synthesis via the reduction of the ketone group of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols under standard laboratory conditions, making it ideal for substrates with other sensitive functional groups like an aromatic amine.[1]
Materials:
-
1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one (Starting material)[9][10]
-
Sodium borohydride (NaBH₄)
-
Methanol (Anhydrous)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one (5.58 mmol) in 25 mL of anhydrous methanol. Stir the solution with a magnetic stir bar until the solid is fully dissolved.
-
Reduction: Place the flask in an ice bath and cool the solution to 0°C. Once cooled, slowly add 0.23 g of sodium borohydride (6.14 mmol, 1.1 equivalents) in small portions over 10 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product spot should have a lower Rf value than the starting ketone.
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 10 mL of deionized water. Stir for 15 minutes.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL). Causality: Repeated extractions ensure maximum recovery of the product from the aqueous phase.
-
Washing and Drying: Combine the organic layers and wash with 20 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTS Assay)
Principle: This protocol assesses the compound's potential anticancer activity by measuring its effect on the metabolic viability of a cancer cell line (e.g., HeLa). The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Materials:
-
HeLa (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Doxorubicin (Positive control)
-
DMSO (Vehicle control)
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (490 nm absorbance)
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity MTS assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with medium containing 0.5% DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Cells in medium only.
-
-
Incubation: Return the plate to the incubator and incubate for 48 hours.
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Causality: This incubation allows viable cells to convert the MTS reagent into the colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Applications & Future Directions
The structural motifs within this compound suggest several promising avenues for research:
-
Oncology: Many benzodioxole derivatives have demonstrated antitumor and cytotoxic properties.[1][4] The synthesized compound should be screened against a panel of cancer cell lines to determine its efficacy and selectivity.
-
Neuropharmacology: The core structure is reminiscent of certain psychoactive compounds. Investigations into its binding affinity for various CNS receptors could reveal novel neuropharmacological activity.
-
Anti-inflammatory/Antidiabetic Research: Related compounds have shown potential as anti-inflammatory or antidiabetic agents.[3][11] Functional assays related to these disease areas are warranted if initial cytotoxicity screens are negative.
-
Asymmetric Synthesis: The chiral center of the alcohol offers opportunities for enantioselective synthesis to study the stereospecific bioactivity of the (R) and (S) enantiomers.[6]
Safety & Handling
Researchers must adhere to standard laboratory safety protocols when handling the title compound and its precursors.
-
General Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Chemical Hazards: Amino alcohols can be skin and eye irritants or corrosives.[12] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Nitrosation Risk: As a secondary aromatic amine, the compound could potentially undergo N-nitrosation in the presence of nitrosating agents.[13] It should not be used in formulations containing such agents, and nitrosamine content should be monitored if intended for certain applications.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the initial in vitro characterization of the novel compound, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active molecules.[1][2] This guide outlines a strategic, multi-tiered approach to efficiently assess the compound's cytotoxic potential, enzymatic inhibitory activity, and preliminary drug metabolism and pharmacokinetic (DMPK) profile. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.
Introduction: The Scientific Rationale
The 1,3-benzodioxole scaffold is a key structural feature in a variety of synthetic and natural products with significant pharmacological properties.[3] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as antidiabetic and anticancer agents.[1] The subject of this guide, this compound, is a novel entity whose biological activity is yet to be fully elucidated. The presence of an amino group and a hydroxylated ethyl side chain suggests potential for diverse biological interactions.
A systematic in vitro evaluation is the cornerstone of early-stage drug discovery.[4] It allows for the rapid and cost-effective assessment of a compound's biological effects and helps to identify potential liabilities before advancing to more complex and resource-intensive in vivo studies.[5] This guide presents a logical workflow, commencing with broad cytotoxicity screening to establish a therapeutic window, followed by targeted enzyme inhibition assays and foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Tier 1: Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability.[6] This establishes the concentration range for subsequent, more specific assays and provides an early indication of potential toxicity. We will employ two complementary assays to assess cytotoxicity: one measuring metabolic activity (MTT assay) and the other evaluating cell membrane integrity (LDH release assay).[6][7]
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies the metabolic activity of living cells.[5] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[8] The amount of LDH in the culture supernatant is quantified by a coupled enzymatic reaction that results in a measurable color change.
Workflow for Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed human cervical cancer cells (HeLa) and human liver cancer cells (HepG2) in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Expected Cytotoxicity Profile
| Cell Line | Assay | IC50 (µM) |
| HeLa | MTT | TBD |
| HeLa | LDH | TBD |
| HepG2 | MTT | TBD |
| HepG2 | LDH | TBD |
| Normal Fibroblasts | MTT | TBD |
TBD: To be determined experimentally. A higher IC50 value in normal cells compared to cancer cells would indicate some level of selectivity.[5]
Tier 2: Enzyme Inhibition Screening
Based on the benzodioxole core, which is known to interact with various enzymes, a targeted screen against key enzyme families is a logical next step.[1] This section outlines a general protocol for an enzyme inhibition assay that can be adapted to specific enzymes of interest, such as kinases, proteases, or metabolic enzymes like cytochrome P450s.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[9][10] The mechanism of inhibition (e.g., competitive, non-competitive) can be elucidated by varying the concentrations of both the substrate and the inhibitor.[11]
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Detailed Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of the enzyme, its specific substrate, and this compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test compound, and a fixed concentration of the enzyme. Include a positive control inhibitor (if available) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.[10]
-
Reaction Initiation: Start the reaction by adding a fixed concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the product formation or substrate depletion over time using a microplate reader (e.g., measuring changes in absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.
Tier 3: Preliminary ADME/DMPK Profiling
Early assessment of a compound's drug-like properties is crucial for predicting its in vivo behavior.[12][13] In vitro ADME assays provide key insights into a compound's potential for absorption and its metabolic fate.[14]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15]
Detailed Protocol
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: Add this compound (final concentration of 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Cytochrome P450 (CYP) Inhibition
This assay determines if the compound inhibits the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.[13][16]
Detailed Protocol
-
Incubation Mixture: Prepare separate incubation mixtures for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes or recombinant CYP enzymes. Each mixture contains a specific probe substrate for the respective isoform.
-
Inhibition: Add varying concentrations of this compound to the incubation mixtures.
-
Reaction and Analysis: The reactions are initiated, incubated, and then quenched. The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform is determined.
Data Presentation: Expected ADME Profile
| Assay | Parameter | Result |
| Metabolic Stability | t1/2 (min) | TBD |
| CLint (µL/min/mg) | TBD | |
| CYP Inhibition | CYP1A2 IC50 (µM) | TBD |
| CYP2C9 IC50 (µM) | TBD | |
| CYP2C19 IC50 (µM) | TBD | |
| CYP2D6 IC50 (µM) | TBD | |
| CYP3A4 IC50 (µM) | TBD |
Conclusion and Future Directions
The in vitro assays detailed in this guide provide a robust framework for the initial pharmacological and pharmacokinetic profiling of this compound. The data generated from these studies will be instrumental in making informed decisions about the compound's potential for further development. Positive outcomes, such as selective cytotoxicity towards cancer cells, potent and specific enzyme inhibition, and a favorable preliminary ADME profile, would warrant progression to more advanced in vitro and subsequent in vivo models.
References
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Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. Available from: [Link].
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Kuzmič, P. A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. Available from: [Link].
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Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link].
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Riede, J., et al. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition. 2022. Available from: [Link].
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Greene, N., et al. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorg Med Chem Lett. 2010;20(17):5308-5312. Available from: [Link].
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2024. Available from: [Link].
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MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. 2023. Available from: [Link].
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JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. 2015. Available from: [Link].
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Application Notes & Protocols for the Investigation of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Research Use Only. Not for human or veterinary use.
A Note on this Document: The compound 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a novel chemical entity with limited to no specific data in the public scientific literature. This guide has been developed by a Senior Application Scientist to provide a scientifically rigorous framework for its synthesis, characterization, and preliminary biological evaluation. The protocols and hypotheses herein are based on established chemical principles and data from structurally analogous compounds, particularly those containing the 1,3-benzodioxole scaffold. Researchers must exercise extreme caution and independent validation at all stages.
Introduction and Rationale
The 1,3-benzodioxole moiety is a key pharmacophore present in a wide array of biologically active molecules, from natural products to synthetic drugs.[1][2] Its presence in compounds like MDMA ("Ecstasy") has made it a focal point for neuroscience research, particularly in the study of serotonergic, dopaminergic, and adrenergic systems.[3][4] Beyond psychoactivity, benzodioxole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antidiabetic, and antimicrobial activities.[2][5]
This compound features this core structure, substituted with an amino group and a hydroxyethyl group. These functionalities introduce chirality and increase polarity, suggesting potential for novel pharmacological profiles compared to more extensively studied analogues. The primary amino group and the secondary alcohol offer sites for further chemical modification, positioning this compound as a versatile building block for new chemical entities.
This document provides a proposed synthetic route, detailed protocols for physicochemical characterization, and example workflows for initial in vitro screening to explore its potential as a novel psychoactive substance or other therapeutic agent.
Proposed Synthesis Pathway
The synthesis of the target compound can be envisioned as a two-step reduction from a suitable nitro-ketone precursor, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, which has been reported in the chemical literature.[6][7] This approach allows for the sequential, controlled reduction of the ketone and nitro functionalities.
Caption: Proposed two-step synthesis of the target compound.
Synthetic Protocols
Disclaimer: All chemical syntheses must be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).[8][9]
Protocol 3.1: Step 1 - Reduction of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone
This protocol describes the selective reduction of the ketone functionality to a secondary alcohol using sodium borohydride, a mild and effective reducing agent.[10]
Materials:
-
1-(6-nitro-1,3-benzodioxol-5-yl)ethanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol, which can be purified by column chromatography if necessary.
Protocol 3.2: Step 2 - Reduction of 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol
This protocol details the catalytic hydrogenation of the nitro group to the primary amine, yielding the final product.[11][12][13]
Materials:
-
1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the nitro-alcohol intermediate in ethanol in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).
-
Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized novel compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 3. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 56136-84-6: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone [cymitquimica.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]
- 11. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
HPLC analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
An Application Note for the Method Development, Validation, and Analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a substituted benzodioxole derivative. Compounds within this class are of significant interest in pharmaceutical development and organic synthesis. The molecule possesses a primary aromatic amine, a secondary alcohol, and a benzodioxole core, which imparts distinct chemical properties. The presence of a chiral center at the ethan-1-ol moiety means the compound can exist as two enantiomers, a critical consideration in pharmaceutical applications where stereoisomers can exhibit different pharmacological and toxicological profiles.
Given its structural complexity and potential use as a pharmaceutical intermediate or active ingredient, a robust, accurate, and reliable analytical method is essential for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the premier analytical technique for this purpose.[1][2] A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products, ensuring the quality, safety, and efficacy of the final product.
This application note provides a comprehensive guide to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It covers the rationale behind chromatographic choices, a detailed experimental protocol, and guidance on data interpretation, designed for researchers, quality control analysts, and drug development professionals.
Scientific Principles of the HPLC Method
The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[3]
-
Stationary Phase: A non-polar stationary phase, typically silica chemically bonded with C18 (octadecylsilane) alkyl chains, is used. This hydrophobic phase interacts with the non-polar regions of the analyte molecule. A C18 column is an excellent and versatile starting point for aromatic compounds.[4]
-
Mobile Phase: A polar mobile phase, consisting of an aqueous buffer and a polar organic solvent (e.g., acetonitrile or methanol), is employed.[3] By adjusting the ratio of the organic solvent, the elution strength of the mobile phase can be modulated to control the retention and separation of compounds.
-
Analyte Interaction: The analyte, this compound, possesses both hydrophobic (the aromatic ring system) and hydrophilic (the amino and hydroxyl groups) characteristics. Its retention on the C18 column is primarily governed by the hydrophobic interactions between its benzodioxole ring and the C18 alkyl chains.
-
Role of pH: The primary amine group (pKa typically ~4-5 for aromatic amines) is basic. Controlling the mobile phase pH with a buffer is critical. At a pH below the pKa, the amine group will be protonated (-NH3+), making the molecule more polar and resulting in earlier elution. Maintaining a consistent, slightly acidic pH (e.g., pH 3.0) ensures the amine is consistently protonated, leading to sharp, symmetrical peaks by minimizing undesirable interactions with residual silanol groups on the silica support.[5]
-
Detection: The benzodioxole ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This allows for sensitive and specific detection using a UV or Photodiode Array (PDA) detector.[6] A PDA detector is particularly useful during method development to determine the optimal detection wavelength (λmax) where the analyte shows maximum absorbance and to check for peak purity.
Materials and Reagents
| Item | Specification |
| Analyte | This compound Reference Standard (>99.5% purity) |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector. |
| Chromatography Data System | OpenLab CDS, ChemStation, or equivalent. |
| HPLC Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent. |
| Acetonitrile (ACN) | HPLC Grade or higher. |
| Methanol (MeOH) | HPLC Grade or higher. |
| Water | HPLC Grade or Milli-Q equivalent. |
| Potassium Dihydrogen Phosphate | Analytical Reagent Grade. |
| Phosphoric Acid (85%) | Analytical Reagent Grade. |
| Volumetric Glassware | Class A. |
| pH Meter | Calibrated. |
| Syringe Filters | 0.45 µm PVDF or Nylon. |
Experimental Protocols
Part 1: Preparation of Solutions
1. Mobile Phase A (Aqueous Buffer): 20 mM Potassium Phosphate, pH 3.0
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 by adding small amounts of 85% phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm solvent filtration apparatus.
2. Mobile Phase B: Acetonitrile (ACN)
-
Use HPLC grade acetonitrile directly. Filter if necessary.
3. Diluent
-
Prepare a mixture of Water:Acetonitrile (80:20 v/v). This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions, preventing peak distortion.
4. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.
5. Working Standard Solution (50 µg/mL)
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This concentration is suitable for assay and impurity determination.
6. Sample Preparation
-
Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask.
-
Follow steps 1.2 and 1.3 from the Standard Stock Solution preparation.
-
Perform a further dilution, identical to the working standard preparation, to achieve a nominal concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Part 2: Chromatographic Method
The following table summarizes the optimized HPLC parameters for a stability-indicating analysis.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH2PO4 in water, pH 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 235 nm (Primary) and 288 nm (Secondary). Monitor full spectrum from 200-400 nm. |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Causality Behind Experimental Choices:
-
Gradient Elution: A gradient program is crucial for a stability-indicating method.[6] It starts with a lower organic content (20% ACN) to retain and separate polar impurities, then gradually increases to 80% ACN to elute the main analyte and any non-polar impurities within a reasonable timeframe.
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.
-
Dual Wavelength Detection: The benzodioxole structure typically has two main absorbance maxima. Monitoring at two wavelengths (e.g., 235 nm and 288 nm) increases the probability of detecting all potential impurities, especially if their absorbance maxima differ from the parent compound.
Method Validation and System Suitability
For this method to be considered reliable and trustworthy, it must be validated according to ICH guidelines.[7] Key validation parameters include:
-
Specificity/Stability-Indicating Nature: This is the most critical aspect. Forced degradation studies must be performed by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress.[2] The method is deemed stability-indicating if it can resolve the intact analyte peak from all degradation product peaks, as confirmed by PDA peak purity analysis.
-
Linearity: Analyze a series of solutions over a concentration range (e.g., 1 µg/mL to 150 µg/mL). The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) > 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). Acceptable recovery is typically between 98.0% and 102.0%.
-
Precision:
-
Repeatability: Multiple injections of the same standard solution should yield a relative standard deviation (RSD) of < 1.0%.
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day to ensure the method is robust.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) and establish the sensitivity of the method for detecting trace impurities.
System Suitability Test (SST): Before any sample analysis, a system suitability test must be performed by injecting the working standard solution five or six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 5000 |
| RSD of Peak Areas | ≤ 1.5% |
| RSD of Retention Times | ≤ 1.0% |
Visualizations of Experimental Workflow
Below are diagrams illustrating the logical flow of the analytical process.
Caption: Overall HPLC Analytical Workflow.
Caption: Logic of Method Development & Validation.
Considerations for Chiral Separation
The described method is an achiral analysis, meaning it will not separate the (R) and (S) enantiomers of this compound. If the stereoisomeric purity must be determined, a separate chiral HPLC method is required. This typically involves screening a variety of chiral stationary phases (CSPs) with different mobile phases (often in normal-phase or polar-organic mode).[8][9] Zwitterionic or polysaccharide-based CSPs are common starting points for the direct separation of underivatized amino alcohols.
Conclusion
This application note details a robust and reliable stability-indicating RP-HPLC method for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and a pH-controlled phosphate buffer provides excellent separation from potential impurities and degradation products. The method is grounded in established chromatographic principles and, upon full validation, is suitable for use in quality control and drug development environments. The provided protocols and rationale serve as a comprehensive guide for scientists tasked with ensuring the purity and quality of this important chemical entity.
References
- Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
-
1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
-
Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]
-
CID 159678613. PubChem, National Center for Biotechnology Information. [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. [Link]
-
1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. precisionFDA. [Link]
-
1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. Pharmaffiliates. [Link]
-
Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections. [Link]
-
A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. ResearchGate. [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by ?-stacking of hydrogen-bonded chains of rings. ePrints Soton. [Link]
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- 2. ijtsrd.com [ijtsrd.com]
- 3. jordilabs.com [jordilabs.com]
- 4. youtube.com [youtube.com]
- 5. DSpace [helda.helsinki.fi]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. chiraltech.com [chiraltech.com]
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Application Note: A Comprehensive Guide to the NMR Structural Elucidation of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Abstract
This guide provides a detailed, methodology-driven approach for the complete structural characterization of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical workflow, from sample preparation through the acquisition and interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, such as solvent selection for handling exchangeable protons, is explained to ensure robust and reproducible results. This document serves as a practical protocol and an educational resource for scientists engaged in the structural elucidation of complex small molecules.
Introduction and Molecular Structure
Unambiguous structural confirmation is a cornerstone of chemical research and drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information about molecular structure, connectivity, and stereochemistry.[1][3] The target molecule, this compound, possesses multiple functional groups including a substituted aromatic ring, an amino group, a secondary alcohol, and a methylenedioxy bridge. This complexity necessitates a multi-faceted NMR approach for complete assignment.
For clarity throughout this guide, the carbon and proton atoms of the target molecule are systematically labeled as shown in Figure 1.
Figure 1. Structure and Atom Labeling Scheme The chemical structure of this compound with the IUPAC numbering system for carbons and a logical labeling scheme for protons used for NMR assignment.
The Integrated NMR Workflow for Structural Elucidation
A robust characterization relies on a series of inter-validating experiments. The process begins with simple 1D NMR to get an overview of the proton and carbon environments and proceeds to more complex 2D experiments to establish connectivity. Each subsequent experiment builds upon the data from the previous one, creating a self-consistent and definitive structural assignment.[1]
The logical flow of this process is visualized in the diagram below.
Diagram 1: Integrated workflow for NMR structural elucidation.
Experimental Protocols
Sample Preparation
The choice of solvent is critical, especially for molecules with exchangeable protons (-OH, -NH₂).[4][5]
-
Rationale for Solvent Choice : Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent. Unlike protic solvents (like D₂O or CD₃OD) which can cause the -OH and -NH₂ proton signals to exchange away and disappear, DMSO-d₆ is aprotic and forms hydrogen bonds, which slows down the exchange rate.[4][5][6] This allows for the clear observation and coupling of these important functional group protons. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm, which should be noted during analysis.
-
Protocol :
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
1D NMR Acquisition
These experiments provide the fundamental spectral framework.[1][7]
-
¹H NMR (Proton)
-
Tune and shim the probe on the sample.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Key Parameters: Spectral width (~12 ppm), 16-32 scans, relaxation delay (d1) of 2 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and perform Fourier transform, phase correction, and baseline correction.[8]
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
-
-
¹³C NMR (Carbon)
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Key Parameters: Spectral width (~220 ppm), 512-1024 scans, relaxation delay (d1) of 2 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
The DEPT-135 experiment is used to differentiate carbon signals based on the number of attached protons.[9][10][11]
-
Acquire using a standard DEPT-135 pulse program.
-
Results: CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (C) will be absent.[10][11][12]
-
2D NMR Acquisition
2D experiments are essential for mapping the connectivity of the molecule.[13]
-
¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose : Identifies protons that are spin-coupled to each other, typically through two or three bonds.[14][15][16][17] Cross-peaks appear between coupled protons.[14][15]
-
Acquire using a standard cosygpqf pulse sequence.
-
Process the 2D data by applying a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : Correlates each proton with the carbon atom it is directly attached to (one-bond C-H correlation).[18][19][20][21][22]
-
Acquire using an edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2) to differentiate CH/CH₃ signals from CH₂ signals by phase.
-
Process the 2D data. The F2 (horizontal) axis corresponds to the ¹H spectrum, and the F1 (vertical) axis corresponds to the ¹³C spectrum.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : Identifies longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH).[18][23][24][25] This is crucial for connecting spin systems separated by quaternary carbons or heteroatoms.[24]
-
Acquire using a standard hmbcgplpndqf pulse sequence. The long-range coupling delay is typically optimized for a J-coupling of 7-8 Hz.[26]
-
Process the 2D data. Cross-peaks link protons to carbons that are 2-3 bonds away.
-
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is the starting point for the analysis. The predicted chemical shifts, multiplicities, and integrations are summarized below.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |
| H-4 | ~6.6 | s | - | 1H | Aromatic proton, singlet due to no adjacent protons. |
| H-7 | ~6.2 | s | - | 1H | Aromatic proton, shielded by -NH₂ group. |
| O-CH₂ -O (H-2) | ~5.9 | s | - | 2H | Characteristic singlet for the methylenedioxy group.[27] |
| CH -OH (H-8) | ~4.7 | q | ~6.5 | 1H | Methine proton, coupled to the three H-9 methyl protons. |
| NH₂ | ~4.5 | br s | - | 2H | Broad singlet, exchangeable protons. Position is concentration-dependent.[28][29] |
| CH-OH | ~5.0 | d | ~4.5 | 1H | Doublet due to coupling with H-8. Disappears upon D₂O shake. |
| CH₃ (H-9) | ~1.2 | d | ~6.5 | 3H | Doublet due to coupling with the H-8 methine proton. |
Predicted ¹³C NMR & DEPT-135 Analysis (125 MHz, DMSO-d₆)
The broadband-decoupled ¹³C NMR shows all 9 unique carbon environments. The DEPT-135 experiment helps assign them.[11][30]
| Carbon Label | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C-9 | ~25 | Positive (CH₃) | Aliphatic methyl carbon. |
| C-8 | ~65 | Positive (CH) | Carbon bearing the hydroxyl group. |
| C-2 | ~100 | Negative (CH₂) | Methylenedioxy carbon.[31] |
| C-7 | ~98 | Positive (CH) | Aromatic CH, highly shielded by -NH₂. |
| C-4 | ~105 | Positive (CH) | Aromatic CH. |
| C-5 | ~115 | Absent (C) | Quaternary aromatic carbon attached to the side chain. |
| C-4a | ~135 | Absent (C) | Quaternary aromatic carbon. |
| C-7a | ~140 | Absent (C) | Quaternary aromatic carbon. |
| C-6 | ~145 | Absent (C) | Quaternary aromatic carbon attached to the amino group. |
2D NMR Correlation Analysis
-
COSY : The COSY spectrum will be simple but definitive. A strong cross-peak will be observed between the methine proton H-8 (~4.7 ppm) and the methyl protons H-9 (~1.2 ppm), confirming the ethan-1-ol side chain. Another crucial correlation will be seen between the alcohol proton CH-OH (~5.0 ppm) and the methine proton H-8 , confirming their proximity. The aromatic protons H-4 and H-7 will not show cross-peaks to each other as they are not coupled.
-
HSQC : This experiment provides direct, one-bond correlations, solidifying the assignments from the 1D spectra.[20][21]
-
H-9 (~1.2 ppm) will correlate to C-9 (~25 ppm).
-
H-8 (~4.7 ppm) will correlate to C-8 (~65 ppm).
-
H-2 (~5.9 ppm) will correlate to C-2 (~100 ppm).
-
H-7 (~6.2 ppm) will correlate to C-7 (~98 ppm).
-
H-4 (~6.6 ppm) will correlate to C-4 (~105 ppm).
-
-
HMBC : The HMBC spectrum is the final piece of the puzzle, establishing the connectivity between the molecular fragments.[23][24] The key long-range correlations are visualized in the diagram below.
Diagram 2: Key HMBC correlations for structural assembly.
-
Side Chain to Ring : The methyl protons H-9 will show a three-bond correlation (³J) to the quaternary carbon C-5 . The methine proton H-8 will show a two-bond correlation (²J) to C-5 . These two correlations are critical as they definitively link the ethan-1-ol side chain to the aromatic ring at the correct position.
-
Aromatic Protons : The aromatic proton H-4 will show correlations to C-5 , C-6 , and C-7a . The other aromatic proton H-7 will correlate to C-6 , C-5 , and C-4a .
-
Methylenedioxy Group : The H-2 protons will show three-bond correlations to the quaternary carbons C-4a and C-7a , confirming the fusion of the dioxole ring.
Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of this compound can be achieved. The workflow presented here—starting with ¹H and ¹³C NMR for an initial overview, using DEPT-135 to identify carbon types, confirming H-H spin systems with COSY, mapping direct H-C bonds with HSQC, and finally, assembling the entire molecular framework with HMBC—represents a robust and self-validating strategy applicable to a wide range of complex organic molecules.
References
-
CEITEC. (n.d.). COSY (COrrelation SpectroscopY). CF NMR CEITEC. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. Retrieved from [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Structural Elucidation and Fragmentation Analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol using Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a substituted benzodioxole derivative of interest in pharmaceutical research and medicinal chemistry. Due to the compound's novel nature, this document emphasizes predictive analysis based on foundational chemical principles and established fragmentation patterns of related structures, such as aromatic amino alcohols. We present detailed, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a primary focus on the more applicable LC-MS/MS methodology. The core of this note is a causal explanation of experimental choices, a predicted fragmentation pathway to aid in spectral interpretation, and self-validating protocols designed for immediate implementation in a research or drug development setting.
Introduction and Analytical Rationale
This compound is a small organic molecule featuring several key functional groups: a primary aromatic amine, a secondary benzylic alcohol, and a benzodioxole ring system. This combination makes it a potentially valuable building block in the synthesis of novel therapeutic agents. Accurate characterization of such compounds is a critical step in the drug discovery and development pipeline.[1][2][3]
Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[3][4] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), MS can confirm the identity, purity, and structure of a target analyte, even in complex mixtures.[5]
The primary analytical challenge for this molecule lies in its polarity and thermal lability, conferred by the amino and hydroxyl groups. These properties dictate the optimal choice of ionization technique and separation method. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that can readily ionize polar, thermally sensitive molecules in the liquid phase, typically yielding a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[6][7] This contrasts with harder ionization techniques like Electron Ionization (EI), which often leads to the absence of a discernible molecular ion.[7]
This guide will therefore focus on an LC-ESI-MS/MS approach for robust and reliable analysis.
Molecular Properties and Predicted Ionization Behavior
A thorough understanding of the analyte's structure is fundamental to designing a successful MS experiment.
-
Chemical Formula: C₉H₁₁NO₃
-
Monoisotopic Mass: 181.074 Da
-
Average Molecular Weight: 181.19 g/mol
The presence of a basic primary amine (pKa of aniline is ~4.6) makes the molecule an excellent candidate for positive mode electrospray ionization. In an acidic mobile phase, the amino group will be readily protonated, yielding a strong signal for the even-electron ion [M+H]⁺ at m/z 182.081 .[8]
| Property | Value / Characteristic | Analytical Implication |
| Monoisotopic Mass | 181.074 Da | The basis for all high-resolution mass measurements. The target precursor ion for MS/MS experiments will be the protonated molecule. |
| Protonated Ion [M+H]⁺ | 182.081 m/z | This will be the parent ion selected in the first quadrupole (Q1) for collision-induced dissociation (CID). Its presence confirms the molecular weight. |
| Key Functional Groups | Primary Aromatic Amine, Secondary Benzylic Alcohol | The amine group provides a site for efficient protonation in ESI positive mode. The benzylic alcohol is a key site for fragmentation, primarily through the neutral loss of water.[9][10] |
| Polarity | High | Highly suitable for reverse-phase liquid chromatography with an aqueous/organic mobile phase. Unsuitable for GC without derivatization. |
| Thermal Stability | Potentially low | The benzylic alcohol may be prone to thermal degradation (dehydration) at the high temperatures used in a GC injection port, making LC-MS the preferred method.[11] |
Predicted Fragmentation Pathway
The structural information gleaned from an MS/MS experiment is derived from the controlled fragmentation of the precursor ion. For this compound, the protonated molecule (m/z 182.081) is expected to undergo collision-induced dissociation (CID) via several predictable pathways rooted in the principles of carbocation stability and neutral losses.[9]
-
Primary Fragmentation: Neutral Loss of Water: The most favored initial fragmentation step for protonated alcohols is the elimination of a neutral water molecule (H₂O, 18.010 Da).[9][10] This occurs readily due to the formation of a highly stable, resonance-delocalized carbocation. This will produce a major fragment ion at m/z 164.071 .
-
Secondary Fragmentation: Alpha-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a common pathway for amines.[9][12] Following the loss of water, the resulting ion may undergo further fragmentation. A key fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to characteristic product ions.
-
Benzylic Cleavage: The bond between the benzylic carbon and the methyl group is another potential cleavage site. Loss of a methyl radical is more common in EI-MS, but loss of neutral methane (CH₄, 16.031 Da) from the protonated precursor could yield a fragment at m/z 166.050 .
The predicted fragmentation cascade is visualized below.
Caption: Predicted major fragmentation pathways for protonated this compound.
Experimental Protocols
The following protocols are designed to be robust starting points for analysis. Instrument-specific optimization is always recommended.
Protocol 1: High-Sensitivity Analysis by LC-MS/MS
This is the recommended protocol for both qualitative confirmation and quantitative analysis. It leverages the high selectivity of tandem mass spectrometry.[4][5]
Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a working concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.
-
-
Liquid Chromatography Parameters:
-
Column: A standard C18 column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions of 2.1 x 50 mm and a particle size of ≤1.8 µm is recommended for fast, high-resolution separation.
-
Mobile Phase: The use of formic acid as a modifier is critical; it aids in the protonation of the analyte in the ESI source, thereby enhancing the MS signal.[13]
-
Gradient: A rapid gradient from 5% to 95% acetonitrile will ensure the elution of the analyte as a sharp peak while cleaning the column of less polar impurities.
-
-
Mass Spectrometry Parameters:
-
Ionization: Operate in positive ESI mode. Optimize source parameters such as gas temperature, gas flow, and capillary voltage according to the specific instrument manufacturer's recommendations.
-
Analysis Mode:
-
For initial confirmation, perform a Product Ion Scan . Set the first quadrupole (Q1) to isolate the precursor ion m/z 182.1, induce fragmentation in the collision cell (Q2), and scan the third quadrupole (Q3) to detect all resulting fragment ions.
-
For quantification, use Multiple Reaction Monitoring (MRM) for superior sensitivity and selectivity. Monitor the transition from the precursor (182.1) to the most intense, stable product ion (predicted to be 164.1).
-
-
Protocol 2: Alternative Analysis by GC-MS (with Derivatization)
This protocol is an alternative for labs without LC-MS capabilities. Derivatization is mandatory to increase the volatility and thermal stability of the analyte.[11] Silylation, which converts the polar -OH and -NH₂ groups to nonpolar trimethylsilyl (TMS) ethers and amines, is the method of choice.
Detailed Steps:
-
Derivatization:
-
In a clean, dry vial, dissolve ~100 µg of the analyte in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The resulting di-TMS derivative will have a molecular weight of 325.19 Da (181.07 + 2 * 72.06).
-
-
GC-MS Parameters:
-
Column: A low-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Injection: 1 µL, splitless mode. Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450. The fragmentation pattern will be significantly different from ESI and will show characteristic losses of TMS groups and methyl radicals.
-
Data Interpretation and Validation
Expected Results:
The primary goal is to confirm the identity of the compound by matching the experimental mass spectral data with the theoretical values.
| Ion Description | Predicted m/z (Monoisotopic) | Expected Observation in LC-ESI-MS/MS |
| Protonated Precursor | 182.081 | Strong signal in full scan (MS1) mode. This is the ion to be isolated in Q1 for MS/MS experiments. |
| Primary Fragment (-H₂O) | 164.071 | Expected to be the base peak (most intense fragment) in the MS/MS (product ion) spectrum. This is the most diagnostic fragment for structural confirmation. |
| Secondary Fragment (-CH₄) | 166.050 | A fragment of lower intensity may be observed, providing additional structural evidence. |
Self-Validation and Quality Control:
-
Blank Injection: Run a solvent blank (mobile phase) before the sample to ensure there is no system contamination or carryover.
-
Retention Time: The analyte should elute at a consistent retention time under the specified LC conditions.
-
Isotopic Pattern: For high-resolution instruments, the observed isotopic pattern of the precursor ion should match the theoretical pattern for C₉H₁₂NO₃⁺.
-
Fragment Ratio: In MRM mode, the ratio of two different product ions from the same precursor should remain constant across all injections, serving as a point of confirmation.
Conclusion
This application note provides a robust analytical strategy for the characterization of this compound. The recommended LC-ESI-MS/MS method offers high sensitivity and structural specificity, leveraging the predictable fragmentation behavior of the molecule, primarily through the neutral loss of water to form a stable carbocation. The detailed protocols and predictive data herein serve as a comprehensive guide for researchers to confidently identify and analyze this compound, facilitating its potential application in pharmaceutical development and chemical synthesis.
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Melbye, A. G., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12458. Available at: [Link]
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Zhang, Z., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(21), 7247. Available at: [Link]
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Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available at: [Link]
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purification of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
An Application Guide for the Purification of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for the , a key intermediate in pharmaceutical and chemical research. Addressing the unique challenges presented by its polar amino and alcohol functionalities, this document outlines field-proven protocols for flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization. The narrative emphasizes the rationale behind methodological choices, offering researchers, scientists, and drug development professionals the necessary insights to achieve high purity and yield.
Introduction: The Purification Challenge
This compound is a valuable building block, often synthesized via the reduction of its corresponding nitro precursor, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol.[1] The successful application of this intermediate is contingent on its purity, as residual starting materials, reagents, or synthetic by-products can interfere with subsequent reactions and biological assays.
The purification of this compound is non-trivial due to its molecular structure:
-
Aromatic Amine Group: The primary amine is basic and highly polar. This group is prone to strong, undesirable interactions with the acidic silanol groups on standard silica gel, a common stationary phase. This interaction often results in significant peak tailing, poor resolution, and reduced product recovery during chromatography.[2][3]
-
Secondary Alcohol Group: The hydroxyl group adds to the molecule's overall polarity, influencing its solubility and chromatographic behavior.
-
Common Impurities: A typical crude product may contain the less polar nitro-alcohol starting material and potentially the amino-ketone by-product, requiring a robust separation technique.[1][4][5]
This guide provides a systematic approach to overcoming these challenges, enabling the isolation of the target compound with the desired level of purity for any application.
Strategic Approach to Purification
The selection of an appropriate purification strategy depends on the initial purity of the crude material, the required final purity, and the scale of the operation. A logical decision-making framework is essential for an efficient workflow.
Caption: Decision workflow for selecting the optimal purification strategy.
Method Selection Overview
| Technique | Primary Application | Advantages | Disadvantages |
| Flash Chromatography | Bulk purification of crude material (>1 g) | High loading capacity, cost-effective for large scale. | Lower resolution than HPLC, potential for tailing.[6] |
| Preparative HPLC | Final polishing step for high purity (<1 g) | Highest resolution, ideal for complex mixtures.[7][8] | Lower loading capacity, higher cost, more solvent usage.[8] |
| Recrystallization | Polishing of semi-pure material (>90%) | Highly cost-effective, yields crystalline solid. | Dependent on suitable solvent, potential for product loss in mother liquor.[9] |
Detailed Purification Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is the workhorse method for purifying gram-to-multi-gram quantities of the title compound from a crude reaction mixture. The key to success is mitigating the on-column acidity of silica gel.
Causality Behind the Method: Standard silica gel is acidic due to surface silanol (Si-OH) groups. The basic amine of the target molecule is protonated by these groups, causing it to bind very strongly and elute with a characteristic "tail."[2] To prevent this, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[3] The TEA neutralizes the acidic sites on the silica, allowing the desired amine to elute symmetrically and efficiently.
Caption: Workflow for Modified Flash Chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes. Spot the crude material on a silica TLC plate and develop in various Hex/EtOAc ratios (e.g., 7:3, 1:1, 3:7). The target compound should have an Rf value of ~0.2-0.3 in the final elution solvent. Add 1% TEA to the TLC development chamber to mimic column conditions.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol).
-
Add silica gel (typically 2-3 times the mass of the crude product).
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This prevents dissolution issues at the top of the column.
-
-
Column Packing:
-
Select a column size appropriate for the amount of material. A general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass.
-
Pack the column with silica gel using the initial, less polar mobile phase (e.g., 20% EtOAc in Hexanes + 1% TEA). Ensure the column bed is well-compacted and free of air bubbles.
-
-
Elution:
-
Carefully add the prepared dry-loaded sample to the top of the packed column, forming an even layer.
-
Begin elution with the initial mobile phase.[10]
-
Gradually increase the polarity of the mobile phase (step or linear gradient) based on TLC analysis. A typical gradient might be from 20% to 80% EtOAc in Hexanes (always containing 1% TEA).
-
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
-
The less polar nitro-starting material will elute first, followed by the more polar amino-alcohol product.[5]
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Reversed-Phase Preparative HPLC
For applications demanding the highest purity (>99%), such as for reference standards or sensitive biological assays, preparative HPLC is the method of choice.[11][12] This technique is particularly effective for separating polar compounds.[13]
Causality Behind the Method: In reversed-phase chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). The mobile phase pH is a critical parameter for ionizable compounds like amines.[2] By using a mobile phase with a slightly alkaline pH (e.g., pH 8-9), the amine group (pKa typically ~4-5 for anilines) remains in its neutral, free-base form. This increases its hydrophobicity and retention on the C18 column, leading to better peak shape and separation.[3]
Step-by-Step Methodology:
-
Analytical Method Development:
-
On an analytical HPLC system with a C18 column, develop a separation method for the crude mixture.
-
Screen mobile phases such as acetonitrile/water or methanol/water.
-
Evaluate the effect of a pH modifier. A volatile buffer like 10 mM ammonium bicarbonate is an excellent choice as it is easily removed during work-up.
-
Optimize the gradient to achieve baseline separation of the target compound from all impurities.
-
-
Scale-Up:
-
Transfer the optimized analytical method to a preparative HPLC system equipped with a larger C18 column of the same chemistry.
-
Adjust the flow rate and gradient time to match the larger column dimensions.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., water/acetonitrile mixture with a small amount of DMSO if needed for solubility).
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the preparative column.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the main product peak, ensuring to separate the peak apex from any fronting or tailing impurities.
-
-
Work-up:
-
Combine the pure fractions.
-
If a non-volatile buffer was used, an extraction or solid-phase extraction (SPE) step may be necessary.
-
If a volatile buffer like ammonium bicarbonate was used, the bulk of the solvent can be removed on a rotary evaporator. The remaining aqueous solution can then be freeze-dried (lyophilized) to yield the pure product.
-
| Parameter | Typical Analytical Value | Typical Preparative Value |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 10 mM NH₄HCO₃ | Water + 10 mM NH₄HCO₃ |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Injection Volume | 10 µL | 1-2 mL |
| Gradient | 5-95% B in 15 min | 5-95% B in 15 min |
Protocol 3: Recrystallization
If the crude product is already of moderate to high purity (>90% by HPLC), recrystallization is an efficient and economical method for final polishing.
Causality Behind the Method: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, being present in much lower concentrations, will ideally remain in the cold solution (the "mother liquor") while the desired compound crystallizes out.
Step-by-Step Methodology:
-
Solvent Screening:
-
In small test tubes, test the solubility of ~20-30 mg of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).[14]
-
A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate and stirring). Add just enough hot solvent to fully dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot filtration through a fluted filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. Analysis should show a single major peak, allowing for purity calculation (e.g., >98% by area).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The requires a considered approach that accounts for the compound's inherent basicity and polarity. For large-scale purification, modified normal-phase flash chromatography with a triethylamine-doped eluent is highly effective. For achieving the highest levels of purity on a smaller scale, reversed-phase preparative HPLC at a controlled alkaline pH is the superior method. Finally, for polishing material of already high purity, recrystallization offers an economical and powerful technique. By understanding the chemical principles behind these methods, researchers can confidently and efficiently isolate this valuable intermediate for their downstream applications.
References
-
Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System. [Link]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. [Link]
-
Shimadzu Corporation. Preparative HPLC Systems. [Link]
-
Kumar, S., & Singh, A. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]
-
PubChem. CID 159678613 | C18H22N2O6. [Link]
-
ResearchGate. How can I recrystallize an amino acid derivative?. [Link]
-
precisionFDA. 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. [Link]
-
Mesto, M., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
-
Pharmaffiliates. 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. [Link]
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Stenutz. 2-[(2H-1,3-benzodioxol-5-yl)amino]ethan-1-ol hydrochloride. [Link]
-
Yomi Lab. This compound, 95.0%. [Link]
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ResearchGate. {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. [Link]
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University of Southampton. 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by ?-stacking of hydrogen-bonded chains of rings. [Link]
-
An-Najah Staff. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. [Link]
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The Versatile Intermediate: 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol in Synthetic Chemistry
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within medicinal and materials science, the strategic use of highly functionalized intermediates is paramount. 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol emerges as a molecule of significant interest. Its structure is rich with features that offer a versatile handle for a variety of chemical transformations: a nucleophilic aromatic amine, a reactive secondary alcohol, and the characteristic benzodioxole core. This unique combination allows for sequential and selective modifications, making it a valuable scaffold in the construction of complex molecular architectures.
The benzodioxole moiety itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs, often imparting favorable pharmacokinetic and pharmacodynamic properties. The strategic placement of the amino and hydroxyl groups on this scaffold opens avenues for creating diverse libraries of compounds for drug discovery, agrochemicals, and functional materials. For instance, the general class of benzodioxole derivatives has been explored for applications ranging from anti-inflammatory agents to plant growth promoters.[1][2]
This guide provides a detailed exploration of the synthesis of this compound and its subsequent application as an intermediate in key synthetic transformations. We will delve into the underlying principles of the reaction mechanisms, provide step-by-step protocols, and offer insights into the practical aspects of these chemical processes.
Synthetic Pathways and Core Protocols
The synthesis of the target amino alcohol is most efficiently achieved via the reduction of its corresponding ketone precursor, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one. This ketone is readily accessible and serves as the primary starting material for the protocols detailed below.
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol details the selective reduction of the ketone functionality of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one to the desired secondary alcohol. The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups, ensuring the integrity of the benzodioxole ring and the amino group.
Caption: Synthesis of the target amino alcohol.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one | C₉H₉NO₃ | 179.17 | 28657-75-2 |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one in 20 mL of methanol. Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the cooled, stirring solution, add 0.25 g of sodium borohydride in small portions over 15 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicate the completion of the reaction.
-
Quenching the Reaction: After the reaction is complete, cool the flask back to 0 °C and slowly add 10 mL of deionized water to quench the excess sodium borohydride. Stir for 20 minutes.
-
Workup and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add 30 mL of ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Protocol 2: Application in Synthesis - Dehydration to 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethene
The secondary alcohol functionality of the title compound can be readily eliminated to form a vinyl group, yielding a substituted styrene derivative. These styrenes are valuable monomers and intermediates in various organic syntheses. This protocol employs an acid-catalyzed dehydration.
Caption: Dehydration of the amino alcohol.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₁₁NO₃ | 181.19 | N/A |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | C₇H₁₀O₄S | 190.22 | 6192-52-5 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 1.0 g of this compound, 50 mL of toluene, and a catalytic amount (e.g., 0.1 g) of p-toluenesulfonic acid monohydrate.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the consumption of the starting alcohol.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude styrene derivative can be purified by column chromatography on silica gel to yield the pure product.
Expert Insights and Causality in Experimental Design
-
Choice of Reducing Agent: In Protocol 1, sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH). LAH would not only reduce the ketone but could also react with the protic amino group and potentially the benzodioxole ring system under harsh conditions. The mildness of NaBH₄ in a protic solvent like methanol provides excellent selectivity.
-
Temperature Control: The initial cooling to 0 °C during the addition of NaBH₄ is critical for safety and selectivity. It moderates the rate of hydride delivery and the exothermic reaction with the solvent, preventing side reactions and ensuring a controlled process.
-
Dehydration Catalyst: In Protocol 2, a strong acid catalyst like p-TsOH is necessary to protonate the hydroxyl group, converting it into a good leaving group (water). The use of a Dean-Stark trap is essential to drive the equilibrium towards the product by removing water as it is formed, in accordance with Le Châtelier's principle.
-
Solvent Selection: Toluene is an excellent solvent for the dehydration reaction as it is non-polar, has a high boiling point suitable for reflux, and forms an azeotrope with water, facilitating its removal.
Conclusion and Future Directions
This compound represents a synthetically attractive and versatile intermediate. The protocols detailed herein provide a solid foundation for its synthesis and further functionalization. The dual reactivity of the amino and hydroxyl groups allows for a wide range of subsequent transformations, including N-alkylation, acylation, and O-alkylation, or participation in coupling reactions. Researchers in drug development and materials science can leverage this intermediate to construct novel molecules with potentially enhanced biological activity or unique material properties, building upon the established significance of the benzodioxole scaffold.
References
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Chem-Impex. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. [Link]
- de Fatima, A., et al. (2001). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
-
PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]
-
González-Gálvez, D., et al. (2024). (E)-1-(Benzo[d][1][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank, 2024(1), M1938.
- Kustiana, B. A., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8694–8697.
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precisionFDA. 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. [Link]
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Drugfuture.com. 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. [Link]
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Pharmaffiliates. 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. [Link]
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NIST. 1,3-Benzodioxol-5-ol. [Link]
- Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7636–7648.
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PubChem. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. [Link]
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PubChem. CID 159678613. [Link]
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The Good Scents Company. 1-(5-propyl-2H-1,3-benzodioxol-2-yl)ethan-1-one. [Link]
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Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. ResearchGate. [Link]
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cell-based assays for 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
An Application Guide to the Cellular Analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Abstract
This document provides a comprehensive framework of cell-based assays for the initial characterization of this compound, a novel compound featuring the 1,3-benzodioxole moiety. Due to this structural feature, which is common to various neuroactive compounds, a systematic investigation into its effects on cellular viability, neuronal function, and specific molecular targets is warranted. This guide is designed for researchers in drug discovery and pharmacology, offering a tiered, logical workflow from foundational cytotoxicity profiling to specific, mechanism-of-action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: Rationale for a Tiered Assay Approach
The compound this compound belongs to the benzodioxole family. Molecules in this class are known to exhibit a wide range of biological activities, and some derivatives are potent modulators of central nervous system targets. Given the novelty of this specific molecule, a structured, multi-tiered approach is essential to build its pharmacological profile. Cell-based assays are indispensable tools in this process, offering insights into a compound's biological effects within a physiologically relevant context.[1] They allow for the evaluation of cytotoxicity, target engagement, and functional cellular outcomes, which are critical for early-stage drug development.[2][3]
This guide proposes a workflow that prioritizes the assessment of safety and general cellular health before proceeding to more complex and resource-intensive mechanistic studies. This ensures that any observed activity in later-tier assays is not a secondary effect of overt cytotoxicity.
Proposed Investigative Workflow
The following diagram outlines the logical progression of assays recommended for characterizing this compound.
Figure 2: Principle of the transporter uptake inhibition assay.
Protocol: GPCR Functional Assay (Calcium Flux)
Many serotonin receptors (e.g., 5-HT₂ family) are Gq-coupled GPCRs. Upon activation, they trigger the release of intracellular calcium (Ca²⁺). This can be measured using a Ca²⁺-sensitive fluorescent dye.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., 5-HT₂A).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (HBSS with 20 mM HEPES).
-
Known agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin) as controls.
-
Fluorescent plate reader with an injection module (e.g., FLIPR).
Procedure:
-
Cell Seeding: Plate cells in a 96-well black-wall, clear-bottom plate and grow to confluence.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove culture medium from cells and add 100 µL of the loading solution. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition (Agonist Mode): Place the plate in the reader. Record a baseline fluorescence for 10-20 seconds. Inject the test compound at various concentrations and continue reading fluorescence for 2-3 minutes to detect a Ca²⁺ response.
-
Compound Addition (Antagonist Mode): Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes. Place the plate in the reader, record baseline, and then inject a known agonist at its EC₈₀ concentration. Measure the inhibition of the agonist-induced Ca²⁺ response.
-
Analysis: Quantify the response by the peak fluorescence intensity over baseline. For agonist mode, calculate EC₅₀ from the dose-response curve. For antagonist mode, calculate IC₅₀.
Tier 3: Advanced Neuronal Health and Function Assays
Scientific Rationale: If the compound shows potent activity at a CNS target, it is crucial to assess its effects on more complex neuronal processes. These assays move from single-endpoint measurements in recombinant cell lines to functional readouts in neuron-like cells or primary neurons, providing a more holistic view of the compound's neuro-pharmacological profile. [4]
Protocol: Neurite Outgrowth Assessment
This assay evaluates the effect of a compound on the formation of neurites, a key process in neuronal development and health. [5] Materials:
-
PC-12 cells (differentiate in the presence of Nerve Growth Factor, NGF) or primary neurons.
-
Collagen-coated plates.
-
Differentiation medium (low-serum medium containing NGF).
-
High-content imaging system and analysis software.
-
Fluorescent stains for cell bodies (e.g., Hoechst 33342) and neurites (e.g., anti-β-III-tubulin antibody).
Procedure:
-
Seeding: Plate PC-12 cells on coated plates.
-
Treatment: Allow cells to attach, then replace the medium with differentiation medium containing a fixed concentration of NGF and serial dilutions of the test compound.
-
Incubation: Incubate for 48-72 hours to allow for differentiation and neurite extension.
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and stain with Hoechst and an anti-β-III-tubulin primary antibody followed by a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a high-content imager. Use analysis software to automatically identify cell bodies and trace neurites. Quantify parameters such as total neurite length per cell, number of branch points, and number of neurite-bearing cells.
-
Interpretation: Compare the treated groups to the NGF-only control to determine if the compound enhances or inhibits neurite outgrowth.
Protocol: Microelectrode Array (MEA) Analysis
MEAs are non-invasive platforms that measure the electrophysiological activity of cultured neuronal networks, providing data on firing rates, bursting behavior, and network synchrony. [6]This allows for the assessment of both acute and chronic effects of a compound on functional neuronal communication.
Materials:
-
MEA system (e.g., Axion BioSystems' Maestro).
-
MEA plates with integrated electrodes.
-
Primary cortical neurons or iPSC-derived neurons.
-
Appropriate neuronal culture and maintenance medium.
Procedure:
-
Culture Preparation: Plate neurons directly onto the MEA plates and culture for at least two weeks to allow for the formation of a mature, spontaneously active network.
-
Baseline Recording: Place the MEA plate in the recording system and record baseline spontaneous activity for at least 10 minutes.
-
Compound Addition: Add the test compound directly to the wells at the desired concentrations.
-
Post-Dose Recording: Immediately begin recording post-dose activity. For acute effects, record continuously for 1-2 hours. For chronic effects, return the plate to the incubator and record at subsequent time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Use the MEA software to analyze the recorded spike trains. Key parameters include:
-
Mean Firing Rate: Overall network activity level.
-
Burst Frequency & Duration: Measures of coordinated, high-frequency firing.
-
Network Synchrony Index: Quantifies how correlated the firing is across different electrodes in the network.
-
-
Interpretation: A significant change in these parameters relative to baseline and vehicle controls indicates a functional effect of the compound on neuronal network behavior.
| Parameter | Description |
| Mean Firing Rate (spikes/sec) | The average rate of action potentials across all active electrodes. |
| Burst Frequency (bursts/min) | The rate of high-frequency firing events. |
| Network Synchrony Index | A measure of how coordinated the firing is across the network. |
| Table 2: Key Output Parameters from MEA Analysis. |
Conclusion
The application notes and protocols detailed in this guide provide a robust, tiered strategy for the initial pharmacological characterization of this compound. By systematically progressing from foundational viability and cytotoxicity assays to specific mechanistic and functional neuronal studies, researchers can efficiently build a comprehensive profile of this novel compound. This structured approach, grounded in established scientific principles, ensures that the resulting data is both reliable and translatable, paving the way for further preclinical development.
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Title: ITI-1549 - Wikipedia Source: Wikipedia URL: [Link]
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- 4. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 5. innoprot.com [innoprot.com]
- 6. Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling | Axion Biosystems [axionbiosystems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges in this multi-step synthesis. Our focus is on improving reaction yield and purity through a mechanistic understanding of each step.
Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenge lies in the chemoselective reduction of two distinct functional groups—an aromatic nitro group and a ketone—on the key intermediate, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone.[1][2][3] The choice of reducing agents and the sequence of reduction steps are critical to avoid side reactions and maximize the yield of the desired product.
This guide will explore a reliable, two-step reduction pathway that offers superior control and yield compared to a one-pot approach.
Proposed Synthetic Workflow
The following workflow outlines a logical and high-yielding pathway from the common starting material, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, to the final product.
Caption: A controlled, two-step reduction pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Selective Reduction of the Ketone
Question: I am attempting to reduce the ketone on 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, but I'm seeing low conversion or formation of side products. What is the recommended procedure?
Answer: The key to this step is using a mild reducing agent that selectively reduces the ketone without affecting the aromatic nitro group.
-
Expertise & Causality: Stronger hydride reagents like lithium aluminum hydride (LiAlH4) are generally not recommended as they can reduce both the ketone and the nitro group, often leading to complex mixtures.[4] Sodium borohydride (NaBH4) is the reagent of choice for this transformation. It is a much milder reducing agent and, under controlled conditions, will selectively reduce aldehydes and ketones while leaving the nitro group intact.[5][6] The solvent system is also important; using a protic solvent like methanol or ethanol helps to moderate the reactivity of NaBH4 and facilitates the protonation of the resulting alkoxide.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure your NaBH4 is fresh and has been stored in a desiccator. Over time, it can decompose, leading to reduced activity.
-
Temperature Control: While this reaction is typically run at room temperature, an initial cooling to 0 °C during the addition of NaBH4 can help control the initial exotherm and minimize potential side reactions.
-
Solvent Choice: A mixture of methanol (MeOH) and a co-solvent like tetrahydrofuran (THF) is often effective. THF helps to solubilize the starting material, while MeOH acts as the proton source.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, a slight warming or addition of a small amount of fresh NaBH4 may be necessary.
-
Question: After the NaBH4 reduction and work-up, my yield of 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol is lower than expected. Where could I be losing my product?
Answer: Product loss in this stage often occurs during the aqueous work-up and extraction phases.
-
Expertise & Causality: The product, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol, contains a hydroxyl group, which can increase its solubility in the aqueous layer, especially if the pH is not carefully controlled.[7][8] Additionally, emulsions can form during extraction, trapping the product.
-
Troubleshooting Steps:
-
Quenching: Quench the reaction carefully by slowly adding a dilute acid (e.g., 1M HCl) at 0 °C until the bubbling stops and the pH is slightly acidic. This neutralizes any remaining NaBH4 and protonates the alkoxide.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent rather than one large extraction to ensure complete recovery.
-
Emulsion Management: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Allow the layers to separate completely.
-
Check the Aqueous Layer: Before discarding the aqueous layer, you can perform a TLC spot to ensure that no significant amount of product remains.[9]
-
Stage 2: Selective Reduction of the Nitro Group
Question: How can I reduce the nitro group of 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol without affecting the secondary alcohol or the benzodioxole ring?
Answer: This reduction is a critical step, and several methods are effective. The choice depends on the available equipment and desired reaction scale.
-
Expertise & Causality: The goal is to chemoselectively reduce the nitro group to a primary amine.[10][11] Catalytic hydrogenation is a clean and efficient method, but metal-acid reductions are also robust alternatives. The benzylic alcohol is susceptible to hydrogenolysis (cleavage of the C-O bond) under harsh hydrogenation conditions, so careful catalyst and condition selection is vital.
-
Recommended Methods & Troubleshooting:
| Method | Reagents & Conditions | Advantages | Common Issues & Troubleshooting |
| Catalytic Hydrogenation | H₂ (gas, 1 atm to 50 psi), 5-10% Pd/C, Ethanol or Ethyl Acetate, Room Temp. | High yield, clean reaction, easy product isolation. | Incomplete Reaction: Increase H₂ pressure, add fresh catalyst, or increase reaction time.[12] Hydrogenolysis (Loss of -OH group): Use a less active catalyst (e.g., Platinum on carbon, Pt/C), add a catalyst poison like quinoline, or ensure the reaction is not run for an excessively long time after completion. |
| Metal-Acid Reduction | SnCl₂·2H₂O, Ethanol, Reflux. | Robust, insensitive to catalyst poisons, good for small scale. | Incomplete Reaction: Ensure sufficient equivalents of SnCl₂·2H₂O are used (typically 4-5 eq.). Difficult Work-up: The tin salts formed can be difficult to remove. After reaction, basify carefully with saturated NaHCO₃ or NaOH solution to precipitate tin oxides, which can then be filtered off. |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄), Pd/C, Methanol, Reflux. | Avoids the need for a high-pressure hydrogenation setup. | Slow Reaction: Ensure the ammonium formate is fresh and used in excess (3-5 equivalents).[13] The catalyst loading may need to be optimized. |
Question: My final product, this compound, appears discolored or is difficult to purify. What are the likely impurities?
Answer: Discoloration often points to oxidation of the aniline product. Other impurities can arise from incomplete reactions or side reactions.
-
Troubleshooting & Purification Workflow:
Caption: Decision tree for product purification.
-
Expertise & Causality: Aromatic amines (anilines) are notoriously susceptible to air oxidation, which produces highly colored impurities. The basicity of the amine can also cause it to "streak" on a silica gel column. Adding a small amount of a volatile base like triethylamine to the eluent neutralizes the acidic sites on the silica, leading to better separation and peak shape.
Experimental Protocols
Protocol 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-ol (Intermediate A)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone (1.0 eq.).
-
Dissolution: Dissolve the starting material in a 3:1 mixture of THF:Methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl (aq) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound (Final Product) via Catalytic Hydrogenation
-
Setup: To a hydrogenation vessel, add 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol (1.0 eq.) and a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) under a stream of nitrogen or argon.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (1-3 atm).
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, using an eluent system such as Hexane:Ethyl Acetate containing 1% triethylamine to afford the pure product.
References
- RSC Publishing. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative...
- ECHEMI. (n.d.). How can an aromatic ketone be reduced in the presence of a nitro group?
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- ACS Publications. (2013, May 28). A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. Organic Letters.
- University of Oxford Department of Chemistry. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- YouTube. (2021, February 19). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction.
- BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- Organic-Chemistry.org. (n.d.). Nitro Reduction.
- PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride.
- Chem-Impex. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
- CymitQuimica. (n.d.). CAS 56136-84-6: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone.
- PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one.
-
Sigma-Aldrich. (n.d.). 1-(6-Nitrobenzo[d][10][11]dioxol-5-yl)ethanone. Retrieved from
- Alfa Chemistry. (n.d.). CAS 159873-64-0 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol.
Sources
- 1. CAS 56136-84-6: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone [cymitquimica.com]
- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanone | 56136-84-6 [sigmaaldrich.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. youtube.com [youtube.com]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. How To [chem.rochester.edu]
- 10. Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Introduction
This guide provides in-depth technical support for researchers and drug development professionals encountering solubility challenges with 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. This compound, an amino alcohol derivative, possesses functional groups that make its solubility highly dependent on the physicochemical properties of the solvent system, particularly pH.[1][2] Understanding these properties is critical for designing successful experiments, ensuring data reproducibility, and maintaining the compound's stability. This document offers a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and predictive data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
A: The observed insolubility is due to the compound's chemical structure. It contains a largely hydrophobic benzodioxole ring system and a basic primary amine group. In its neutral (free base) form at or near neutral pH, the nonpolar characteristics dominate, leading to poor aqueous solubility.[3] Like many amines, its solubility in water is significantly influenced by the size of the hydrocarbon portion of the molecule.[3]
Q2: How can I significantly increase the aqueous solubility of this compound?
A: The most effective method is to decrease the pH of the aqueous solvent. The primary amine group on the molecule has a basic character and will accept a proton (become protonated) in acidic conditions to form a cationic salt (e.g., a hydrochloride salt).[1][4] This charged species is substantially more polar and, therefore, more soluble in aqueous media.[4][5] Adjusting the pH to be at least 2 units below the amine's pKa is a standard strategy to ensure the compound is predominantly in its ionized, soluble form.
Q3: What is the best organic solvent for preparing a high-concentration stock solution?
A: For high-concentration stock solutions, water-miscible organic solvents are recommended.[6] Common choices include:
-
Dimethyl sulfoxide (DMSO): Excellent solvating power for a wide range of compounds.
-
Ethanol (EtOH): A good option, though the solubility of amino alcohols in ethanol can be lower than in pure water.[7]
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solvating capabilities.
When preparing a stock, it is standard procedure to dissolve the compound in a small amount of the organic solvent before diluting to the final volume.[8][9] Always use anhydrous grade solvents to prevent the introduction of water, which could affect the solubility of the free base.
Q4: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?
A: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its maximum solubility in that specific buffer system. Even though DMSO is miscible with water, the overall solvent environment becomes primarily aqueous, and the compound's low intrinsic aqueous solubility takes over. To resolve this, you can either decrease the final concentration or incorporate a co-solvent or surfactant into your final aqueous medium.[10][11]
Q5: Are there any stability concerns I should be aware of when working with this compound?
A: Yes. As a 1-aminoalcohol, the compound may be labile under certain conditions.[2] Additionally, the primary amine group can be susceptible to oxidation, especially in solutions exposed to air and light over extended periods. It is recommended to prepare fresh solutions for experiments and to store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.[8][12]
Physicochemical Properties & Structural Analysis
A foundational understanding of the molecule's properties is essential for troubleshooting. While experimental data for this specific compound is scarce, we can predict its behavior based on its structure.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| pKa (Strongest Basic) | ~8.5 - 9.5 | The amine group will be >99% protonated at pH < 6.5, leading to high aqueous solubility. |
| logP | ~1.5 - 2.0 | Indicates a preference for a more lipophilic environment in its neutral state, correlating with low neutral aqueous solubility. |
| Hydrogen Bond Donors | 3 (Amine, Hydroxyl) | Can participate in hydrogen bonding, which aids solubility in protic solvents.[2] |
| Hydrogen Bond Acceptors | 4 (Amine, Hydroxyl, Dioxole Oxygens) | Can accept hydrogen bonds from protic solvents like water and ethanol. |
Note: Values are estimations based on cheminformatics tools and analysis of structurally similar compounds. Experimental validation is recommended.
The key to manipulating this compound's solubility lies in controlling the ionization state of the primary amine.
Caption: pH-dependent equilibrium of the compound.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solubility Assessment
This protocol provides a structured approach to determining the optimal solvent for your experiments.
Objective: To identify suitable solvents and estimate the solubility of this compound.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
Glass vials (e.g., 1.5 mL HPLC vials)
-
Solvents: DMSO, Ethanol (95%), Propylene Glycol, 0.1 M HCl, PBS (pH 7.4), 0.1 M NaOH
Procedure:
-
Preparation: Weigh 1-2 mg of the compound into separate, pre-labeled vials. Record the exact mass.
-
Solvent Addition: Add the first solvent (e.g., PBS pH 7.4) in incremental aliquots (e.g., 100 µL).
-
Dissolution Attempt: After each addition, vortex the vial for 30-60 seconds. If the solid remains, sonicate for 5-10 minutes.
-
Observation: Visually inspect for any remaining solid particles against a dark background.
-
Quantification: If the compound dissolves, record the volume of solvent added and calculate the approximate solubility (e.g., mg/mL).
-
Iteration: If the compound does not dissolve after adding a total of 1 mL (for a concentration of 1-2 mg/mL), conclude that it is poorly soluble under these conditions.
-
Repeat: Repeat steps 2-6 for each solvent system.
Caption: Workflow for systematic solubility testing.
Guide 2: Preparing an Aqueous Stock Solution via pH Adjustment
This is the recommended method for preparing aqueous solutions for cell-based assays or other physiological buffer systems.
Objective: To prepare a 10 mM aqueous stock solution as its hydrochloride salt.
Materials:
-
This compound (FW: 195.20 g/mol )
-
1 M Hydrochloric Acid (HCl)
-
Sterile, purified water (e.g., Milli-Q)
-
Volumetric flask
-
Calibrated pipettes
Procedure:
-
Calculation: Calculate the mass of the compound needed for your desired volume and concentration. For 10 mL of a 10 mM solution: Mass = 0.010 L × 0.010 mol/L × 195.20 g/mol = 0.01952 g = 19.52 mg
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Initial Suspension: Add approximately 70-80% of the final volume of purified water to the flask. The compound will likely form a suspension.
-
Acidification: While gently swirling the flask, add 1 M HCl dropwise. The suspension should clarify as the compound protonates and dissolves. Monitor the solution until it becomes completely clear. Typically, a slight molar excess of acid is sufficient.
-
Final Volume: Once the compound is fully dissolved, bring the solution to the final volume with purified water, ensuring the meniscus is on the calibration mark.
-
Mixing & Storage: Cap the flask and invert it several times to ensure homogeneity. This solution can be sterile-filtered if necessary and should be stored at -20°C.
Trustworthiness Check: The clarity of the final solution serves as a self-validating indicator of successful salt formation and dissolution. If particulates remain, it may indicate insufficient acidification or that the solubility limit has been exceeded.
References
-
Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2009). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link][13]
-
Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link][3]
-
Gao, Y., Li, Z., Sun, M., Guo, C., Yu, A., Zhai, Y., He, H., Zhai, G., & Zhang, R. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. Retrieved from [Link][10]
-
JoVE. (2024). Video: Extraction: Effects of pH. Retrieved from [Link][4]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link][8]
-
Pawar, P., & Kumar, S. (2019). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link][14]
-
Rana, R., & Kumar, S. (2013). Solubility Enhancement Techniques for Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). Retrieved from [Link][6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159678613. Retrieved from [Link][15]
-
ResearchGate. (2025). Effect of alcohol on the solubility of amino acid in water. Retrieved from [Link][7]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Retrieved from [Link][16]
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE. Retrieved from [Link][5]
-
Bindu, M. B., Kusum, B., & Banji, D. (2010). NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. Retrieved from [Link][11]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Alkanolamine - Wikipedia [en.wikipedia.org]
- 3. issr.edu.kh [issr.edu.kh]
- 4. Video: Extraction: Effects of pH [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ijsr.net [ijsr.net]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CID 159678613 | C18H22N2O6 | CID 159678613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol in Solution
Welcome to the technical support center for 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. By understanding the potential stability issues and their underlying causes, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a molecule of interest in pharmaceutical development, likely as a synthetic intermediate.[1] Its structure, featuring an amino group and a benzylic alcohol on a benzodioxole core, presents several potential pathways for degradation. The stability of this compound in solution is a critical parameter that can be influenced by a variety of environmental factors, including pH, temperature, light, and the presence of oxidizing agents.[2][3][4] Understanding these factors is crucial for accurate experimental design and for the development of stable formulations.
This guide provides a proactive approach to stability issues through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC). What are the likely causes?
Answer:
Degradation of this compound in solution is most likely due to one or more of the following factors: oxidation, pH-mediated hydrolysis, or photodegradation.
-
Oxidation: The electron-rich aromatic ring, substituted with an amino group, is susceptible to oxidation.[5] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidation of the amino group can lead to the formation of colored impurities, which may explain a change in the solution's appearance. The benzylic alcohol is also a site for potential oxidation.
-
pH-Mediated Reactions: The stability of compounds with amino and hydroxyl groups can be highly dependent on the pH of the solution.[6][7][8]
-
Acidic Conditions: In acidic solutions, the amino group will be protonated. While this may protect it from oxidation, strong acidic conditions could potentially lead to other reactions, such as dehydration of the benzylic alcohol.
-
Alkaline Conditions: In basic solutions, the phenolic-like environment of the benzodioxole ring system and the amino group can be more susceptible to oxidation. Some compounds show increased degradation in alkaline conditions.[9]
-
-
Photodegradation: Many aromatic compounds are sensitive to light.[10][11] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. It is a mandatory part of stress testing for new drug substances to evaluate their intrinsic photostability.[12][13]
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to protect it from light.[5]
-
Deoxygenate Solvent: If oxidation is suspected, prepare your solution using a solvent that has been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Control pH: Buffer your solution to a specific pH. A good starting point would be a slightly acidic to neutral pH (e.g., pH 4-7), as many amine-containing compounds exhibit good stability in this range.[8]
-
Chelate Metal Ions: If you suspect metal-catalyzed oxidation, add a small amount of a chelating agent like EDTA to your solution.
FAQ 2: What are the optimal storage conditions for a stock solution of this compound?
Answer:
Based on the chemical structure, the following storage conditions are recommended to maximize the shelf-life of your stock solution:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Lower temperatures slow down the rate of all chemical reactions, including degradation.[14] |
| Light Exposure | Stored in the dark (amber vials) | Prevents photodegradation of the aromatic and amino functional groups.[10] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen.[5] |
| Solvent | Aprotic, degassed solvent (e.g., anhydrous DMSO, DMF) | Aprotic solvents will prevent hydrolysis. Degassing removes dissolved oxygen. |
| pH (for aqueous buffers) | pH 4-7 | Balances the stability of the amino and hydroxyl groups, avoiding extremes that can catalyze degradation.[8] |
FAQ 3: I need to perform a reaction in an aqueous buffer. How do I determine the optimal pH for the stability of my compound?
Answer:
A pH stability study is a crucial experiment to determine the optimal pH for your compound. This involves incubating your compound in a series of buffers across a wide pH range and monitoring its concentration over time.
Experimental Protocol: pH Stability Profiling
-
Prepare Buffers: Prepare a series of buffers covering a pH range from approximately 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline ranges).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 40°C to accelerate degradation). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Quench any reaction if necessary (e.g., by adding an equal volume of mobile phase) and analyze the samples by a stability-indicating analytical method, such as HPLC-UV.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is the lowest is the optimal pH for stability.
In-Depth Technical Guides
Guide 1: Understanding Potential Degradation Pathways
The structure of this compound suggests several potential degradation pathways. A forced degradation study is the standard approach to identify these pathways and the resulting degradation products.[9][15][16]
-
Oxidative Degradation: The primary site of oxidation is likely the amino group, which can be oxidized to form nitroso, nitro, or polymeric species. The benzylic alcohol can also be oxidized to the corresponding ketone.
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the opening of the dioxole ring, although this is less common under typical experimental conditions.
-
Photolytic Degradation: UV light can induce the formation of reactive radical species, leading to a complex mixture of degradation products.
Below is a diagram illustrating the potential primary degradation pathways.
Caption: Potential degradation pathways of the target compound.
Guide 2: Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.[17]
Workflow for Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Key Considerations for Method Development:
-
Column Choice: A C18 reversed-phase column is a good starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is likely necessary to resolve the parent compound from its more polar degradation products.
-
Forced Degradation: To ensure your method is stability-indicating, you must demonstrate that it can separate the parent compound from its degradation products. This is achieved by analyzing samples that have been subjected to forced degradation (stress testing) under various conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).[9][15][16]
References
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link][2]
-
Hu, L., & Li, S. (2018). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved January 19, 2026, from [Link][3]
-
Drug Stability and factors that affect on the drug stability. (n.d.). IJRPR. Retrieved January 19, 2026, from [Link][4]
-
Talley, K., & Alexov, E. (2010). On the pH-optimum of activity and stability of proteins. PMC. Retrieved January 19, 2026, from [Link][6]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Quality Assurance. Retrieved January 19, 2026, from [Link][9]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2013). PMC. Retrieved January 19, 2026, from [Link][7]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 19, 2026, from [Link][8]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). ICH. Retrieved January 19, 2026, from [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 19, 2026, from [Link][11]
-
Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. Retrieved January 19, 2026, from [Link][5]
-
CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved January 19, 2026, from [Link][14]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Retrieved January 19, 2026, from [Link][15]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved January 19, 2026, from [Link][16]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. Retrieved January 19, 2026, from [Link][12]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). CDER. Retrieved January 19, 2026, from [Link][13]
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- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. database.ich.org [database.ich.org]
- 11. q1scientific.com [q1scientific.com]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. iipseries.org [iipseries.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
common side reactions in the synthesis of amino-substituted benzodioxoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of amino-substituted benzodioxoles. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the common challenges and side reactions encountered during this synthetic sequence. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to ensure you can achieve high yields and purity in your experiments.
Overview: The Synthetic Challenge
The synthesis of amino-substituted benzodioxoles, such as 3,4-(methylenedioxy)aniline, is a cornerstone for the development of a wide range of biologically active molecules.[1] The most common synthetic route involves a two-step process: the electrophilic nitration of 1,2-methylenedioxybenzene, followed by the reduction of the resulting nitro group.[2][3] While seemingly straightforward, this pathway is fraught with potential side reactions that can significantly impact yield and purity. Key challenges include controlling the regioselectivity of nitration, achieving complete and clean reduction of the nitro group, maintaining the integrity of the acid-sensitive benzodioxole ring, and preventing oxidative degradation of the final amine product.
This guide provides a structured, question-and-answer-based approach to troubleshoot these specific issues, supplemented with detailed protocols and mechanistic diagrams.
Section 1: Nitration of 1,2-Methylenedioxybenzene
The initial nitration step is critical for determining the overall success of the synthesis. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it highly susceptible to electrophilic substitution, but also to potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is producing a significant amount of a dark, tarry byproduct and my yield of 5-nitro-1,3-benzodioxole is low. What's happening?
A1: This is a classic sign of overly aggressive reaction conditions. The methylenedioxy group makes the benzene ring highly activated, about 25 times more reactive than benzene itself.[4] Using a standard nitrating mixture (concentrated nitric and sulfuric acids) at elevated temperatures can lead to two primary side reactions:
-
Over-nitration: The formation of dinitro- and even trinitro-benzodioxole derivatives. The first nitro group is deactivating, but harsh conditions can still force further nitration.[4]
-
Oxidative Decomposition: The strong oxidizing nature of hot, concentrated nitric acid can lead to the degradation of the electron-rich aromatic ring, resulting in complex polymeric or tarry substances.
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature protocol. The reaction should be performed at a reduced temperature, typically between 15-25°C.[5] Exceeding 50°C dramatically increases the likelihood of side product formation.[4]
-
Reagent Addition: Add the nitrating agent (or the nitric acid portion) slowly and dropwise to the solution of 1,2-methylenedioxybenzene to allow for effective heat dissipation.[2]
-
Solvent Choice: Performing the reaction in a solvent like glacial acetic acid can help to moderate the reaction and improve selectivity.[5]
Q2: I've isolated my nitro-benzodioxole, but NMR analysis shows the presence of isomeric impurities. How can I improve the regioselectivity?
A2: The methylenedioxy group is an ortho, para-director. Therefore, the primary product of nitration is the desired 4-nitro isomer (also named 5-nitro-1,3-benzodioxole). However, the formation of a minor amount of the 3-nitro isomer is possible. The ratio of these isomers is highly dependent on the reaction conditions. While complete suppression of the minor isomer is difficult, its formation can be minimized by following the temperature and addition rate recommendations in A1. Purification via recrystallization from ethanol is typically effective at removing minor isomeric impurities.[5]
Key Synthetic Protocol: Nitration of 1,2-Methylenedioxybenzene
This protocol is adapted from established procedures.[5]
-
Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1,2-methylenedioxybenzene (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 15°C.
-
Nitrating Mixture Preparation: In a separate flask, cautiously prepare the nitrating mixture by adding nitric acid (d=1.4, ~1.1 eq) dropwise to a portion of glacial acetic acid, keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the stirred solution of 1,2-methylenedioxybenzene over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.
-
Stirring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 5-nitro-1,3-benzodioxole.
Section 2: Reduction of 5-Nitro-1,3-benzodioxole
The reduction of the nitro group to a primary amine is the final step, but it is one where product loss and impurity formation are common. The choice of reducing agent and reaction conditions are paramount.
Frequently Asked Questions (FAQs)
Q1: My final product, 3,4-(methylenedioxy)aniline, is dark brown or black, even after purification. Why is it so discolored?
A1: The product, an aniline derivative, is highly susceptible to air oxidation.[1] The electron-donating methylenedioxy group further increases the electron density on the amine, making it even more prone to oxidation than aniline itself. This oxidation can lead to the formation of colored radical cations and, subsequently, dimers and polymers, which are intensely colored.[6]
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reduction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use for both the reaction and purification steps.
-
Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.
-
Storage: Store the final product under an inert atmosphere, in a sealed, amber vial, and at a low temperature to prevent degradation.[1]
Q2: My reduction reaction seems to stall, and I'm getting a mixture of products including the starting material and potentially hydroxylamine or azo intermediates. What's causing this?
A2: This indicates an incomplete or inefficient reduction. The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reducing agent is not sufficiently reactive or is deactivated, the reaction can stop at these intermediate stages.
Troubleshooting Steps:
-
Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Raney Nickel or Pd/C, ensure it is fresh and active.[2] Catalyst poisoning can occur from impurities in the starting material or solvent. A higher catalyst loading or fresh catalyst may be required.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure (e.g., 2.5 MPa) is maintained throughout the reaction.[2]
-
Metal Reductants (e.g., Fe/HCl, SnCl₂): Ensure a sufficient stoichiometric excess of the metal is used. The reaction can be sluggish if the metal surface is not activated or if the acid concentration is too low.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious as this can also promote side reactions.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages & Common Side Reactions |
| H₂/Raney Ni or Pd/C | Clean reaction, high yield, easy product isolation.[2] | Catalyst can be pyrophoric and sensitive to poisoning. Incomplete reduction is possible if catalyst is inactive. |
| Fe/HCl or Fe/NH₄Cl | Inexpensive, effective, and industrially common. | Requires acidic conditions; large amounts of iron salts are produced, which can complicate work-up. |
| SnCl₂/HCl | Mild conditions, tolerates some functional groups. | Stoichiometric amounts of tin salts are generated, which can be difficult to remove completely from the product. |
| Sodium Dithionite (Na₂S₂O₄) | Useful for selective reductions in some cases. | Often requires a two-phase system; can be less effective for complete reduction to the amine. |
Section 3: Stability of the Benzodioxole Ring
A critical concern for researchers is the stability of the methylenedioxy bridge, which can be susceptible to cleavage under certain conditions.
Frequently Asked Questions (FAQs)
Q1: Can the acidic conditions of the nitration or a metal-acid reduction cleave the methylenedioxy ring to form a catechol?
A1: The benzodioxole ring is generally stable to the acidic conditions typically used for nitration and reduction. It is formed under strongly acidic conditions, indicating its resilience.[7] However, the ring is an acetal, and under very harsh acidic conditions combined with heat, cleavage to form catechol derivatives is mechanistically possible.[8][9] This is more of a concern during reactions that require prolonged heating in strong acid, which is generally not the case for standard nitration or reduction protocols. The primary concern with acid is promoting polymerization and tar formation rather than ring-opening.
Preventative Measures:
-
Adhere to recommended temperature limits to avoid needing excessively harsh conditions.
-
Neutralize acidic work-ups promptly once the reaction is complete.
-
If ring cleavage is suspected (e.g., by mass spectrometry showing a loss of the CH₂ group and addition of two hydrogens), consider using a non-acidic reduction method, such as catalytic hydrogenation in a neutral solvent like ethanol.[2]
Section 4: Unwanted Dimerization and Polymerization
The formation of dimers and higher-order oligomers is a primary source of impurities and discoloration, especially with the final amine product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of colored dimeric impurities?
A1: The formation of dimers is primarily an oxidative process. The 3,4-(methylenedioxy)aniline, like other anilines, can undergo oxidation to form a radical cation. Two of these radical cations can then couple to form a dimer. Further oxidation and rearrangement can lead to a variety of colored, conjugated structures.[6] This process is often catalyzed by trace metals and exposure to air and light.
Diagrams and Visualizations
Caption: Synthetic route to 3,4-(methylenedioxy)aniline.
Caption: A flowchart for diagnosing the cause of low yield.
Caption: Simplified mechanism of oxidative dimerization of the amine.
References
- Amino Acid-Protecting Groups. (2019). [Source Not Available].
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. (2020). Reddit. [Link]
-
Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). (2009). European Commission. [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). ResearchGate. [Link]
-
Reductive Amination. (n.d.). Wordpress. [Link]
- Process of producing catechol derivatives. (n.d.).
-
Metal ion promoted tautomerization and C-N bond cleavage: conversion of catechol to a p-benzoquinone derivative. (2014). PubMed. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
The formation of aniline dimers: (a) reaction of neutral aniline with... (n.d.). ResearchGate. [Link]
- Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. (n.d.). [Source Not Available].
-
Catechol derivatives from “ideal lignin”. (2018). Mapping Ignorance. [Link]
-
1,3-Benzodioxole, 5-nitro-. (n.d.). NIST WebBook. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC - NIH. [Link]
-
3,4-(Methylenedioxy)aniline, 97% | 14268-66-7. (n.d.). Ottokemi. [Link]
-
1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798. (n.d.). PubChem. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]
-
1,3-Benzodioxole, 5-nitro-. (n.d.). Cheméo. [Link]
- An Electrophilic Aromatic Substitution: The nitration of methyl benzo
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
n-nitrosomethylaniline. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of 5-nitro-1,3-benzodioxole. (n.d.). PrepChem.com. [Link]
-
Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (2021). PMC - NIH. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. [Link]
-
aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]
Sources
- 1. 3,4-(Methylenedioxy)aniline, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 8. US6080895A - Process of producing catechol derivatives - Google Patents [patents.google.com]
- 9. Catechol derivatives from “ideal lignin” - Mapping Ignorance [mappingignorance.org]
Technical Support Center: Optimizing HPLC Separation of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Welcome to the technical support center for the HPLC analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of this compound.
I. Understanding the Analyte: this compound
Before delving into troubleshooting, a fundamental understanding of the analyte's physicochemical properties is crucial for effective method development.
-
Structure: The molecule contains a benzodioxole ring system, a primary amine, and a hydroxyl group. This combination of features imparts a degree of polarity to the compound.
-
Polarity: The presence of the amino and hydroxyl groups makes the molecule relatively polar. This characteristic is a key consideration when selecting the appropriate HPLC mode and stationary phase.[1][2]
-
UV Absorbance: The benzodioxole ring system provides a chromophore that allows for UV detection.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the HPLC analysis of this compound.
Q1: What is the recommended starting HPLC method for this compound?
A1: For a polar compound like this compound, a reverse-phase HPLC method is a suitable starting point.[3] Here is a recommended initial setup:
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides a good balance of hydrophobicity for retaining the analyte while still allowing for elution with a reasonable organic mobile phase concentration. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the primary amine, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic solvent with good UV transparency and low viscosity. |
| Gradient | 10-95% B over 15 minutes | A gradient elution is recommended to ensure the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a consistent temperature helps to ensure reproducible retention times. |
| Detection | UV at 230 nm and 280 nm | The benzodioxole ring system is expected to have absorbance in this range. Monitoring multiple wavelengths can be beneficial. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
Q2: My peak for the analyte is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially for basic compounds like this analyte. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing tailing.
-
Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block these active sites. Alternatively, use a base-deactivated column.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine, the analyte can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated. Using 0.1% formic acid or phosphoric acid in the aqueous mobile phase typically achieves this.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][5]
-
Solution: Reduce the injection volume or the concentration of the sample.[4]
-
Q3: I am not getting enough retention, and the peak is eluting near the void volume. What should I do?
A3: Poor retention of polar compounds is a frequent challenge in reverse-phase chromatography.[1][6]
-
Increase Mobile Phase Polarity: Decrease the initial percentage of the organic solvent (acetonitrile) in your gradient.
-
Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for polar analytes.
-
Consider HILIC: For very polar compounds that are not retained in reverse-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique.
III. Detailed Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your analysis.
Problem 1: Baseline Instability (Noise or Drift)
A stable baseline is critical for accurate quantification.[7]
Possible Causes & Solutions
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase using sonication or an inline degasser.[8][9][10] Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents.[10][11] Filter the mobile phase through a 0.45 µm filter.[12] |
| Pump Malfunction | Check for leaks in the pump seals and fittings.[8][9] If pressure fluctuations are observed, the check valves may need cleaning or replacement. |
| Detector Issues | A dirty flow cell can cause noise. Flush the flow cell with a strong solvent like isopropanol.[7] A failing lamp can also lead to baseline drift.[7] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.[10] |
Problem 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Ideal chromatographic peaks should be symmetrical and Gaussian in shape.
Troubleshooting Workflow for Peak Shape Issues
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. realab.ua [realab.ua]
- 10. phenomenex.com [phenomenex.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stability and Handling of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice for preventing the degradation of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. Understanding the stability of this compound is critical for reliable experimental outcomes and the development of robust pharmaceutical formulations. This document is structured to address common questions and challenges encountered in the laboratory.
Introduction: Understanding the Chemical Vulnerabilities
This compound possesses a unique chemical architecture that, while synthetically useful, also presents specific stability challenges. The primary points of vulnerability are the aromatic amine and the benzylic alcohol functionalities, which are susceptible to oxidation. The benzodioxole ring, while generally stable, can be sensitive to strong acidic conditions. Discoloration, often a sign of degradation, can arise from the oxidation of the aminophenol-like structure to form colored quinone-imine species.[1]
Core Degradation Pathways
The degradation of this compound can be triggered by several factors, including exposure to air, light, heat, and certain chemical environments. The primary degradation pathways of concern are:
-
Oxidation: The aromatic amine is highly susceptible to oxidation, which can be catalyzed by light, heat, metal ions, and an alkaline pH.[1] This process can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.[1]
-
Acid-Catalyzed Degradation: While the benzodioxole ring is relatively stable, strong acidic conditions can catalyze its hydrolysis.[2]
-
Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other decomposition pathways.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and experimentation with this compound.
Question 1: My solid sample of this compound has developed a yellow or brownish tint. What is the cause and can I still use it?
Answer: The discoloration of your solid sample is a strong indicator of oxidation.[1] The aminophenol-like moiety in the molecule is prone to oxidation upon exposure to air and/or light, leading to the formation of highly colored quinone-imine type impurities.[1]
-
Causality: Atmospheric oxygen is the primary culprit.[1] This process can be accelerated by exposure to light, elevated temperatures during storage, and the presence of trace metal ion impurities.[1]
-
Recommendation: It is strongly advised not to use a discolored sample, as the presence of degradation products can lead to spurious results in your experiments and introduce impurities into your reactions. For optimal results, always use a sample that is off-white to pale in color.
Question 2: I'm observing new, unexpected peaks in the HPLC analysis of my sample solution. What could be the source of this degradation?
Answer: The appearance of new peaks in your HPLC chromatogram suggests that your compound is degrading in solution. Several factors could be at play:
-
Oxidation in Solution: Dissolved oxygen in your solvent can lead to oxidation. This is a common issue with aminophenol-containing compounds.[1]
-
Solvent pH: An alkaline pH can deprotonate the phenolic hydroxyl group (if present in a related structure) or enhance the reactivity of the amine, making the molecule more susceptible to oxidation.[1]
-
Photodegradation: If your solutions are not protected from light, photodegradation can occur.[3]
-
Solvent Reactivity: Ensure your chosen solvent is inert and of high purity. Reactive impurities in the solvent can contribute to degradation.
Question 3: How can I prevent the degradation of this compound during storage and routine handling?
Answer: Proper storage and handling are paramount to maintaining the integrity of this compound.
Table 1: Recommended Storage and Handling Procedures
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4][5] | To prevent oxidation by atmospheric oxygen. |
| Temperature | Store in a cool, dark place. Refrigeration (-20°C) is recommended for long-term storage.[4] | To slow down the rate of potential degradation reactions.[1] |
| Light | Protect from light by using amber vials or by wrapping containers in aluminum foil.[1][6] | To prevent light-induced oxidation and photodegradation. |
| Container | Use well-sealed, airtight containers. For air-sensitive reagents, consider using Sure/Seal™ bottles.[5][7] | To prevent exposure to air and moisture. |
Question 4: What is the best way to prepare solutions of this compound to minimize degradation for analytical or experimental use?
Answer: The preparation of solutions requires careful consideration to prevent degradation.
-
Degas Solvents: Before use, degas your solvents by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum. This will remove dissolved oxygen.
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent high-purity solvents to avoid introducing impurities that could catalyze degradation.[6]
-
Control pH: If working with aqueous solutions, maintain a neutral or slightly acidic pH to minimize the rate of oxidation.[1]
-
Fresh is Best: Prepare solutions fresh for immediate use whenever possible.[1]
-
Consider Antioxidants: For applications where it will not interfere with your experiment (e.g., HPLC analysis), the addition of an antioxidant like ascorbic acid to your sample diluent can help prevent oxidation.[1]
Experimental Protocols
Protocol 1: Recommended Procedure for Handling Air-Sensitive Reagents
This protocol outlines the best practices for handling this compound to prevent exposure to atmospheric oxygen and moisture.[5][7][8]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[5][7][8]
-
Inert Atmosphere Setup: Assemble your reaction or storage vessel and flush it with a gentle stream of inert gas. Use a bubbler to monitor the gas flow and maintain a slight positive pressure.[5][7][8]
-
Transfer of Solid: If transferring the solid compound, do so under a positive pressure of inert gas. A glove box is ideal for this purpose.[8]
-
Transfer of Solutions: For transferring solutions, use syringe techniques. A syringe with a long needle can be used to withdraw the solution from a Sure/Seal™ bottle and transfer it to the reaction vessel.[5][7][8]
-
Sealing: Ensure all joints and septa are well-sealed to maintain the inert atmosphere throughout your experiment.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][10][11][12]
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and keep at room temperature. If no degradation is observed, heat to 50-60°C.[12]
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature. If no degradation is observed, heat to 50-60°C.[12]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.[12]
-
Thermal Degradation: Heat a solution at 60°C in the dark.
-
Photodegradation: Expose a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[13] Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Sample and analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.[6]
Visualizing Degradation and Prevention
Logical Flow for Troubleshooting Degradation
Caption: A flowchart for troubleshooting degradation issues.
Potential Degradation Pathways
Caption: Key degradation pathways for the target compound.
References
- Kajay Remedies. (2024, June 20). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- Benchchem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage.
- SKC Inc. (2023, December 22).
- American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Google Patents. (n.d.).
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ResearchGate. (2019, May 16). (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- MedCrave online. (2016, December 14).
- Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Pharmaguideline. (n.d.).
- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Pharmaguideline. (n.d.).
- Biosciences Biotechnology Research Asia. (2022, November 8).
- Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism.
- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
- Wikipedia. (n.d.). 1,3-Benzodioxole.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution.
- ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
- PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride.
- Sigma-Aldrich. (n.d.). 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- Pharmaffiliates. (n.d.). 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one.
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- precisionFDA. (n.d.). 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE.
- Drugfuture. (n.d.). 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE.
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- ResearchGate. (n.d.). (PDF) Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability.
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- 4. Influence of structure of benzodioxole derivatives on photoinitiation efficiency of benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
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troubleshooting 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol crystallization
An authoritative guide for researchers, scientists, and drug development professionals on the successful crystallization of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Introduction: The Critical Role of Crystallization
This compound is a chiral amino alcohol whose utility in pharmaceutical development is intrinsically linked to its solid-state properties. Achieving a crystalline form that is pure, stable, and reproducible is paramount. The crystalline state dictates critical downstream properties, including bioavailability, stability, and processability.[1][2] However, the molecule's functional groups—a primary amine, a secondary alcohol, and the benzodioxole moiety—present specific challenges, including a propensity for strong hydrogen bonding, potential for polymorphism, and variable solubility.
This technical support center provides a structured, in-depth guide to troubleshooting common issues encountered during the crystallization of this compound. It is designed to move beyond simple procedural steps, offering insights into the underlying physicochemical principles to empower researchers to make informed decisions.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses the most common crystallization challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?
Underlying Cause: Oiling out, or liquid-liquid phase separation, occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment. The compound separates as a supercooled liquid instead of nucleating to form an ordered crystal lattice. This is common for compounds with strong hydrogen bonding capabilities that can become highly solvated, depressing their effective melting point.[3]
Solutions:
-
Lower the Initial Concentration: Start with a more dilute solution. This requires removing more solvent to reach saturation, but it pushes the saturation point to a lower temperature, which may be below the melting point of the solute-solvent system.
-
Change the Solvent System:
-
Increase Solvent Polarity: If using a non-polar solvent, try a more polar one like isopropanol or ethanol. The functional groups of the target molecule suggest it may have higher solubility and a more defined crystallization behavior in protic solvents.
-
Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol). Then, slowly add an "anti-solvent" in which it is poorly soluble (e.g., heptane, toluene, water) at a constant temperature until turbidity (cloudiness) is observed. This precisely controls the onset of supersaturation.[6][7]
-
-
Introduce Seed Crystals: Seeding the solution at a supersaturation level just before oiling out occurs can bypass the kinetic barrier of primary nucleation and promote direct growth on the provided crystal template.[8][9]
Q2: I am getting a very low yield, or no crystals are forming at all. How can I improve recovery?
Underlying Cause: A low or zero yield typically indicates one of two issues: either the solution never reached a sufficient level of supersaturation, or the kinetic barrier to nucleation was not overcome. This is often a result of using too much solvent or a solvent in which the compound is too soluble even at low temperatures.[10]
Solutions:
-
Optimize Solvent Choice: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[11] A systematic solvent screen is the most effective way to identify such a solvent. (See Experimental Protocol 1).
-
Concentrate the Solution: If no crystals form upon cooling, your solution is likely undersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[10]
-
Induce Nucleation:
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can act as points for nucleation.
-
Seeding: Add a few microscopic crystals of the compound (a "seed") to the supersaturated solution. This is the most reliable method to induce crystallization and control the final crystal form.[8][9][12]
-
-
Increase the Degree of Supersaturation: Cool the solution to a lower temperature (e.g., 0°C or -20°C in an ice or freezer bath) to further decrease the compound's solubility and drive crystallization.
Q3: My compound crystallizes too quickly, forming a fine powder or small needles. How can I grow larger, higher-quality crystals?
Underlying Cause: Rapid precipitation from a highly supersaturated solution leads to massive primary nucleation, where many small crystals form simultaneously and have no time to grow larger.[3][10] This often traps impurities and solvent within the crystal lattice, leading to poor purity and difficulty in handling (e.g., filtration).
Solutions:
-
Slow Down the Crystallization Process: The key to large crystals is to maintain the solution in the "metastable zone" for as long as possible, where crystal growth is favored over nucleation.
-
Decrease Supersaturation: Use a slightly larger volume of solvent so that the solution becomes saturated at a lower temperature during cooling.[10]
-
-
Utilize a Solvent System that Promotes Slower Growth: Solvents with higher viscosity or those that have specific, moderate interactions with the solute can sometimes slow down the integration of molecules into the crystal lattice, favoring growth over nucleation. Experiment with solvent mixtures.[6]
Q4: My crystallization results are inconsistent between batches. Could this be polymorphism?
Underlying Cause: Yes, inconsistency is a classic sign of polymorphism—the ability of a compound to exist in multiple crystalline forms.[2][14][15] Different polymorphs can have different solubilities, stabilities, and crystal habits (shapes).[1][16] The specific polymorph obtained can be highly sensitive to subtle changes in conditions like cooling rate, solvent choice, impurities, and agitation.[1][14]
Solutions:
-
Strictly Control Crystallization Conditions: To obtain a consistent polymorphic form, all parameters must be rigorously controlled and documented:
-
Solvent(s) and their purity.
-
Concentration.
-
Temperature profile (heating and cooling rates).
-
Agitation speed.
-
Seeding protocol (if used).
-
-
Use Seeding with a Characterized Polymorph: The most effective way to ensure the desired polymorph is to seed the supersaturated solution with crystals of that specific form. This directs the crystallization to produce the seeded form, provided the solution conditions are not such that a more stable form will crash out.[8]
-
Characterize Each Batch: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify the polymorphic form of each batch. This will help you correlate your experimental conditions with the crystalline outcome.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving common crystallization problems.
Caption: A decision tree for troubleshooting crystallization.
Frequently Asked Questions (FAQs)
-
What are the key physicochemical properties of this molecule to consider?
-
Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. This governs its interaction with solvents. Protic solvents (alcohols, water) are likely to be good solvents.
-
Polarity: The molecule has both polar (amine, alcohol, dioxole) and non-polar (aromatic ring) regions, making it an amphiphilic molecule. Its solubility will be moderate in a range of solvents.
-
Basicity: The amino group is basic and can be protonated. Crystallization from a slightly acidic solution may yield the corresponding salt, which will have vastly different solubility and crystal packing. Ensure your starting material is the free base unless otherwise intended.
-
-
How do I choose a starting solvent for screening?
-
Start with common, relatively non-toxic solvents of varying polarity. A good starting set includes: Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Toluene, and a mixture like Toluene/Heptane. Given the molecule's structure, alcohols are a very promising starting point.
-
-
What is the difference between crystallization and precipitation?
-
Crystallization is a slow, controlled process where molecules arrange themselves into a highly ordered crystal lattice. It is an equilibrium process that results in high purity.
-
Precipitation is a rapid, non-equilibrium process where a solid "crashes out" of solution with little to no ordered structure, often trapping impurities.[3] Your goal is always to be in a crystallization regime.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol aims to identify a suitable solvent or solvent system for crystallization.[11][17][18]
-
Preparation: Place approximately 20-30 mg of this compound into each of several small test tubes or vials.
-
Solvent Addition (Room Temp): To each vial, add a different test solvent (e.g., Ethanol, IPA, EtOAc, Toluene) dropwise, vortexing after each addition. Add up to 0.5 mL.
-
Observation: If the solid dissolves completely at room temperature, that solvent is unsuitable for cooling crystallization but may be a candidate for anti-solvent or evaporative methods.
-
-
Heating: For solvents where the solid was insoluble at room temperature, heat the vial in a controlled manner (e.g., in a heated sand bath or on a hot plate) to near the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Observation: If the solid does not dissolve even with a significant amount of hot solvent (e.g., > 3 mL), the solvent is likely unsuitable.
-
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature.
-
Observation: Note if crystals form. An ideal solvent will show significant crystal formation at this stage.
-
-
Ice Bath: Place the vials that showed crystallization (or those that remained clear) into an ice-water bath for 20-30 minutes.
-
Observation: Note the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
-
-
Analysis: Evaluate the solvents based on the criteria in the table below.
| Solvent | Polarity | Soluble at Room Temp? | Soluble when Hot? | Crystals on Cooling? | Assessment |
| Heptane | Non-polar | No | No | N/A | Poor Solvent |
| Toluene | Non-polar | No | Yes (high volume) | Yes (Poor yield) | Potential Anti-solvent |
| Ethyl Acetate | Polar aprotic | Sparingly | Yes | Yes (Good yield) | Good Candidate |
| Isopropanol | Polar protic | Sparingly | Yes | Yes (Excellent yield) | Excellent Candidate |
| Ethanol | Polar protic | Yes | Yes | N/A | Too soluble |
Protocol 2: Controlled Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the compound in the minimum amount of a chosen good solvent (e.g., Isopropanol from the screen above) at an elevated temperature (e.g., 60-70°C).
-
Insulation and Slow Cooling: Cover the flask with a watch glass, remove it from the heat source, and place it on an insulating surface (like a cork ring or folded paper towel). Allow it to cool undisturbed towards room temperature.
-
Seeding (Optional but Recommended): When the solution has cooled slightly but is still well above room temperature, add a tiny amount of seed crystal. This will encourage controlled growth on a single polymorphic form.[8][9]
-
Maturation: Let the flask stand for several hours or overnight to allow for slow crystal growth and maturation.
-
Cold-Induced Crystallization: To maximize yield, cool the flask further in an ice bath or refrigerator for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
-
Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available at: [Link]
-
Gholami, H., & Abolghasemi, H. (2018). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Datta, S., & Grant, D. J. W. (2003). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
-
Feng, Y., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available at: [Link]
-
Warwick, T. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Available at: [Link]
-
PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available at: [Link]
-
D'Arcy, A., et al. (2014). Seeding Techniques. Crystallization of Nucleic Acids and Proteins. Available at: [Link]
-
Kumar, L. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Journal of Young Pharmacists. Available at: [Link]
-
All About Drugs. (n.d.). Polymorphism. All About Drugs. Available at: [Link]
-
Vaidhyanathan, B., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. MDPI. Available at: [Link]
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available at: [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. Available at: [Link]
-
Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Juers, D. H., & Matthews, B. W. (2007). Slow cooling and temperature-controlled protein crystallography. PMC - NIH. Available at: [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Mettler Toledo. Available at: [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
-
University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]
-
Termühlen, M., et al. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI. Available at: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). C18H22N2O6. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
University of Potsdam. (n.d.). Advice for Crystallization. University of Potsdam. Available at: [Link]
-
ResearchGate. (2012). Why I am not getting crystals?. ResearchGate. Available at: [Link]
-
Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Zhanghua. Available at: [Link]
-
ResearchGate. (n.d.). 1-(6Amino1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one crystallizes with Z ′ = 2. ResearchGate. Available at: [Link]
-
Casas, J. S., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PMC - NIH. Available at: [Link]
-
ResearchGate. (2001). Control of Polymorphism in Crystallization of Amino Acid. ResearchGate. Available at: [Link]
-
Levilain, G., et al. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. ACS Publications. Available at: [Link]
-
Drugfuture. (n.d.). 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. Drugfuture. Available at: [Link]
-
ResearchGate. (2012). (PDF) 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one crystallizes with Z′ = 2. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. Pharmaffiliates. Available at: [Link]
-
Adachi, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PMC - NIH. Available at: [Link]
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids. Google Patents.
Sources
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- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
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Technical Support Center: Scaling the Synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this multi-step synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and explain the critical process parameters that ensure a safe, efficient, and reproducible synthesis.
Overview of the Synthetic Challenge
The target molecule, this compound, is a chiral amino alcohol derivative of the 1,3-benzodioxole scaffold. Its synthesis involves several key transformations, each presenting unique challenges upon scale-up. The most logical and scalable synthetic pathway proceeds through the nitration of an acetylated benzodioxole, followed by sequential reductions of the nitro and ketone functionalities.
This guide focuses on a common and cost-effective synthetic route, highlighting critical control points and potential pitfalls.
Proposed Synthetic Pathway
The synthesis is best approached as a three-step sequence starting from the commercially available 1-(1,3-benzodioxol-5-yl)ethanone. This strategy positions the challenging nitration step early and simplifies the final reduction steps.
Caption: Proposed three-step synthetic workflow for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific issues that may arise during each stage of the synthesis when scaling up.
Step 1: Nitration of 1-(1,3-Benzodioxol-5-yl)ethanone
This electrophilic aromatic substitution is a critical step that dictates the purity of downstream intermediates. The primary challenge is controlling the regioselectivity and managing the highly exothermic nature of the reaction.
Q1: My nitration is producing significant amounts of undesired isomers. How can I improve the regioselectivity to favor the 6-nitro product?
A: The acetyl and methylenedioxy groups on the starting material are both ortho-, para-directing. The substitution pattern is determined by a combination of electronic and steric effects. To maximize the yield of the desired 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, precise control of reaction conditions is paramount.
-
Causality: The acetyl group is a moderately deactivating, meta-directing group, while the methylenedioxy ether is an activating, ortho-, para-directing group. The position ortho to the methylenedioxy group and meta to the acetyl group (the 6-position) is electronically favored. However, aggressive reaction conditions can overcome this selectivity.
-
Troubleshooting & Solutions:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent. Runaway temperatures are a primary cause of decreased selectivity and the formation of dinitro byproducts. On a large scale, this requires a reactor with efficient heat exchange capabilities.
-
Rate of Addition: Add the nitrating mixture (e.g., fuming nitric acid in sulfuric acid) slowly and sub-surface to ensure rapid mixing and prevent localized temperature spikes.
-
Nitrating Agent: The choice of nitrating agent is crucial. While a standard mixture of HNO₃/H₂SO₄ is common, consider milder alternatives if isomer control remains an issue, although this may impact reaction time.
-
Q2: The reaction is highly exothermic and difficult to control at a larger scale. What are the key safety considerations?
A: Nitration reactions are notoriously energetic and require rigorous safety protocols.[1]
-
Thermal Hazard Assessment: Before scaling, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter RC1) to understand the heat of reaction, maximum temperature of synthetic reaction (MTSR), and potential for thermal runaway.
-
Cooling Capacity: Ensure your reactor's cooling system can handle the total heat evolution of the reaction. The rate of addition should be dictated by the cooling capacity, not an arbitrary time.[2]
-
Quenching: The quenching step (pouring the reaction mixture onto ice/water) is also highly exothermic. This must be done slowly and with vigorous stirring in a vessel with adequate cooling.
Step 2: Reduction of the Nitro Group
The selective reduction of the aromatic nitro group in the presence of a ketone is typically achieved via catalytic hydrogenation. Scale-up introduces challenges related to mass transfer and catalyst handling.
Q3: My catalytic hydrogenation is stalling or proceeding very slowly. What are the likely causes?
A: This is a common issue in scaling up heterogeneous catalytic reactions and is often related to catalyst activity or mass transfer limitations.[3][4]
-
Causality: Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction rate can be limited by the rate at which hydrogen dissolves into the liquid phase and diffuses to the catalyst surface.[2]
-
Troubleshooting & Solutions:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material or solvent. Ensure the 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone is of high purity. Common poisons include sulfur or halide compounds.
-
Mass Transfer Limitations:
-
Agitation: Insufficient agitation is a primary cause of slow reactions on scale-up. The agitator must be designed to effectively disperse the solid catalyst and facilitate gas-liquid mixing. A switch from a simple anchor stirrer to a gas-inducing impeller (like a Rushton turbine) can dramatically improve performance.[2][3]
-
Hydrogen Pressure: Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen, which can accelerate the reaction rate.
-
-
Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is not always the solution and can lead to filtration issues. Optimizing mass transfer is often more effective and economical.[4]
-
Q4: Is Raney Nickel a viable alternative to Pd/C for this reduction?
A: Yes, Raney Nickel is a potent catalyst for nitro group reductions. However, it presents different handling challenges.
-
Pros: Often more cost-effective than palladium catalysts.
-
Cons: It is pyrophoric and must be handled as a slurry under water or a suitable solvent at all times. It is also less chemoselective; under harsh conditions (high temperature/pressure), it can potentially reduce the ketone as well. Careful screening is required to define conditions that selectively reduce the nitro group.[5]
Step 3: Reduction of the Ketone
The final step involves the reduction of the ketone in 1-(6-amino-1,3-benzodioxol-5-yl)ethanone to the target secondary alcohol. The main considerations here are chemoselectivity and handling of the reducing agent.
Q5: What is the best reducing agent for the ketone reduction on a large scale?
A: Sodium borohydride (NaBH₄) is the most common and practical choice for this transformation on a large scale.
-
Causality: NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the amine. It is also relatively inexpensive and easier to handle than more powerful hydrides like lithium aluminum hydride (LAH).
-
Protocol Considerations:
-
Solvent: The reaction is typically run in an alcoholic solvent like methanol or ethanol.
-
Temperature: The addition of NaBH₄ to the protic solvent generates hydrogen gas and is exothermic. Maintain a low temperature (0-15°C) during the addition to control the reaction rate and off-gassing.
-
Work-up: The work-up involves quenching the excess NaBH₄ with a weak acid (like acetic acid or ammonium chloride solution) followed by extraction. Ensure the quenching is done slowly to manage gas evolution.
-
Q6: I am observing impurities in my final product after the ketone reduction. What could they be?
A: Impurities can arise from the starting material or side reactions.
-
Incomplete Reaction: Unreacted 1-(6-amino-1,3-benzodioxol-5-yl)ethanone is a common impurity. Monitor the reaction by TLC or HPLC to ensure full conversion before work-up.
-
Over-reduction: This is unlikely with NaBH₄ but could be a concern if a more powerful reducing agent is used.
-
Borate Esters: During the reaction, borate-alcohol complexes can form. The acidic work-up is crucial to hydrolyze these intermediates and liberate the final alcohol product. Incomplete hydrolysis can lead to isolation difficulties and impurities.
Experimental Protocols & Data
Protocol: Step 2 - Catalytic Hydrogenation of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone
This protocol is a representative laboratory-scale procedure that can be adapted for scale-up.
-
Reactor Setup: To a suitable hydrogenation reactor, charge 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone (1.0 eq).
-
Catalyst Addition: Add 5% Palladium on Carbon (5% w/w, 50% wet catalyst).
-
Solvent: Add a suitable solvent such as Ethyl Acetate or Methanol (10-15 volumes).
-
Inerting: Seal the reactor and purge the headspace with nitrogen (3 cycles) to remove oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 25-40°C). The reaction is exothermic, so initial cooling may be required.[2]
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by periodic sampling for HPLC or TLC analysis.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-(6-amino-1,3-benzodioxol-5-yl)ethanone, which can be used directly or purified by recrystallization.
Scale-Up Parameter Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| Nitration Temp. | 0-5°C (Ice Bath) | 0-10°C (Jacketed Reactor) | Heat transfer surface area-to-volume ratio decreases. Requires efficient reactor cooling.[3] |
| Hydrogenation Agitation | Magnetic Stir Bar (800 RPM) | Overhead Impeller (300-500 RPM) | Must ensure catalyst suspension and gas-liquid dispersion.[2] |
| Hydrogen Pressure | 1-3 atm (Balloon) | 50-150 psi (Cylinder) | Higher pressure increases reaction rate but requires a pressure-rated vessel. |
| Catalyst Filtration | Buchner Funnel | Contained Filter Press | Safe handling of potentially pyrophoric catalyst is critical at scale.[4] |
Process Logic & Workflow Visualization
The following diagram outlines the decision-making process for troubleshooting a stalled hydrogenation reaction, a critical step in this synthesis.
Caption: Decision workflow for troubleshooting stalled catalytic hydrogenation reactions.
References
-
Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. RSC Publishing. Retrieved from [Link]
-
Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides. Synthetic Communications. Retrieved from [Link]
-
Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]
-
HPharM. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress. Retrieved from [Link]
-
Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [Link]
-
Applied Catalysts. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success. Retrieved from [Link]
-
Ask this paper. (2009). selective-catalytic-hydrogenation-of-functionalized-nitroarenes-an-update. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Retrieved from [Link]
Sources
- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 3. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 4. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Challenges of Amino Alcohols
Welcome to the Technical Support Center for amino alcohol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these versatile yet often problematic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your amino alcohols.
Amino alcohols are bifunctional molecules containing both an amine and a hydroxyl group. This duality, while synthetically useful, is the root of many purification challenges. Their high polarity, propensity for hydrogen bonding, and basicity often lead to issues in crystallization, distillation, and chromatography.[1] This guide will equip you to tackle these challenges head-on.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of amino alcohols.
Crystallization & Recrystallization Issues
Q1: My amino alcohol "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a point where the solute comes out of solution too rapidly for an ordered crystal lattice to form.[2]
Causality: The high polarity and hydrogen bonding capability of amino alcohols can lead to very strong solute-solvent interactions, promoting oiling out. Impurities can also suppress the melting point and interfere with crystal lattice formation.
Solutions:
-
Lower the Crystallization Temperature: After dissolving your compound in a minimal amount of hot solvent, allow it to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[2]
-
Use a Co-solvent System: A common and effective technique is to use a solvent pair. Dissolve your amino alcohol in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.[3] Common solvent systems for polar compounds include ethanol/water, methanol/diethyl ether, and acetone/hexane.[3][4]
-
Increase the Solvent Volume: Using the absolute minimum amount of solvent can sometimes lead to rapid precipitation. Try adding a small excess of the hot solvent to keep the compound in solution for a longer period during cooling, allowing for more controlled crystal growth.[2]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q2: My amino alcohol is highly soluble in most common recrystallization solvents, making it difficult to achieve a good yield. What are my options?
A2: The high polarity of amino alcohols often results in good solubility in a wide range of polar solvents, leading to significant product loss in the mother liquor.[2]
Causality: The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting (and potentially donating) amino group allows for strong interactions with polar solvents.
Solutions:
-
Salt Formation: A highly effective strategy is to convert the basic amino alcohol into a salt.[3][5] By adding an acid (e.g., HCl, H₂SO₄, or an organic acid like tartaric acid), you can form an ammonium salt. These salts often have significantly different solubility profiles and are typically more crystalline than the free base. After recrystallization of the salt, you can regenerate the free amino alcohol by neutralization with a base.
-
Utilize Less Polar Solvents: Explore less conventional, less polar solvents in which your compound might be sparingly soluble at room temperature but sufficiently soluble when hot. Examples include toluene, ethyl acetate, or mixtures with hexanes.[3]
-
Antisolvent Precipitation: Dissolve your compound in a minimal amount of a highly polar solvent (like methanol or water) and then add a large excess of a non-polar solvent (like diethyl ether or hexanes) to precipitate the product. This is more of a precipitation than a recrystallization, so the purity might not be as high, but it can be effective for initial purification.
Chromatographic Purification Challenges
Q3: I'm running a silica gel column for my amino alcohol, but I'm seeing significant tailing/streaking. How can I improve the peak shape?
A3: Tailing or streaking on silica gel is a classic problem when purifying basic compounds like amino alcohols.
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound can undergo strong acid-base interactions with these silanol groups, leading to irreversible adsorption or slow elution, which manifests as tailing.[1]
Solutions:
-
Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica.[6]
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the eluent.
-
Ammonia: A mobile phase saturated with ammonia can be prepared by bubbling ammonia gas through the solvent or by using a solution of ammonia in methanol.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is generally preferred for amines.
-
Amine-functionalized silica: This specialized stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups and provides a less interactive surface for basic analytes.[7]
-
Reverse-Phase Chromatography: If your amino alcohol has some non-polar character, reverse-phase chromatography (e.g., C18 silica) can be an excellent option. The mobile phase is typically a mixture of water and an organic solvent like methanol or acetonitrile.
-
-
Protection of the Amine: If chromatographic issues persist, consider protecting the amine group with a suitable protecting group (e.g., Boc or Cbz). This will make the compound less basic and less polar, generally improving its chromatographic behavior on silica gel.[1]
Q4: My amino alcohol is very polar and elutes at the solvent front even with highly polar mobile phases in normal-phase chromatography. What should I do?
A4: Highly polar compounds often have weak retention on traditional stationary phases in normal-phase chromatography.
Causality: For very polar molecules, the interaction with the stationary phase may not be strong enough to overcome the solvating power of a highly polar mobile phase, leading to rapid elution.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of very polar compounds.[7] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[7] In HILIC, the polar analyte partitions into an adsorbed water layer on the stationary phase, leading to retention.
-
Reverse-Phase Chromatography with Ion-Pairing Agents: For ionic or ionizable amino alcohols, you can use reverse-phase chromatography and add an ion-pairing agent to the mobile phase. These agents are large molecules with an ionic head group and a hydrophobic tail. The ionic head group pairs with your charged analyte, and the hydrophobic tail interacts with the C18 stationary phase, increasing retention.
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-functionalized silica) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile.[7]
Chiral Separation Issues
Q5: I have a racemic mixture of my amino alcohol and need to separate the enantiomers. What are the best approaches?
A5: The separation of enantiomers (chiral resolution) is a common requirement in drug development and requires specialized techniques.
Causality: Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, so standard purification methods like distillation or recrystallization will not separate them.
Solutions:
-
Diastereomeric Salt Formation and Crystallization: This is a classical and often scalable method. React your racemic amino alcohol with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or a chiral phosphoric acid) to form a mixture of diastereomeric salts.[8][9] Diastereomers have different physical properties and can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid can be removed by neutralization to yield the enantiomerically pure amino alcohol.
-
Chiral Chromatography (HPLC): This is a powerful analytical and preparative technique. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6][10][11]
-
Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for amino alcohols.[6]
-
Mobile Phase: For normal-phase chiral chromatography, a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like ethanol or isopropanol) is typically used. The addition of a basic additive like diethylamine (DEA) is often crucial for good peak shape and resolution of basic amino alcohols.[6]
-
-
Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer.[12] This allows for the separation of the unreacted enantiomer from the reacted one. Biocatalytic methods using enzymes are also common for kinetic resolutions.[13]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in my crude amino alcohol?
A: The impurities will largely depend on the synthetic route used.[14]
-
From reduction of amino acids: Unreacted starting material, and byproducts from the reducing agent.
-
From epoxide ring-opening with amines: Regioisomers (if the epoxide is unsymmetrical), and products of over-alkylation (secondary or tertiary amines if a primary amine is used).[14]
-
General impurities: Residual solvents, starting materials, and byproducts from side reactions like oxidation of the amine.[15] Protecting group-related impurities can also be present if they are used in the synthesis.[16]
Q: How can I effectively remove residual solvents from my purified amino alcohol, especially high-boiling ones like DMF or DMSO?
A: High-boiling polar solvents can be challenging to remove due to the strong intermolecular forces with the polar amino alcohol.
-
Azeotropic Distillation: Add a lower-boiling solvent (like toluene or heptane) that forms an azeotrope with the high-boiling solvent and distill it off. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or another suitable solvent with a relatively high freezing point (like dioxane), you can dissolve it, freeze it, and remove the solvent under vacuum. This is very effective for removing even trace amounts of residual solvents.
-
Slurrying/Washing: If your amino alcohol is a solid, you can often remove residual solvents by slurrying it in a solvent in which it is insoluble (e.g., diethyl ether or hexanes), followed by filtration.
Q: What are the best analytical techniques to assess the purity of my amino alcohol?
A: A combination of techniques is always recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to detect and quantify impurities if they have distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting impurities, even at very low levels.
-
Gas Chromatography (GC): Suitable for volatile amino alcohols.[17] A thick stationary phase capillary column may be needed to get good peak shapes for these hydrogen-bonding analytes.[18]
-
High-Performance Liquid Chromatography (HPLC) with UV or other detectors: Can be used to determine purity by peak area percentage. Chiral HPLC is necessary to determine enantiomeric excess (ee).[10][11]
-
Elemental Analysis (CHN Analysis): Determines the percentage of carbon, hydrogen, and nitrogen in your sample, which can be compared to the theoretical values for the pure compound.
Q: Are there any safety considerations I should be aware of when purifying amino alcohols?
A: Yes, always consult the Safety Data Sheet (SDS) for your specific compound. In general:
-
Corrosivity and Irritation: Many amines are corrosive and can cause skin and eye irritation or burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inhalation Hazards: Some amino alcohols can be volatile and have irritating vapors. Work in a well-ventilated fume hood.
-
Flammability: The organic solvents used for purification are often flammable. Avoid open flames and sources of ignition.[19]
Visualizations and Data
Logical Workflow for Purification Strategy Selection
Caption: A decision tree for selecting an appropriate purification strategy for a crude amino alcohol.
Troubleshooting Silica Gel Chromatography of Amino Alcohols
Caption: A flowchart illustrating the cause and solutions for poor chromatographic performance of amino alcohols on silica gel.
Data Table: Common Recrystallization Solvents for Amino Alcohols
| Solvent/System | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar, low molecular weight amino alcohols. Can be used in combination with alcohols.[3] |
| Ethanol | High | 78 | A versatile solvent, often used in combination with water or hexanes.[3] |
| Methanol | High | 65 | Similar to ethanol but more polar and lower boiling. |
| Isopropanol | Medium-High | 82 | Less polar than ethanol, can be a good single solvent or co-solvent. |
| Acetone | Medium | 56 | Good for moderately polar compounds; often used with hexanes.[3] |
| Ethyl Acetate | Medium | 77 | A good choice for less polar amino alcohols or their protected derivatives. |
| Toluene | Low | 111 | Useful for compounds with some aromatic character and lower polarity. |
| Hexane/Ethanol | Co-solvent | Variable | A common and effective co-solvent system for inducing crystallization.[3] |
| Diethyl Ether/Methanol | Co-solvent | Variable | Good for highly associated solids and many natural products.[4] |
References
- Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. (2015). Journal of the American Chemical Society.
- Technical Support Center: Purification of Polar Amino Alcohols. Benchchem.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (n.d.). The Journal of Organic Chemistry.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022).
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019).
- Acid–base extraction. Wikipedia.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- Technical Support Center: Synthesis of Amino Alcohol Compounds. Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
- Very polar compound purification using aqueous normal-phase flash column chrom
- Amino-alcohols Analysis of amino-alcohols, C. Agilent.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- COMMON SOLVENTS FOR CRYSTALLIZ
- minimizing byproduct formation in the synthesis of amino alcohols. Benchchem.
- Process for the preparation of amino-alcohols.
- Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- 4.2.1 Alcohols. chemrevise.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
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- 19. chemrevise.org [chemrevise.org]
Technical Support Center: Analytical Method Development for 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Welcome to the technical support guide for the analytical method development of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. This document provides in-depth guidance, troubleshooting, and scientifically grounded protocols for researchers, scientists, and drug development professionals. Given the specific nature of this molecule, which combines a primary aromatic amine, a secondary alcohol, and a benzodioxole ring, a systematic and foundational approach is essential for developing robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that are critical to consider before initiating method development.
Q1: What are the key physicochemical properties of this molecule that will influence analytical method development?
A1: The structure of this compound dictates its analytical behavior. Key properties include:
-
Polarity: The presence of a primary amine and a hydroxyl group makes the molecule polar. This suggests poor retention on traditional C18 columns under highly organic mobile phases. Specialized polar-endcapped columns or techniques like HILIC may be beneficial.[1][2]
-
Basicity: The primary aromatic amine is a basic functional group. This is a critical consideration for reversed-phase HPLC, as it can lead to strong, undesirable interactions with residual silanol groups on the silica-based column packing, resulting in peak tailing.[3]
-
UV Absorbance: The benzodioxole ring system is a strong chromophore, making UV detection a highly suitable and straightforward method for quantification. A UV scan should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
-
Chirality: The carbon atom bearing the hydroxyl group is a chiral center. This means the molecule exists as a pair of enantiomers. If stereospecificity is a concern, a chiral separation method will be required.[4][5][6]
-
Solubility: The molecule's polarity suggests good solubility in polar organic solvents like methanol and acetonitrile, and potentially limited but sufficient solubility in aqueous buffers, especially under acidic conditions where the amine is protonated.
Q2: What is the most appropriate primary analytical technique for purity and assay determination?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this type of molecule. It offers a balance of resolution, sensitivity, and robustness. The key is to control the mobile phase pH to ensure the analyte is in a single, protonated form, which improves peak shape and retention consistency.[3]
Q3: How should I handle and store this compound to prevent degradation?
A3: Aromatic amines are susceptible to oxidation, which can be accelerated by light and air. Therefore:
-
Storage: Store the solid material in a well-sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerated or frozen temperatures.
-
Solution Stability: Solutions should be prepared fresh daily. If solutions must be stored, they should be refrigerated in amber vials and their stability should be verified by comparing the response of a fresh standard. Some primary aromatic amines can also exhibit instability in acidic solutions over time.[7]
Q4: What are the most likely degradation pathways for this molecule?
A4: Based on its functional groups, the primary degradation pathways to investigate in a forced degradation study would be:
-
Oxidation: The primary aromatic amine is the most likely site for oxidative degradation, potentially forming colored impurities.
-
Acid/Base Hydrolysis: While the core structure is generally stable, extreme pH and heat could potentially affect the molecule.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV light.
-
Thermal Degradation: The stability of the molecule at elevated temperatures should be assessed.
Forced degradation studies are essential for developing a stability-indicating method as mandated by ICH guidelines.[8][9][10][11]
Section 2: HPLC Method Development & Troubleshooting
This section provides a detailed protocol for developing a robust RP-HPLC method and a guide to solving common issues.
Workflow for Initial HPLC Method Development
Caption: A typical workflow for HPLC analytical method development.
Detailed Experimental Protocol: Initial Method Development
-
Standard Preparation: Accurately weigh and dissolve the compound in methanol or acetonitrile to create a 1.0 mg/mL stock solution. Dilute this stock solution with a 50:50 mixture of water and organic solvent to a working concentration of approximately 0.1 mg/mL.
-
Wavelength Selection: Perform a UV-Vis scan of the working standard solution from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This will be your primary detection wavelength.
-
Initial Chromatographic Conditions: The following table provides a robust starting point for method development.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose column for initial screening.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | An acidic mobile phase protonates the basic amine, suppressing silanol interactions and improving peak shape.[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for scouting and determining the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at determined λ-max | For optimal sensitivity. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
Troubleshooting Guide (Q&A Format)
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q: Why is my main analyte peak showing significant tailing?
A: Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated amine and deprotonated (anionic) residual silanol groups on the silica surface of the column.
-
Solution 1 (Primary): Ensure your mobile phase is sufficiently acidic. A pH of 2.5-3.5 is ideal. This keeps the amine fully protonated (acting as a cation) and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction. Using buffers like phosphate or volatile agents like formic or trifluoroacetic acid is recommended.[3][12]
-
Solution 2: Use a high-purity, end-capped C18 column. Modern columns have fewer accessible silanol groups, which drastically reduces tailing for basic compounds. If tailing persists, consider a column with a different stationary phase, such as a Phenyl-Hexyl or an embedded polar group (polar-endcapped) phase, which can offer alternative selectivity and better peak shape.[12]
Q: My retention times are drifting between injections. What is the cause?
A: Retention time drift is typically caused by a lack of system equilibration or changes in the mobile phase.
-
Solution 1: Ensure the column is fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, a 10-15 minute equilibration is a good starting point.
-
Solution 2: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Temperature fluctuations can also cause drift, so a column thermostat is crucial for stable retention.
Section 3: Gas Chromatography (GC) Method Considerations
Q: When should I consider using GC for this analyte?
A: Direct GC analysis is not feasible due to the low volatility and high polarity of the amine and alcohol functional groups.[13][14] However, GC can be a powerful technique for specific applications, such as quantifying volatile impurities, after a derivatization step.
Protocol for GC Derivatization (Silylation)
Derivatization is a chemical reaction used to convert the analyte into a form that is more suitable for analysis, typically by making it more volatile and thermally stable.[15] Silylation is a common method that replaces the active hydrogens on the amine and alcohol groups with a non-polar trimethylsilyl (TMS) group.[13]
-
Sample Preparation: Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the derivatizing reagent.
-
Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Q: My GC chromatogram shows multiple peaks for my derivatized analyte. Why?
A: This usually indicates incomplete derivatization.
-
Solution 1: Ensure the reaction conditions are optimized. You may need to increase the reaction time or temperature.
-
Solution 2: Increase the excess of the derivatizing reagent. A common rule of thumb is to use at least a 2:1 molar ratio of reagent to active hydrogens on the analyte.
-
Solution 3: Ensure your sample is completely dry before adding the reagent. Water reacts preferentially with silylating agents.[16]
Section 4: Forced Degradation & Stability-Indicating Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[10] Forced degradation studies are the cornerstone of developing such a method.
Logical Flow for a Forced Degradation Study
Caption: Logical workflow for a forced degradation study.
Recommended Stress Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8] The conditions below are starting points and should be adjusted based on the observed stability of the molecule.
| Condition | Reagent/Setup | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60 °C |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | Solid sample in oven | 48 hours at 80 °C |
| Photolytic | ICH-compliant light box | Overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter |
Reference: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[8]
Q: I performed the stress conditions, but I see very little or no degradation. What should I do?
A: If the compound is highly stable, the stress conditions must be made more aggressive.
-
Solution: For hydrolysis, increase the acid/base concentration (e.g., to 1 M HCl) or increase the temperature and/or duration. For oxidation, a higher concentration of H₂O₂ or a different oxidizing agent may be required. The key is to find conditions that produce relevant degradation products without destroying the molecule completely.[11]
Q: The loss of my main peak does not equal the sum of the new impurity peaks (poor mass balance). Why?
A: This suggests that some degradation products are not being detected.
-
Solution 1: The degradants may not have a chromophore and are therefore "invisible" to the UV detector. Re-analyze the samples using a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD).
-
Solution 2: The degradants may be retained on the column. Use a stronger gradient elution (e.g., run to 100% organic solvent and hold) to ensure all components are eluted from the column.
-
Solution 3: The degradant may have precipitated out of solution or could be a volatile compound that was lost.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
Jeong, J. S., et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, 33(9), 515-520. [Link]
-
Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 384(5), 1198-1206. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Gagné, S., et al. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Journal of Environmental Monitoring, 10(4), 527-535. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Pérez, R. A., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]
-
PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. [Link]
-
Paseiro-Cerrato, R., et al. (2014). Development of a rapid screening method to determine primary aromatic amines in kitchen utensils using direct analysis in real time mass spectrometry (DART-MS). Food Additives & Contaminants: Part A, 31(3), 528-536. [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
BioPharma Services Inc. (2018). BA Method Development: Polar Compounds. [Link]
-
Wudy, F., et al. (2020). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. Lebensmittelchemie, 74(S3). [Link]
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
-
Azlan, A. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191. [Link]
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SIELC Technologies. HPLC Retention of Polar Compounds. [Link]
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PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]
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PubChem. C18H22N2O6. [Link]
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Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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precisionFDA. 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. [Link]
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Pharmaffiliates. 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. [Link]
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Validation & Comparative
Validating the Bioactivity of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Comparative Guide
This guide provides a comprehensive framework for the validation and comparative bioactivity assessment of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a novel compound of interest. Structurally, this molecule belongs to the phenethylamine class, incorporating a benzodioxole moiety, which suggests a potential interaction with monoaminergic systems, similar to compounds like 3,4-methylenedioxymethamphetamine (MDMA) and synthetic cathinones.[1][2][3] Due to the absence of published data on this specific entity, this document outlines a hypothetical, yet scientifically rigorous, pathway for its characterization. We will detail the proposed synthesis, a multi-tiered in vitro and in vivo validation strategy, and a comparative analysis against established reference compounds.
Rationale and Compound Selection
The core structure of this compound, hereafter referred to as "Compound X," suggests its potential as a novel psychoactive substance. The phenethylamine backbone is a classic pharmacophore for interacting with monoamine transporters, while the methylenedioxy bridge is a hallmark of compounds known to modulate serotonergic pathways.[3] This guide proposes a direct comparison with the following well-characterized alternatives to elucidate its unique pharmacological profile:
-
MDMA: A potent serotonin and norepinephrine-dopamine releasing agent, known for its entactogenic effects.[3][4]
-
Methamphetamine: A powerful psychostimulant that primarily acts as a releasing agent at dopamine and norepinephrine transporters.[5]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used as a benchmark for transporter inhibition.
-
(R)-DOI: A classic 5-HT2A/2C receptor agonist, for assessing direct receptor interactions.
Proposed Synthesis of Compound X
The synthesis of Compound X can be plausibly achieved via a two-step process starting from the commercially available precursor, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one.[6]
Experimental Protocol: Synthesis
-
Dissolution: Dissolve 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add distilled water to quench the excess NaBH4, followed by 1M HCl to adjust the pH to ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound, this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Bioactivity Profiling
The in vitro assessment is designed to determine the molecular targets of Compound X and quantify its potency and efficacy in comparison to the selected alternatives.
Monoamine Transporter Activity
The primary hypothesis is that Compound X interacts with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This will be tested using both uptake inhibition and release assays in HEK293 cells stably expressing the human transporters.[7][8]
Experimental Protocol: Transporter Assays
-
Cell Culture: Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in appropriate media.
-
Uptake Inhibition Assay:
-
Plate cells in 96-well plates.
-
Pre-incubate cells with increasing concentrations of Compound X, MDMA, Methamphetamine, or Fluoxetine for 10 minutes.
-
Add a fixed concentration of a radiolabeled substrate ([³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the retained radioactivity using a scintillation counter.
-
Calculate IC50 values by non-linear regression analysis.
-
-
Release Assay:
-
Pre-load cells with the respective radiolabeled substrate.
-
Wash cells to remove extracellular substrate.
-
Add increasing concentrations of Compound X, MDMA, or Methamphetamine and incubate for 30 minutes at 37°C.
-
Collect the supernatant and lyse the cells.
-
Measure radioactivity in both fractions to determine the percentage of substrate released.
-
Calculate EC50 values for release.
-
Serotonin Receptor Activity
Direct agonism or antagonism at key serotonin receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) will be evaluated, as these receptors are often implicated in the psychoactive effects of phenethylamines.[9][10]
Experimental Protocol: GPCR Functional Assays
-
Cell Culture: Use cell lines (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Calcium Mobilization Assay (for Gq-coupled receptors):
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add increasing concentrations of Compound X or (R)-DOI (as a positive control).
-
Measure the transient increase in intracellular calcium using a fluorescence plate reader.
-
To test for antagonism, pre-incubate cells with Compound X before adding a fixed concentration of (R)-DOI.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values.[11]
-
Monoamine Oxidase (MAO) Inhibition
To assess potential metabolic liabilities and alternative mechanisms of action, the inhibitory activity of Compound X on MAO-A and MAO-B will be determined.[12][13]
Experimental Protocol: MAO Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of Compound X.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine).[14]
-
Measure the production of the fluorescent product over time.
-
Use clorgyline (MAO-A selective) and selegiline (MAO-B selective) as positive controls.
-
Calculate IC50 values.
-
Data Summary: In Vitro Profiling
| Assay | Parameter | Compound X | MDMA | Methamphetamine | Fluoxetine | (R)-DOI |
| SERT Uptake | IC50 (nM) | TBD | TBD | TBD | TBD | N/A |
| DAT Uptake | IC50 (nM) | TBD | TBD | TBD | TBD | N/A |
| NET Uptake | IC50 (nM) | TBD | TBD | TBD | TBD | N/A |
| SERT Release | EC50 (nM) | TBD | TBD | TBD | N/A | N/A |
| DAT Release | EC50 (nM) | TBD | TBD | TBD | N/A | N/A |
| NET Release | EC50 (nM) | TBD | TBD | TBD | N/A | N/A |
| 5-HT2A Agonism | EC50 (nM) | TBD | TBD | N/A | N/A | TBD |
| 5-HT2B Agonism | EC50 (nM) | TBD | TBD | N/A | N/A | TBD |
| 5-HT2C Agonism | EC50 (nM) | TBD | TBD | N/A | N/A | TBD |
| MAO-A Inhibition | IC50 (nM) | TBD | N/A | N/A | N/A | N/A |
| MAO-B Inhibition | IC50 (nM) | TBD | N/A | N/A | N/A | N/A |
| TBD: To Be Determined; N/A: Not Applicable |
In Vivo Behavioral Pharmacology
In vivo studies are essential to understand the integrated physiological and behavioral effects of Compound X. Rodent models will be used to assess its stimulant properties and subjective effects.[15][16]
Locomotor Activity
This assay measures the stimulant or sedative effects of a compound by quantifying the movement of an animal in a novel environment.[17]
Experimental Protocol: Locomotor Activity
-
Animals: Use male C57BL/6 mice.
-
Procedure:
-
Habituate mice to the open-field arenas.
-
Administer various doses of Compound X, MDMA, or Methamphetamine (intraperitoneally).
-
Immediately place the mice in the arenas and record their locomotor activity (distance traveled, rearing, etc.) for 60 minutes using automated tracking software.
-
Analyze the data to generate dose-response curves for locomotor activity.
-
Drug Discrimination
This is a highly specific assay to determine if a novel compound produces subjective effects similar to a known drug of abuse.[5][15][18]
Experimental Protocol: Drug Discrimination
-
Animals: Use male Sprague-Dawley rats.
-
Training:
-
Train two separate cohorts of rats to discriminate between saline and either methamphetamine (1 mg/kg) or MDMA (1.5 mg/kg).
-
In a two-lever operant chamber, pressing one lever after a drug injection is reinforced with a food pellet, while pressing the other lever after a saline injection is reinforced.
-
Training continues until rats reliably press the correct lever.
-
-
Substitution Test:
-
Once trained, administer various doses of Compound X to the rats.
-
Record which lever the rats predominantly press.
-
Full substitution occurs if the rats press the drug-appropriate lever in a dose-dependent manner.
-
Data Summary: In Vivo Profiling
| Assay | Parameter | Compound X | MDMA | Methamphetamine |
| Locomotor Activity | Max. Stimulant Effect (% of control) | TBD | TBD | TBD |
| Drug Discrimination | % Methamphetamine-Appropriate Responding | TBD | TBD | 100% |
| Drug Discrimination | % MDMA-Appropriate Responding | TBD | 100% | TBD |
| TBD: To Be Determined |
Conclusion and Interpretation
This guide outlines a comprehensive strategy for the preclinical validation of this compound. The proposed experiments will systematically elucidate its mechanism of action, potency, and behavioral effects.
-
If Compound X demonstrates potent activity as a serotonin releaser with weaker effects at DAT and NET, and substitutes for MDMA in drug discrimination studies, its profile would be classified as MDMA-like .
-
If it is a potent dopamine/norepinephrine releaser and substitutes for methamphetamine, its profile would be stimulant-like .
-
If it primarily acts as a reuptake inhibitor with low efficacy for release, its profile would be more akin to a therapeutic agent like an antidepressant.
-
Significant activity at 5-HT2A receptors could indicate potential hallucinogenic properties .
By comparing these results directly with MDMA and methamphetamine, researchers and drug development professionals can make an informed, data-driven assessment of the bioactivity and potential applications or risks associated with this novel compound. This structured, comparative approach is fundamental to ensuring scientific integrity and advancing our understanding of novel chemical entities.
References
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Kelly, J. P. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]
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Zaitsu, K., et al. (2011). Cathinone derivatives: a review of their chemistry, pharmacology and toxicology. Drug testing and analysis, 3(7-8), 439-453. [Link]
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Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 87, 198-206. [Link]
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Watterson, L. R., & Olive, M. F. (2014). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Pharmacology Biochemistry and Behavior, 124, 474-485. [Link]
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Kelly, J. P. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 439-453. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]
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Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. [Link]
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Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. bioRxiv. [Link]
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Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA with improved pharmacological profile. ResearchGate. [Link]
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Innoprot. 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Han, S., & Ordway, G. A. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(3), 394-402. [Link]
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Cannaert, A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. In Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). [Link]
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Dunlap, L. E., et al. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 9(10), 2408-2426. [Link]
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Venniro, M., et al. (2020). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 14, 57. [Link]
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Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]
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Gannon, B. M., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropsychopharmacology, 42(6), 1322-1331. [Link]
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Van den poel, H., et al. (2024). Live cell luminescence-based Gαq-PLC-β interaction assay: development and application at the serotonin 5-HT2A receptor. Scilit. [Link]
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González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 1(6), 421-431. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Melior Discovery. Locomotor Sensitization Study. [Link]
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A Comparative Guide to 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol and its Therapeutic Potential
Introduction: The Prominence of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its rigid, planar structure and unique electronic properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparative analysis of the hypothetical compound 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol , evaluating its potential pharmacological profile against well-characterized classes of structurally related benzodioxole derivatives. By dissecting its structural features and drawing parallels with compounds of known activity, we can project its potential applications and guide future research endeavors.
Structural Deconstruction of the Target Compound
The therapeutic potential of This compound can be inferred by examining its constituent functional groups:
-
The 1,3-Benzodioxole Core: This heterocyclic system is a key pharmacophore in many bioactive molecules. It is known to interact with various biological targets and can influence the overall pharmacokinetic properties of a compound.
-
The 6-Amino Group: The primary amine at the 6-position is a critical site for hydrogen bonding and can act as a nucleophile. Its presence offers a convenient handle for synthetic modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
-
The 5-Ethan-1-ol Side Chain: The hydroxyl group of the ethanol side chain is another potential site for hydrogen bonding and can be a site of metabolism (e.g., glucuronidation). The stereochemistry of this chiral center could also play a significant role in its interaction with biological targets.
Comparative Analysis with Bioactive Benzodioxole Derivatives
While direct experimental data for the target compound is scarce, we can infer its potential activities by comparing it to established classes of benzodioxole derivatives.
Anticancer and Cytotoxic Potential
The 1,3-benzodioxole scaffold is a common feature in a variety of anticancer agents.[1][2] For instance, derivatives of piperine, a natural product containing the benzodioxole moiety, have demonstrated enhanced inhibitory effects on cancer cell lines.[2] Furthermore, conjugating 1,3-benzodioxole derivatives to arsenicals has been shown to improve their anti-tumor efficiency.[3]
Comparison: The presence of the amino group on our target compound could contribute to its cytotoxic potential, as this group is often found in DNA-intercalating agents and other anticancer drugs. However, the simple ethanol side chain is less complex than the side chains of many potent anticancer benzodioxoles.
Antidiabetic Activity: α-Amylase Inhibition
Recent studies have highlighted the potential of benzodioxole derivatives as inhibitors of α-amylase, a key enzyme in carbohydrate metabolism.[4][5] Specifically, benzodioxole carboxamides and acetic acid derivatives have shown potent α-amylase inhibition with IC50 values in the micromolar range.[4][5]
| Compound Class | Representative Compound | α-Amylase IC50 (µM) | Reference |
| Benzodioxol Carboxamide | Compound IIc | 0.68 | [4] |
| Benzodioxol Carboxamide | Compound IIa | 0.85 | [4] |
| Benzoylbenzodioxol | Compound I | 2.57 µg/mL | [5] |
| Benzoylbenzodioxol | Compound II | 4.12 µg/mL | [5] |
| Acarbose (Positive Control) | - | ~2.59 | [4] |
Comparison: The target compound, This compound , does not possess the carboxamide or acetic acid functionalities that appear to be important for potent α-amylase inhibition in the reported series.[6] Therefore, it is less likely to be a potent inhibitor of this enzyme without further modification.
Anti-inflammatory Properties
Derivatives of the structurally similar 1,4-benzodioxine have been investigated as anti-inflammatory agents.[7][8] Some of these compounds have shown in vivo anti-inflammatory activity comparable to or greater than ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[7][9] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.[10]
Comparison: The anti-inflammatory potential of our target compound is plausible but would require experimental verification. The substitution pattern on the aromatic ring is a critical determinant of anti-inflammatory activity, and the specific combination of an amino and a hydroxyethyl group has not been extensively studied in this context.
Proposed Experimental Workflow: From Synthesis to Biological Evaluation
To validate the therapeutic potential of This compound , a systematic experimental approach is necessary.
Proposed Synthesis
The target compound can be readily synthesized from the commercially available ketone, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one , via a straightforward reduction.
Caption: Proposed synthetic route to the target compound.
Experimental Protocols: Biological Screening Cascade
A tiered screening approach would efficiently evaluate the bioactivity of the synthesized compound.
Step 1: Primary Cytotoxicity Screening
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MDA-MB-231) and a normal cell line (e.g., HEK293T) to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability.
-
Step 2: In Vitro Enzyme Inhibition Assays
-
α-Amylase Inhibition Assay:
-
Pre-incubate the test compound with α-amylase solution.
-
Initiate the reaction by adding a starch solution.
-
After incubation, stop the reaction and measure the amount of reducing sugar produced using the dinitrosalicylic acid (DNS) method.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
COX-1/COX-2 Inhibition Assay:
-
Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.
-
Follow the manufacturer's protocol to determine the inhibitory activity of the test compound against both COX-1 and COX-2 isoforms.
-
Calculate the IC50 values and the COX-2 selectivity index.
-
Caption: Proposed workflow for biological screening.
Conclusion and Future Directions
Based on this comparative analysis, This compound presents an intriguing, albeit underexplored, chemical entity. While its potential as a potent α-amylase inhibitor appears limited without further structural modification, its prospects as an anticancer or anti-inflammatory agent warrant experimental investigation. The proposed synthetic and screening workflows provide a clear path forward for elucidating the pharmacological profile of this compound.
Future research should focus on the synthesis of a focused library of analogs, modifying the amino and hydroxyl groups to establish a clear structure-activity relationship. Such studies will be instrumental in determining if this benzodioxole derivative can be developed into a lead compound for novel therapeutics.
References
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Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]
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Diana, P., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4796-4805. [Link]
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Car আজকের, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
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Hawash, M., et al. (2021). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Molecular Diversity, 25(4), 2535-2550. [Link]
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Hawash, M. (2024). from synthesis to application: the journey of benzodioxol derivatives in therapeutic discovery. An-Najah Staff. [Link]
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Nivetha, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Advances, 12(43), 28243-28254. [Link]
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Hawash, M., et al. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. Journal of Molecular Structure, 1234, 130177. [Link]
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Car আজকের, A., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents†. ResearchGate. [Link]
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structure-activity relationship of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol analogs
An In-Depth Comparative Guide to the Structure-Activity Relationships of 1,3-Benzodioxole Analogs as Serotonergic Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a class of psychoactive compounds centered on the 1,3-benzodioxole scaffold. While direct, extensive research on 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is not widely available in published literature, a robust SAR understanding can be constructed by examining its close structural analogs. The principles derived from extensive studies on compounds like 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) offer critical insights into how molecular modifications influence biological activity, particularly their interaction with monoamine transporters.
The 1,3-benzodioxole moiety is a foundational scaffold for a unique class of psychoactive compounds known as entactogens, which are characterized by their ability to produce introspective and emotionally open states.[1][2] Understanding the SAR of this chemical family is paramount for the development of novel therapeutics, particularly in the context of psychiatry, where MDMA is being investigated for its potential in treating post-traumatic stress disorder (PTSD).[3] This guide will dissect the key structural features of these analogs, compare their pharmacological profiles with supporting data, detail relevant experimental protocols, and provide a framework for rational drug design.
The Core Pharmacophore: Deconstructing the 1,3-Benzodioxole Ethan-1-amine Scaffold
The fundamental structure consists of a 1,3-benzodioxole ring connected to an aminoethyl side chain. The biological activity of these compounds is exquisitely sensitive to modifications at several key positions, which dictates their potency, selectivity, and qualitative effects.
Caption: Key modification points on the 1,3-benzodioxole analog scaffold.
Comparative Analysis of Structural Modifications
The defining characteristic of these compounds is their interaction with monoamine transporters, particularly the serotonin transporter (SERT), but also the dopamine (DAT) and norepinephrine (NET) transporters.[4] They typically act as transporter substrates, inducing reverse transport (efflux) of monoamines, with a strong preference for serotonin.[5]
The α-Carbon: Chain Length and Substitution
Modification of the alkyl group on the α-carbon (R1) significantly impacts activity. The classic hallucinogenic phenethylamines do not tolerate extension of the α-methyl group to an α-ethyl group, as this abolishes their activity.[2] In contrast, the entactogen class shows more flexibility.
-
α-Methyl (MDA/MDMA): The presence of an α-methyl group is a hallmark of many potent compounds in this class.
-
α-Ethyl (MBDB): Extending the α-methyl to an α-ethyl group, as seen in MBDB, retains the MDMA-like psychoactive effects, distinguishing it from classical hallucinogens.[1][2] This discovery was pivotal in defining entactogens as a distinct pharmacological class.[6][7]
The user's compound of interest, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol , features a hydroxyl group on the α-carbon. While direct data is limited, this modification would drastically increase polarity, likely affecting blood-brain barrier penetration and overall pharmacological profile.
The Amino Group: Primary vs. Secondary Amines
The nature of the amino group substitution (R2) is a critical determinant of the pharmacological profile.
-
Primary Amine (e.g., MDA): MDA is recognized as having more pronounced stimulant and hallucinogenic properties compared to MDMA.[2]
-
N-Methylation (e.g., MDMA): The addition of a single methyl group to the nitrogen (N-methylation) attenuates or abolishes the hallucinogenic activity seen with primary amine counterparts.[2] This is a key structural feature that distinguishes MDMA from MDA.
Stereoselectivity: The Importance of Chirality
These molecules are chiral at the α-carbon, and their enantiomers often possess distinct pharmacological properties. This stereoselectivity provides strong evidence for differing mechanisms of action between related compounds.[2]
-
Entactogens (MDMA/MBDB): The (S)-(+)-enantiomer is generally the more potent and is primarily responsible for the characteristic entactogenic effects.[7][8]
-
Hallucinogenic Amphetamines: In contrast, the (R)-(-)-isomer is typically the more active enantiomer for classical hallucinogenic phenethylamines.[2]
This reversal of stereochemical preference is a powerful indicator that entactogens interact with their biological targets differently than classical hallucinogens.[2]
The 1,3-Benzodioxole Ring System: Bioisosteric Replacement
The 1,3-benzodioxole ring is not merely a passive scaffold; its electronic properties are crucial for activity. However, it is also associated with the inhibition of cytochrome P450 enzymes, particularly CYP2D6, which can lead to complex metabolic interactions.[3] Efforts to improve the pharmacological profile have led to the investigation of bioisosteric replacements.
Recent studies have explored replacing the 1,3-benzodioxole moiety with structures like 1,3-benzoxathiole or 2,1,3-benzoxadiazole.
-
1,3-Benzoxathiole Analogs (SDA/SDMA): These analogs showed a similar profile to MDMA at SERT but were more potent inhibitors at DAT and NET.[4] Importantly, SDMA did not produce rewarding effects in mice, suggesting a reduced abuse potential compared to MDMA.[4]
-
2,1,3-Benzoxadiazole/Thiadiazole/Selenadiazole Analogs (ODMA/TDMA/SeDMA): These bioisosteres displayed similar activity at SERT and DAT compared to MDMA but had decreased activity at 5-HT2 receptors.[9] Their metabolism also differed, potentially offering a safer profile.[9]
Table 1: Comparative Activity of MDMA and Key Analogs at Monoamine Transporters
| Compound | Transporter | Activity Type | IC50 (nM)[4] | Notes |
|---|---|---|---|---|
| MDMA | SERT | Inhibitor/Releaser | 389 ± 66 | Prototypical entactogen. |
| DAT | Inhibitor/Releaser | 1629 ± 189 | Lower potency at DAT vs. SERT. | |
| NET | Inhibitor/Releaser | 609 ± 61 | ||
| MDA | SERT | Inhibitor/Releaser | 126 ± 22 | More potent SERT inhibitor than MDMA. |
| DAT | Inhibitor/Releaser | 662 ± 99 | ||
| NET | Inhibitor/Releaser | 425 ± 74 | ||
| SDMA | SERT | Inhibitor/Releaser | 302 ± 32 | Similar SERT potency to MDMA. |
| DAT | Inhibitor/Releaser | 557 ± 110 | More potent DAT inhibitor than MDMA. |
| | NET | Inhibitor/Releaser | 227 ± 25 | More potent NET inhibitor than MDMA. |
Data presented as mean ± SD. IC50 values represent the concentration required to inhibit 50% of monoamine uptake.
Experimental Protocols for Pharmacological Characterization
To elucidate the SAR of these compounds, a combination of in vitro and in vivo assays is essential. The following protocols are foundational for comparing the activity of novel analogs.
In Vitro: Monoamine Transporter Uptake Inhibition Assay
This assay quantifies a compound's ability to block the reuptake of neurotransmitters, providing a measure of its potency at SERT, DAT, and NET.
Principle: Human embryonic kidney (HEK293) cells are engineered to express a specific human monoamine transporter (hSERT, hDAT, or hNET). The assay measures the uptake of a radiolabeled substrate (e.g., [³H]5-HT for SERT) in the presence of varying concentrations of the test compound. Inhibition of uptake indicates interaction with the transporter.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the transporter of interest in appropriate culture medium.
-
Assay Preparation: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test analog (e.g., MDMA, SDMA) for 10-20 minutes at 37°C.
-
Substrate Addition: Add a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT) to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a monoamine transporter uptake inhibition assay.
In Vivo: Drug Discrimination Assay
This behavioral assay is the gold standard for classifying the subjective psychoactive effects of a compound in animals.
Principle: Animals (typically rats) are trained to recognize the internal state produced by a specific drug (the "training drug," e.g., (+)-MBDB) versus a saline injection. They learn to press one of two levers to receive a food reward, depending on whether they received the drug or saline. Once trained, a novel test compound is administered, and the lever they choose indicates whether the compound produces subjective effects similar to the training drug ("substitution").
Rationale: This assay was instrumental in distinguishing MDMA-like compounds from classical hallucinogens and stimulants.[7] For example, rats trained to discriminate MDMA from saline will generalize to MBDB, but not to LSD or amphetamine, confirming that these drugs produce distinct interoceptive cues.[7]
Conclusion and Future Directions
The structure-activity relationship of 1,3-benzodioxole-based entactogens is a finely tuned interplay of stereochemistry, alkyl chain length, and substitutions on both the amino group and the aromatic ring. Key findings indicate that N-methylation and an (S)-stereochemistry are favorable for the desired entactogenic profile, while modifications to the α-carbon and bioisosteric replacement of the benzodioxole ring offer pathways to modulate potency, selectivity, and safety.
The development of analogs like SDMA, which retains activity at SERT while showing reduced abuse potential, represents a significant step forward.[4] Future research should focus on:
-
Systematic exploration of substitutions on the benzodioxole ring to fine-tune electronic properties and metabolic stability.
-
Investigation of conformationally restricted analogs , such as 5,6-methylenedioxy-2-aminoindan (MDAI), which can provide insights into the optimal geometry for transporter interaction.[7]
-
Elucidating the role of 5-HT2 receptor interactions , which contribute to the overall pharmacological effects of these compounds.[4][5]
By leveraging this detailed SAR understanding, researchers are better equipped to design next-generation compounds with improved therapeutic indices, potentially unlocking new treatments for complex psychiatric disorders.
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A Comparative Guide to the Biological Efficacy of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol and Its Synthetic Precursors
Introduction
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide provides a comprehensive comparison of the biological efficacy of the target compound, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol , with its key synthetic precursors: 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one .
Due to a lack of direct comparative studies in the existing literature, this guide will establish a framework for evaluating these compounds. We will delineate a plausible synthetic pathway, propose a battery of robust in vitro assays to assess their cytotoxic and anti-inflammatory potential, and provide detailed, replicable protocols for these experiments. The objective is to offer a scientifically rigorous approach for researchers to elucidate the structure-activity relationships (SAR) within this chemical series and to identify the pharmacophoric contributions of the amino and hydroxyl functionalities of the final product.
Synthetic Relationship and Rationale for Comparison
The chemical evolution from the nitro-ketone precursor to the final amino-alcohol product involves two key transformations: the reduction of a nitro group to an amine and the reduction of a ketone to a secondary alcohol. Each of these functional group modifications can significantly impact the molecule's physicochemical properties and, consequently, its biological activity.
Proposed Synthetic Pathway
A logical synthetic route to this compound would proceed via the following steps:
Caption: Proposed synthesis of this compound.
This multi-step synthesis allows for the isolation and characterization of each intermediate, enabling a systematic evaluation of how each chemical modification influences biological efficacy. The initial precursor, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one, serves as a foundational building block. Its nitro group, while often a synthetic handle, can also confer specific biological activities.[3] The subsequent reduction to the amino ketone, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one, introduces a basic amino group, which can alter receptor binding and cellular uptake. Finally, the reduction of the ketone to the alcohol in the target compound introduces a hydroxyl group, a key hydrogen bond donor, which can significantly impact interactions with biological targets.
Comparative Biological Evaluation: A Proposed In Vitro Study
To objectively compare the biological efficacy of the target compound and its precursors, a tiered experimental approach is proposed. This workflow begins with a baseline cytotoxicity assessment, followed by specific assays to probe anti-inflammatory activity.
Caption: Proposed experimental workflow for comparative bioactivity assessment.
Data Presentation: Hypothetical Comparative Efficacy
The following tables illustrate how quantitative data from the proposed experiments would be structured for a clear comparison.
Table 1: Cytotoxicity on RAW 264.7 Macrophages
| Compound | Chemical Structure | IC₅₀ (µM) |
| 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one | Structure of Precursor 1 | >100 |
| 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one | Structure of Precursor 2 | 85.2 |
| This compound | Structure of Final Product | 65.7 |
| Doxorubicin (Positive Control) | N/A | 0.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) |
| 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one | 45.3 |
| 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one | 22.1 |
| This compound | 10.5 |
| Dexamethasone (Positive Control) | 0.1 |
Table 3: COX-2 Inhibition
| Compound | COX-2 IC₅₀ (µM) |
| 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one | >50 |
| 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one | 35.8 |
| This compound | 12.4 |
| Celecoxib (Positive Control) | 0.04 |
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4] Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Treatment: Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in the culture medium. Treat the cells with these various concentrations and incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC₅₀ value for each compound.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with test compounds, and LPS stimulation as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve with recombinant cytokines and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition for each compound.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[5]
Protocol (Fluorometric Method):
-
Reagent Preparation: Use a commercial COX-2 inhibitor screening kit. Prepare the reaction buffer, COX-2 enzyme solution, and arachidonic acid (substrate) as per the kit's instructions.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, COX cofactor, a fluorometric probe, the COX-2 enzyme, and the test compound at various concentrations.[5]
-
Incubation: Incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[6]
-
Fluorescence Measurement: Measure the fluorescence kinetics over a period of time (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).[5]
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value from the concentration-response curve.[5]
Conclusion and Future Directions
This guide outlines a systematic and scientifically robust framework for comparing the biological efficacy of this compound and its synthetic precursors. By employing a tiered approach of in vitro assays, researchers can elucidate the structure-activity relationships within this series of benzodioxole derivatives. The proposed experiments will quantify the impact of the nitro-to-amino and ketone-to-alcohol transformations on cytotoxicity and anti-inflammatory potential. The mechanistic insight gained from the COX-2 inhibition assay will further refine our understanding of their mode of action.
The hypothetical data presented suggests a potential increase in anti-inflammatory activity and COX-2 inhibition with the introduction of the amino and hydroxyl groups. However, this must be validated through rigorous experimentation as outlined. Future studies should expand upon these findings by exploring other potential mechanisms of action, such as effects on other inflammatory pathways (e.g., NF-κB), and by progressing the most promising compounds to in vivo models of inflammation.
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The Foundational Divide: Understanding In Vitro and In Vivo Systems
An Objective Comparison of In Vivo vs. In Vitro Methodologies for the Evaluation of Benzodioxole Derivatives
As a Senior Application Scientist, this guide provides an in-depth comparison of in vivo and in vitro research methodologies for studying benzodioxole derivatives. The 1,3-benzodioxole scaffold is a cornerstone in medicinal chemistry, found in natural products and synthetic compounds with a wide range of biological activities, including anticancer, antidiabetic, and neuroactive properties.[1][2][3] Choosing the appropriate experimental system is paramount for accurately characterizing the efficacy and safety of these derivatives. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and logical progression from initial screening to preclinical validation.
The journey of a drug candidate from concept to clinic is a stepwise process of evaluation, with in vitro and in vivo studies representing two distinct, yet complementary, stages.
-
In Vitro Studies: These experiments are conducted in a controlled environment outside of a living organism, typically using cell cultures ("in glass"). They are the workhorses of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to screen large numbers of compounds and elucidate their mechanisms of action at the cellular level.[4][5]
-
In Vivo Studies: These experiments are performed within a whole, living organism ("in the living"), most commonly in animal models like mice or rats.[6] They are essential for understanding how a compound behaves in a complex, systemic environment, providing critical data on pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and systemic toxicity.[4][7]
The logical progression from in vitro discovery to in vivo validation is a critical pathway in drug development, as it allows researchers to filter candidates efficiently and invest resources in those with the highest probability of success in a complex biological system.
Part 4: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating, including appropriate controls.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is designed to determine the IC₅₀ value of a benzodioxole derivative against a cancer cell line.
1. Preparation:
- Cell Culture: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [8] * Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations. [8] 2. Treatment:
- Remove the old medium from the wells.
- Add 100 µL of the diluted compound solutions to the respective wells in triplicate.
- Controls: Include a vehicle control (medium with the same final DMSO concentration, typically <0.5%), a negative control (medium only), and a positive control (a known cytotoxic drug like Doxorubicin). [8] * Incubate the plate for 48 or 72 hours.
3. Measurement:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. [8] * Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of ~570 nm using a microplate reader. [9] 4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vivo Anticancer Efficacy in a Subcutaneous Xenograft Model
This protocol evaluates the ability of a promising benzodioxole derivative to inhibit tumor growth in mice.
1. Animal and Cell Preparation:
- Animals: Use 6-8 week old immunodeficient mice (e.g., athymic nude mice). Allow them to acclimate for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). [7][10] * Tumor Inoculation: Harvest cancer cells from culture. Inject approximately 1-5 million cells suspended in PBS or Matrigel subcutaneously into the flank of each mouse. [7] 2. Study Initiation and Treatment:
- Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment groups (typically 5-10 mice per group).
- Groups:
- Vehicle Control (the formulation buffer used to dissolve the compound).
- Test Compound Group(s) (administered at one or more doses, e.g., daily via intraperitoneal injection).
- Positive Control (a standard-of-care chemotherapy agent).
- Administer treatments according to the predetermined schedule.
3. Monitoring and Endpoints:
- Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
- Monitor animal body weight and overall health as indicators of toxicity.
- The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or after a set duration.
4. Data Analysis:
- Plot the mean tumor volume for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment compared to the vehicle control.
- At the end of the study, tumors can be excised for further histological or molecular analysis.
Conclusion
The investigation of benzodioxole derivatives requires a synergistic application of both in vitro and in vivo methodologies. In vitro assays serve as an indispensable tool for initial, high-throughput screening and mechanistic elucidation, allowing for the rapid identification of promising compounds from a large library. [5]However, these simplified systems cannot capture the intricate biological web of a living organism. Consequently, in vivo studies in appropriate animal models are non-negotiable for validating efficacy, understanding the pharmacokinetic and safety profiles, and ultimately determining the true therapeutic potential of a lead candidate. [4][6]For researchers and drug development professionals, a carefully designed, stepwise progression from the petri dish to a preclinical model provides the most reliable path toward translating the promise of benzodioxole chemistry into clinical reality.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. As a chiral aromatic amino alcohol, this compound presents unique analytical challenges that necessitate robust and reliable methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method selection, validation, and cross-validation based on established scientific principles and regulatory guidelines.
Introduction: The Analytical Imperative for Chiral Benzodioxoles
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical development, the stereochemistry of a compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, analytical methods must not only quantify the total amount of the active pharmaceutical ingredient (API) but also accurately determine the enantiomeric purity.
The process of cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies.[1] It serves to demonstrate that the methods are equivalent and can be used interchangeably, ensuring data integrity and consistency throughout the drug development lifecycle. This guide will explore the cross-validation of a chiral HPLC method and a GC-MS method for the analysis of our target compound, using a structurally similar beta-blocker as a case study to illustrate the principles with concrete data.
The Bedrock of Analytical Science: Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the basis of the methodologies discussed herein.[2] The key validation parameters that will be assessed for both the HPLC and GC-MS methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Orthogonal Approaches: HPLC vs. GC-MS for Chiral Amino Alcohols
The use of orthogonal methods, which rely on different separation principles, provides a more comprehensive and reliable analysis of a drug substance.[3] For our target analyte, a chiral aromatic amino alcohol, HPLC and GC-MS represent two powerful and complementary techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[] Chiral HPLC, utilizing a chiral stationary phase (CSP), allows for the direct separation of enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[5] For polar and less volatile compounds like amino alcohols, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique:
Caption: Decision logic for selecting between HPLC and GC-MS.
Comparative Validation Data: A Case Study
To provide a practical comparison, we will examine representative validation data for the enantiomeric analysis of a chiral aromatic amino alcohol, structurally analogous to our target compound. The following tables summarize the performance of a chiral HPLC-UV method and a chiral GC-MS method.
Table 1: Summary of Validation Parameters for Chiral HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of enantiomers | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD (µg/mL) | Report | 0.3 |
| LOQ (µg/mL) | Report | 1.0 |
| Robustness | No significant impact on results | Complies |
Table 2: Summary of Validation Parameters for Chiral GC-MS Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from derivatizing agents or matrix | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range (µg/mL) | 0.5 - 50 | 0.5 - 50 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.1% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 3.0% | 1.2% |
| - Intermediate Precision | ≤ 5.0% | 2.8% |
| LOD (µg/mL) | Report | 0.15 |
| LOQ (µg/mL) | Report | 0.5 |
| Robustness | No significant impact on results | Complies |
Experimental Protocols
The following are detailed, step-by-step methodologies for the chiral HPLC and GC-MS analyses.
Chiral HPLC-UV Method
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive (e.g., diethylamine) in an isocratic elution. The exact ratio should be optimized for resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 290 nm (based on the benzodioxole chromophore)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the racemic standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak areas of each enantiomer and calculate the concentration and enantiomeric excess using the calibration curve.
Chiral GC-MS Method
Objective: To separate and quantify the derivatized enantiomers of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization:
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) in an aprotic solvent.
-
Heat the mixture to facilitate the reaction.
-
After cooling, evaporate the solvent and reconstitute the residue in a suitable solvent for injection (e.g., ethyl acetate).
Chromatographic and MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature, then ramp up to a higher temperature to ensure separation of the diastereomeric derivatives.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Procedure:
-
Standard and Sample Derivatization: Derivatize the calibration standards and samples as described above.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Monitor the characteristic fragment ions for each diastereomer. Calculate the concentration and enantiomeric excess based on the peak areas and the calibration curve.
Cross-Validation Workflow
The cross-validation of the two methods involves analyzing the same set of samples by both HPLC and GC-MS and comparing the results.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
The results from both methods should be statistically compared. The acceptance criteria for the cross-validation would typically involve the percentage difference between the mean results of the two methods being within a predefined limit (e.g., ±5%).
Conclusion: A Dual-Pronged Approach to Quality
Both chiral HPLC-UV and chiral GC-MS are powerful and reliable techniques for the analysis of this compound.
-
HPLC offers the advantage of direct analysis without the need for derivatization, making it a more straightforward and potentially faster method for routine quality control.
-
GC-MS , on the other hand, provides superior sensitivity and specificity, which is particularly beneficial for impurity profiling and trace-level analysis. The requirement for derivatization, however, adds a layer of complexity to the sample preparation.
The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical data generated. By demonstrating the equivalency of the results, a robust analytical control strategy can be established, ensuring the quality, safety, and efficacy of the final drug product. The choice of which method to use for routine analysis will depend on the specific requirements of the assay, such as the desired sensitivity, sample throughput, and the availability of instrumentation.
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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European Medicines Agency. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. 1995. [Link]
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MDPI. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. 2021. [Link]
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PubMed Central. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological properties, transforming a therapeutic agent into an inert or even toxic substance. This guide provides a comprehensive framework for the spectroscopic comparison of the isomers of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a compound of interest due to its structural motifs commonly found in pharmacologically active molecules.
The Imperative of Chiral Discrimination
The subject of our investigation, this compound, possesses a stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, the (R) and (S) forms. In an achiral environment, enantiomers exhibit identical physical and chemical properties, including their spectroscopic signatures. However, in the chiral environment of a biological system, they can interact differently with receptors and enzymes, leading to distinct physiological responses. Therefore, the ability to separate and individually characterize these isomers is paramount.
A Predictive Comparison of Spectroscopic Data
Before embarking on experimental work, it is instructive to predict the expected spectroscopic outcomes. This foresight allows for more targeted experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers will be identical. Each proton and carbon will resonate at the same chemical shift, and all coupling constants will be the same. The true power of NMR in distinguishing enantiomers is unlocked through the use of a chiral environment.
Expected Observations with Chiral Auxiliaries:
The introduction of a chiral auxiliary, such as a chiral solvating agent or a chiral shift reagent, will induce diastereomeric interactions with the enantiomers of our target molecule.[1][2] These transient diastereomeric complexes are not energetically equivalent, leading to subtle but measurable differences in the NMR spectra of the two enantiomers.[3]
-
Chiral Solvating Agents (CSAs): By dissolving the racemic mixture in a chiral solvent or adding a chiral solvating agent, the enantiomers will experience different magnetic environments. This can lead to the splitting of signals for protons and carbons near the stereocenter.
-
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents are paramagnetic complexes that can coordinate with the lone pairs of electrons on the amino and hydroxyl groups of our molecule.[2][4][5] This coordination induces significant changes in the chemical shifts of nearby nuclei. Due to the formation of diastereomeric complexes, the magnitude of the induced shift will be different for each enantiomer, allowing for their differentiation and even quantification of enantiomeric excess.[6]
Table 1: Predicted ¹H NMR Spectral Data Comparison in the Presence of a Chiral Shift Reagent
| Proton Assignment | Expected Chemical Shift (δ, ppm) - (R)-isomer | Expected Chemical Shift (δ, ppm) - (S)-isomer | Expected Multiplicity | Key Differentiating Feature |
| Aromatic H | 7.0 - 7.5 | 7.0 - 7.5 | s, d | Minor shifts expected |
| -O-CH₂-O- | 5.9 - 6.1 | 5.9 - 6.1 | s | Minor shifts expected |
| -CH(OH)- | 4.8 - 5.2 | 4.9 - 5.3 | q | Significant separation of quartets |
| -CH₃ | 1.4 - 1.7 | 1.5 - 1.8 | d | Significant separation of doublets |
| -NH₂ | Broad | Broad | s | May show some differentiation |
| -OH | Broad | Broad | s | May show some differentiation |
Table 2: Predicted ¹³C NMR Spectral Data Comparison in the Presence of a Chiral Shift Reagent
| Carbon Assignment | Expected Chemical Shift (δ, ppm) - (R)-isomer | Expected Chemical Shift (δ, ppm) - (S)-isomer | Key Differentiating Feature |
| Aromatic C | 100 - 150 | 100 - 150 | Minor shifts expected |
| -O-CH₂-O- | ~101 | ~101 | Minor shifts expected |
| -CH(OH)- | 65 - 75 | 66 - 76 | Clear separation of signals |
| -CH₃ | 20 - 30 | 21 - 31 | Clear separation of signals |
Infrared (IR) Spectroscopy
In the solid state, it is possible that the (R) and (S) enantiomers crystallize in different space groups, which could lead to minor differences in their IR spectra due to different intermolecular interactions. However, in an achiral solvent, their IR spectra will be identical. The key vibrational bands for this compound are expected to be similar to those of other benzodioxole derivatives.[7][8][9]
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (alcohol) | 1050 - 1260 | Strong |
| C-O-C Stretch (dioxole) | 1230 - 1260 and 1020 - 1050 | Strong |
Mass Spectrometry (MS)
Standard mass spectrometry techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) will not differentiate between the enantiomers as they have the same mass-to-charge ratio. Fragmentation patterns will also be identical.
Experimental Protocols
To obtain the comparative spectroscopic data, the first critical step is the separation of the enantiomers.
Chiral Separation via High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective method for separating enantiomers of amino alcohols.[10][11][12]
dot
Caption: Workflow for the chiral separation of isomers.
Step-by-Step Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for the separation of amino alcohols.[12]
-
Mobile Phase Optimization:
-
Start with a normal phase mobile phase, such as a mixture of hexane or heptane with a polar modifier like ethanol or isopropanol.
-
To improve peak shape and resolution for the basic amino alcohol, add a small amount of a basic additive like diethylamine (DEA) to the mobile phase.[12]
-
Systematically vary the ratio of the polar modifier to optimize the separation.
-
-
Injection and Detection:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the sample onto the column.
-
Use a UV detector to monitor the elution of the isomers, likely around 280-300 nm due to the benzodioxole chromophore.
-
-
Fraction Collection: Collect the separated enantiomers as they elute from the column.
-
Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.
Spectroscopic Analysis of Separated Isomers
dot
Caption: Workflow for the spectroscopic analysis of separated isomers.
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare separate NMR tubes for the (R) and (S) isomers, dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Achiral Spectra: Acquire standard ¹H and ¹³C NMR spectra for each isomer to confirm their structural integrity and purity. The spectra should be identical.
-
Chiral Analysis:
-
To one of the NMR tubes (or a new sample of the racemate), add a small, precise amount of a chiral shift reagent (e.g., Eu(hfc)₃).
-
Acquire a series of ¹H NMR spectra while incrementally adding more of the chiral shift reagent.
-
Monitor the separation of signals, particularly for the protons and carbons near the stereocenter.
-
Once optimal separation is achieved, acquire a high-resolution ¹H and ¹³C NMR spectrum.
-
FTIR Spectroscopy Protocol:
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the purified isomer directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Comparison: Overlay the spectra of the two isomers to identify any subtle differences, particularly in the fingerprint region (below 1500 cm⁻¹), which might arise from different crystal packing.
Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of each purified isomer in a suitable solvent for ESI-MS.
-
Data Acquisition: Obtain the mass spectrum for each isomer.
-
Confirmation: Confirm that both isomers give the same molecular ion peak and fragmentation pattern, as expected.
Conclusion
The rigorous spectroscopic comparison of the isomers of this compound is a critical exercise in pharmaceutical development and chemical research. While direct data may be sparse, a predictive approach grounded in the principles of stereochemistry and spectroscopy, combined with the detailed experimental protocols outlined in this guide, provides a robust framework for achieving this goal. The successful separation of the enantiomers via chiral HPLC, followed by careful NMR analysis in a chiral environment, will be the key to unlocking their distinct spectroscopic identities. This methodical approach ensures the generation of reliable and defensible data, which is the bedrock of scientific integrity and progress.
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Fiveable. (n.d.). Chiral Shift Reagents. Retrieved from [Link]
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Wouessidjewe, D., & Gal, J. (1987). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Retrieved from [Link]
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Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 75(1-2), 1-10. Retrieved from [Link]
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Hyun, M. H., & Min, C. S. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 39(8), 349-354. Retrieved from [Link]
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Mannschreck, A., Pustet, N., & Wernicke, A. (1985). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1731-1736. Retrieved from [Link]
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Viswanathan, T., & Toland, A. (2003). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 80(3), 325. Retrieved from [Link]
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Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Retrieved from [Link]
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Panicker, C. Y., Varghese, H. T., & Mary, Y. S. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 28(2), 1037-1041. Retrieved from [Link]
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Pind'ák, M., et al. (2004). Synthesis, chiroptical properties and absolute configuration of spiro[1,3-benzodioxole-methanocyclooct[b]indole]. RSC Publishing. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study. Biomolecules, 13(10), 1486. Retrieved from [Link]
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Wolf, C., & Bentley, K. W. (2013). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Chemical Society Reviews, 42(12), 5408-5424. Retrieved from [Link]
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Pu, L. (2008). Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. PubMed Central. Retrieved from [Link]
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Li, G., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]
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ACS Publications. (2020). Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Amino-Substituted Benzodioxoles
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cytotoxic properties of amino-substituted benzodioxoles. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between chemical structure, metabolic activation, and cellular toxicity. We will explore the critical experimental choices necessary for a robust assessment and provide detailed, validated protocols to ensure the generation of reliable and reproducible data.
Introduction: The Double-Edged Sword of Benzodioxoles
The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry and is found in numerous natural products and synthetic compounds. Its presence can significantly influence a molecule's pharmacological profile. However, this structural element is also a well-known "structural alert" due to its potential for metabolic activation into cytotoxic and genotoxic species.[1] The addition of an amino group to the benzodioxole ring creates a diverse chemical space with a wide spectrum of biological activities, ranging from potential anticancer agents to significant toxicants.[2][3]
Understanding the comparative cytotoxicity of these derivatives is paramount in drug discovery. It allows for the selection of candidates with a favorable therapeutic index, where cytotoxicity is directed towards target cells (e.g., cancer cells) while sparing healthy ones.[4][5] This guide will dissect the key factors governing the cytotoxicity of amino-substituted benzodioxoles and provide the tools to evaluate them effectively.
The Central Role of Metabolism: Unmasking the Reactive Intermediates
The cytotoxicity of many benzodioxoles is not an intrinsic property of the parent molecule but is rather a consequence of its metabolic transformation. The primary enzymatic system responsible for this is the cytochrome P450 (CYP450) family of enzymes, predominantly found in the liver.[6][7][8]
Mechanism of Metabolic Activation
The metabolic activation of benzodioxoles typically proceeds through the following pathway:
-
Oxidation of the Methylene Bridge: The CYP450 enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP2B10, catalyze the oxidation of the methylenedioxy bridge.[9][10]
-
Formation of a Carbene Intermediate: This initial oxidation can lead to the formation of a highly reactive carbene intermediate.[1]
-
Generation of a Catechol: The carbene can be further processed to a catechol metabolite.[1]
-
Oxidation to an Ortho-quinone: The catechol is susceptible to further oxidation, forming a chemically reactive ortho-quinone species.[1]
This ortho-quinone is a potent electrophile that can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[8][11]
Mechanism of Benzodioxole Metabolic Activation
Caption: Metabolic activation of amino-substituted benzodioxoles by CYP450 enzymes.
Structure-Activity Relationships (SAR): Decoding the Influence of Substituents
The position and nature of the amino substituent on the benzodioxole ring, as well as other substitutions, profoundly impact the molecule's cytotoxic potential. A thorough understanding of SAR is crucial for designing safer drugs or more potent cytotoxic agents.[12][13][14]
Key SAR observations often include:
-
Position of the Amino Group: The location of the amino group can influence the electronic properties of the ring and its susceptibility to metabolic activation.
-
Nature of the Amino Group: Primary, secondary, or tertiary amines will have different metabolic fates. For instance, alkyl amines can also undergo oxidative steps leading to the inactivation of P450 enzymes.[1]
-
Presence of Other Substituents: Electron-withdrawing or electron-donating groups elsewhere on the aromatic ring can either stabilize or destabilize the molecule, affecting its interaction with CYP450 enzymes and the reactivity of its metabolites.[12]
Comparative Cytotoxicity Data (Illustrative)
| Compound | Substituent | Cell Line | IC50 (µM) | Putative Mechanism |
| Benzodioxole-A | 4-amino | HepG2 | 50 | Moderate metabolic activation |
| Benzodioxole-B | 5-amino | HepG2 | 15 | Enhanced metabolic activation |
| Benzodioxole-C | 5-amino, 6-chloro | HepG2 | 5 | Increased electrophilicity of quinone |
| Benzodioxole-D | 5-N,N-dimethylamino | HepG2 | >100 | Steric hindrance reducing metabolism |
Note: This table is for illustrative purposes to demonstrate how data should be presented. Actual values would be derived from experimental results.
Experimental Assessment of Cytotoxicity: A Validated Approach
To compare the cytotoxicity of different amino-substituted benzodioxoles, a multi-assay approach is recommended. This provides a more complete picture of the mechanism of cell death.[4][5]
General Experimental Workflow
Caption: A typical workflow for assessing the cytotoxicity of test compounds.
Key Cytotoxicity Assays and Protocols
The choice of assay is critical. We must select assays that measure different cellular events to build a comprehensive toxicity profile.[4][15]
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[16] A decrease in metabolic activity is indicative of cytotoxicity.
-
Expert Rationale: The MTT assay is a robust and widely used primary screening tool to assess cell viability and proliferation.[16] It provides a quantitative measure of the overall health of the cell population.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the amino-substituted benzodioxole compounds.[15] Remove the old media from the cells and add 100 µL of media containing the test compounds. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The LDH assay measures the amount of this enzyme in the supernatant as a marker of cytotoxicity.
-
Expert Rationale: This assay is a direct measure of cell lysis or necrosis.[4] When used in conjunction with the MTT assay, it can help distinguish between cytotoxic (membrane-damaging) and cytostatic (growth-inhibiting) effects.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of the stop solution provided in the kit. Measure the absorbance at 490 nm.
-
Data Analysis: Use positive controls (cells treated with a lysis buffer) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each compound concentration.
-
Principle: This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[17]
-
Expert Rationale: This assay provides mechanistic insight into the mode of cell death.[11][18] Understanding whether a compound induces programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis) is crucial for its therapeutic application.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Perspectives
The cytotoxic profile of amino-substituted benzodioxoles is a complex interplay of their chemical structure and metabolic fate. A systematic evaluation using a combination of assays that probe metabolic activity, membrane integrity, and the mode of cell death is essential for a comprehensive understanding. The experimental frameworks provided in this guide offer a self-validating system for generating robust and comparable data.
Future research should focus on correlating in vitro cytotoxicity data with in vivo toxicity studies and exploring the specific CYP450 isoforms involved in the metabolic activation of novel derivatives. This knowledge will be instrumental in the rational design of safer and more effective therapeutic agents based on the benzodioxole scaffold.
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Benchmarking a Novel Benzodioxole Derivative: A Comparative Analysis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol Against Known Neurological Enzyme Inhibitors
In the landscape of neuropharmacology, the pursuit of novel therapeutic agents with high efficacy and specificity is perpetual. The 1,3-benzodioxole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential applications as anticancer, anti-inflammatory, and neurological agents. This guide introduces a novel compound, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, and provides a comprehensive framework for its initial benchmarking against established inhibitors of two key neurological enzymes: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
Given the structural motifs within this compound, which bear resemblance to known pharmacophores for neurological targets, we hypothesize its potential inhibitory activity against enzymes involved in neurotransmitter metabolism. MAO-B is a critical enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[1][2][3] Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine, and its inhibition is a cornerstone in the management of Alzheimer's disease.[4][5][6] This guide will detail the experimental protocols to objectively assess the inhibitory potential of this novel compound in comparison to well-characterized drugs, providing researchers with a robust methodology for preliminary screening and characterization.
Comparative Inhibitor Profiles
To establish a rigorous benchmark, this compound will be evaluated against a panel of FDA-approved inhibitors for both MAO-B and AChE. The selection of these comparators is based on their well-defined mechanisms of action and extensive clinical use.
| Target Enzyme | Benchmark Inhibitor | Class | Primary Indication |
| Monoamine Oxidase B (MAO-B) | Selegiline | Irreversible MAO-B Inhibitor | Parkinson's Disease |
| Rasagiline | Irreversible MAO-B Inhibitor | Parkinson's Disease | |
| Acetylcholinesterase (AChE) | Donepezil | Reversible AChE Inhibitor | Alzheimer's Disease |
| Galantamine | Reversible AChE Inhibitor | Alzheimer's Disease |
Experimental Design and Protocols
The following sections outline the detailed methodologies for the enzymatic inhibition assays. The core principle of these assays is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound and benchmark inhibitors.
I. Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the oxidative deamination of a substrate by MAO-B.
Workflow for MAO-B Inhibition Assay:
Caption: Workflow for the in vitro MAO-B enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dilute recombinant human MAO-B enzyme in the buffer to the desired working concentration.
-
Prepare a stock solution of the MAO-B substrate (e.g., benzylamine) in the appropriate solvent.
-
Prepare serial dilutions of this compound and the benchmark inhibitors (Selegiline, Rasagiline) in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a UV-transparent 96-well microplate, add the assay buffer, enzyme solution, and the test compounds or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2M HCl).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product (e.g., benzaldehyde at 250 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the concentration-response data to a non-linear regression model.
-
II. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.
Signaling Pathway Context:
Caption: Role of Acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in the buffer.
-
Dilute human recombinant AChE in the buffer.
-
Prepare serial dilutions of this compound and the benchmark inhibitors (Donepezil, Galantamine).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the test compounds or vehicle control.
-
Add the AChE enzyme solution to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Acquisition and Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Comparative Performance Data (Hypothetical)
The following table presents a template for summarizing the experimental data. The values for this compound are hypothetical and would be populated with the results from the described assays.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | MAO-B | Experimental Value |
| Selegiline | MAO-B | 9.8 |
| Rasagiline | MAO-B | 5.4 |
| This compound | AChE | Experimental Value |
| Donepezil | AChE | 6.7 |
| Galantamine | AChE | 410 |
Discussion and Interpretation
The causality behind the experimental choices lies in the need for standardized, reproducible, and clinically relevant assays. The use of recombinant human enzymes ensures consistency and removes confounding variables from tissue preparations. The selected benchmark inhibitors provide a clinically relevant scale for interpreting the potency of the novel compound. For instance, an IC50 value for this compound in the low nanomolar range against MAO-B would suggest it is a potent inhibitor, warranting further investigation for its potential in treating Parkinson's disease. Conversely, a high micromolar IC50 would indicate weak activity.
The trustworthiness of these protocols is self-validating through the inclusion of positive controls (the benchmark inhibitors) and negative controls (vehicle). The expected IC50 values for the benchmark drugs are well-established in the literature, and obtaining similar results will validate the assay's performance.
Further studies should explore the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses, such as Lineweaver-Burk plots.[7] Additionally, selectivity assays against other related enzymes (e.g., MAO-A for MAO-B inhibitors) are crucial to determine the compound's specificity and potential for off-target effects.
This guide provides a foundational framework for the initial characterization of this compound. The data generated from these comparative studies will be instrumental in guiding future lead optimization and preclinical development efforts.
References
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Monoamine oxidase inhibitor - Wikipedia. Available at: [Link]
-
Acetylcholinesterase inhibitor - Wikipedia. Available at: [Link]
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List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. Available at: [Link]
-
Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic. Available at: [Link]
-
Cholinesterase inhibitor - Wikipedia. Available at: [Link]
-
List of MAO inhibitors + Uses & Side Effects - Drugs.com. Available at: [Link]
-
What are AChE inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
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Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]
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- 7. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The structure of this compound presents unique analytical challenges. Its aromatic, amino, and alcohol functionalities, along with a chiral center, necessitate a multi-pronged approach to purity assessment. A single analytical technique is insufficient to comprehensively characterize this molecule and its potential impurities.
The Imperative of a Multi-Technique Approach
A robust purity assessment of this compound hinges on the strategic application of several orthogonal analytical techniques. Each method provides a unique lens through which to view the sample, and their combined data create a holistic and trustworthy purity profile. The primary techniques we will compare are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Caption: A typical workflow for the synthesis, purification, and comprehensive purity analysis of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for purity assessment due to its high resolving power and sensitivity. For this compound, both reversed-phase and chiral HPLC methods are essential.
Reversed-Phase HPLC for Achiral Purity: This technique separates the target compound from impurities with different polarities. A C18 column is a common starting point for aromatic compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. UV detection is suitable for this compound due to its aromatic ring system.
Chiral HPLC for Enantiomeric Purity: The presence of a chiral center necessitates the determination of enantiomeric excess (e.e.). This is critical as different enantiomers can have vastly different pharmacological activities and toxicities. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amino alcohol enantiomers[1]. The choice of mobile phase, often a mixture of alkanes and an alcohol, is crucial for achieving optimal separation[2].
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Rationale: The polysaccharide-based CSP provides a chiral environment for the separation of enantiomers. The mobile phase composition is optimized to achieve a balance between retention and resolution. Diethylamine is added to the mobile phase to improve the peak shape of the basic amino compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] For this compound, GC-MS can be used to identify residual solvents from the synthesis and purification process, as well as volatile by-products. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.
Due to the polar nature of the amino and alcohol groups, derivatization is often required to improve the volatility and chromatographic behavior of the analyte.[4] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
Experimental Protocol: GC-MS (after derivatization)
-
Derivatization: To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Rationale: The DB-5ms column is a versatile, low-polarity column suitable for a wide range of compounds. The temperature program is designed to separate compounds with a range of boiling points. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.
Caption: A simplified representation of the potential EI-MS fragmentation pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[5] ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the identity of the synthesized compound. Furthermore, quantitative NMR (qNMR) can be used for a highly accurate purity assessment.[6][7]
¹H and ¹³C NMR for Structural Confirmation: The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule.
Quantitative NMR (qNMR) for Purity Assessment: qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[8] By using a certified internal standard with a known purity, the purity of the synthesized compound can be accurately determined.
Experimental Protocol: ¹H qNMR
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into an NMR tube. Add ~0.7 mL of DMSO-d₆ and ensure complete dissolution.
-
Spectrometer: 400 MHz or higher
-
Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Pulse angle of 90°.
-
Acquisition of at least 8 scans.
-
-
Data Processing: Careful phasing and baseline correction are critical. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Rationale: DMSO-d₆ is a good solvent for many organic compounds and has a convenient residual solvent peak for referencing. A high-field NMR spectrometer provides better signal dispersion and sensitivity. A long relaxation delay is crucial for accurate integration in qNMR.
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample.[9] This technique is used to confirm that the empirical formula of the synthesized compound is correct. A close agreement between the calculated and found elemental percentages is a strong indicator of high purity. For most organic compounds, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values.
Comparative Analysis of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| Reversed-Phase HPLC | Achiral purity, separation of polar and non-polar impurities. | High resolution, high sensitivity, quantitative. | May not separate all structurally similar impurities. | Routine purity checks, quantification of known impurities. |
| Chiral HPLC | Enantiomeric excess (e.e.). | Direct separation of enantiomers.[2] | Requires specialized chiral columns, method development can be challenging. | Determination of stereochemical purity. |
| GC-MS | Identification of volatile impurities (e.g., residual solvents), structural information from fragmentation. | High sensitivity, excellent for volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds, may require derivatization.[4] | Analysis of residual solvents and volatile by-products. |
| ¹H and ¹³C NMR | Unambiguous structural confirmation. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods. | Primary structural elucidation. |
| qNMR | Absolute purity determination. | Primary analytical method, highly accurate and precise, does not require a specific reference standard of the analyte.[7][8] | Requires a high-field NMR spectrometer, careful experimental setup is crucial. | Accurate purity assignment of reference standards and final products. |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Confirms the empirical formula. | Does not provide information about the nature of impurities, requires a relatively large amount of sample. | Final confirmation of the composition of the bulk material. |
Conclusion: A Self-Validating Approach to Purity Assessment
The purity assessment of a synthesized compound like this compound is not a one-size-fits-all process. A comprehensive and trustworthy evaluation is achieved through the intelligent application of orthogonal analytical techniques. HPLC provides the workhorse for both achiral and chiral purity, GC-MS is invaluable for identifying volatile impurities, NMR stands as the ultimate tool for structural confirmation and accurate quantification, and elemental analysis provides the final check on the elemental composition. By integrating the data from these methods, researchers can be confident in the identity, purity, and quality of their synthesized material, which is paramount for the integrity of their research and the advancement of drug development.
References
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Wang, Y., & Welch, C. J. (2012).
- Lee, W. (2021).
- Chen, C.-C., & Lin, C.-E. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
- Waddell, S. M., & Logan, B. K. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PubMed Central.
- (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- (2010). Analysis of Amino Acids by HPLC. Agilent.
- (n.d.).
- (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- (n.d.).
- (n.d.).
- Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Akai, S., et al. (2020). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst (RSC Publishing).
- Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
- (2017). RP-HPLC analysis of amino acids with UV-detection.
- (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online.
- (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.
- Bhunia, S., et al. (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. NIH.
- Thevis, M., & Schänzer, W. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin.
- Holzgrabe, U., & Malet-Martino, M. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- (2024). Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. PubMed Central.
- (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. PubMed Central.
- (n.d.). Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect.
- Abonía, R., et al. (2010). 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by π-stacking of hydrogen-bonded chains of rings. ePrints Soton.
- (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one crystallizes with Z ′ = 2: hydrogen-bonded supramolecular substructures in one and two dimensions, each containing only one type of molecule.
- (2021).
- (2016). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18α-oleanolic acid, ursolic acid and their 11-oxo derivatives.
- (n.d.). 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. Chem-Impex.
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Safety Operating Guide
Navigating the Disposal of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of chemicals—benzodioxoles and aromatic amines—that necessitate careful handling and disposal due to potential health and environmental hazards.
Hazard Profile and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, we must infer its potential hazards from related structures. For instance, the hydrochloride salt of a similar compound, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one, is known to cause skin, eye, and respiratory irritation[1]. Furthermore, other benzodioxole derivatives are classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.
Given these data points, it is prudent to handle this compound as a hazardous substance with the potential for:
-
Acute Toxicity (Oral): Harmful if ingested.
-
Skin and Eye Irritation: May cause significant irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Aquatic Toxicity: Poses a threat to aquatic ecosystems.
This conservative hazard profile mandates a disposal strategy that minimizes exposure to personnel and prevents environmental contamination.
Quantitative Data Summary
For context, the following table summarizes the hazard classifications for related benzodioxole compounds, which inform the recommended disposal procedures for the topic compound.
| Hazard Statement | Classification | Source(s) |
| Harmful if swallowed | Acute Toxicity (Oral) | |
| Causes skin irritation | Skin Corrosion/Irritation | [1] |
| Causes serious eye irritation | Serious Eye Damage/Irritation | [1] |
| May cause respiratory irritation | STOT - Single Exposure | [1] |
| Toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Rationale: To prevent direct contact and inhalation, which are primary routes of exposure.
-
Procedure:
-
Always handle the compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side shields or chemical splash goggles.
-
A laboratory coat.
-
-
2. Waste Segregation:
-
Rationale: To prevent dangerous chemical reactions between incompatible waste streams[2][3].
-
Procedure:
-
Dedicate a specific waste container for this compound and its contaminated materials (e.g., weighing paper, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Keep solid and liquid waste separate[4].
-
3. Containerization:
-
Rationale: To ensure secure containment and prevent leaks or spills during storage and transport[3].
-
Procedure:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or damage.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion[3].
-
4. Labeling:
-
Rationale: To clearly communicate the contents and associated hazards to all laboratory personnel and waste handlers[2][5].
-
Procedure:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the start date of waste accumulation.
-
Apply appropriate hazard pictograms based on the inferred hazards (e.g., exclamation mark for irritant, environment for aquatic toxicity).
-
5. Storage:
-
Rationale: To safely accumulate waste in a designated area pending disposal, in compliance with institutional and regulatory requirements[3][5].
-
Procedure:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[3][5].
-
The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste[5].
-
6. Final Disposal:
-
Rationale: To ensure the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner.
-
Procedure:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. Drain disposal is prohibited for substances that are toxic to aquatic life[6].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
7. Decontamination and Spill Management:
-
Rationale: To effectively clean contaminated surfaces and manage accidental releases.
-
Procedure:
-
For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- ChemicalBook. (2025, September 27). 1,3-Benzodioxole - Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Safety Data Sheet. (2014, December 3). 2-(1,3-Benzodioxol-5-yl)ethanol.
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- CPAChem. (n.d.). Safety data sheet - 1,3-Benzodioxole.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1,3-Benzodioxole.
- PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride.
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A Comprehensive Guide to the Safe Handling of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: Personal Protective Equipment, Operational Protocols, and Disposal
The core principle of this guide is proactive risk mitigation. The recommendations provided are grounded in the known hazards of analogous chemical structures, ensuring a cautious and comprehensive approach to personal and environmental protection.
Hazard Assessment: An Evidence-Based Approach
Due to the novelty of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a direct hazard profile is not available. Therefore, we must infer potential hazards from related molecules. A close structural analog, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride, is known to cause skin and eye irritation, and may cause respiratory irritation[1]. Another related compound, 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol, is classified as an eye irritant. The presence of an aromatic amine functional group suggests that this compound should be handled with care, as aromatic amines as a class can have various toxicological effects.[2][3][4]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against potential splashes of solutions containing the compound, which is presumed to be an eye irritant. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents direct skin contact. Given that aromatic amines can permeate some glove materials, regular glove changes are recommended. |
| Body Protection | A lab coat that fully covers the arms. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood.[5] If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.[2] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation. |
The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific experimental procedure.[2]
Operational Protocols: Ensuring a Safe Workflow
Safe handling practices are as crucial as the PPE itself. The following step-by-step workflow is designed to minimize exposure and prevent accidental release.
Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood, to contain any potential dust.
-
Ventilation: Ensure adequate ventilation is active before beginning work.
-
Spill Kit: Have a spill kit readily accessible that is appropriate for handling solid chemical spills.
Solution Preparation and Use
-
Enclosed System: Whenever possible, prepare solutions and conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Avoid Inhalation: Handle all solutions within a chemical fume hood.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory area.[7]
The logical flow for handling this compound is illustrated in the diagram below.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
Waste Segregation
-
Solid Waste: Collect any solid waste, including contaminated weighing paper, gloves, and other disposable lab equipment, in a dedicated, clearly labeled, and sealed container for hazardous solid waste.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5][6]
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[8]
-
Never dispose of this chemical down the drain or in the regular trash.[5]
The decision-making process for the disposal of this compound is outlined in the following diagram.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. Report the spill to your laboratory supervisor and EHS office.[5]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
-
PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. Available from: [Link]
-
Berardinelli, S. P., Jr, El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Available from: [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
